AG-881
Description
Properties
Molecular Formula |
C28H29N3O8 |
|---|---|
Appearance |
Solid powder |
Synonyms |
AG-881; AG 881; AG881.; none |
Origin of Product |
United States |
Foundational & Exploratory
AG-881 (Vorasidenib): A Comprehensive Technical Guide to a First-in-Class Dual Inhibitor of Mutant IDH1 and IDH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vorasidenib (AG-881) is a first-in-class, orally available, brain-penetrant small-molecule inhibitor that potently targets mutant forms of both isocitrate dehydrogenase 1 (IDH1) and isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are key oncogenic drivers in a variety of cancers, most notably gliomas and acute myeloid leukemia (AML), leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] this compound has been specifically designed to cross the blood-brain barrier, addressing a critical need in the treatment of IDH-mutant brain tumors.[1][5] This technical guide provides an in-depth overview of the preclinical and clinical data on this compound, its mechanism of action, and detailed experimental methodologies.
Introduction: The Role of IDH Mutations in Cancer
Isocitrate dehydrogenase (IDH) enzymes are crucial components of the Krebs cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[6] In several cancers, including a majority of lower-grade gliomas and a subset of AML, heterozygous point mutations arise in the active sites of IDH1 (cytosolic) and IDH2 (mitochondrial).[4][6][7][8] These mutations confer a neomorphic enzymatic activity, causing the reduction of α-KG to D-2-hydroxyglutarate (2-HG).[3][4]
The accumulation of 2-HG, an oncometabolite, competitively inhibits α-KG-dependent dioxygenases, such as the TET family of DNA hydroxylases and Jumonji-C domain-containing histone demethylases.[3][9][10] This widespread enzymatic inhibition leads to epigenetic dysregulation, including DNA hypermethylation and altered histone marks, which ultimately impairs cellular differentiation and promotes tumorigenesis.[3][11] The discovery of this oncogenic pathway has paved the way for the development of targeted therapies aimed at inhibiting mutant IDH enzymes. While isoform-selective inhibitors like ivosidenib (IDH1-mutant inhibitor) and enasidenib (IDH2-mutant inhibitor) have been approved for AML, the prevalence of both IDH1 and IDH2 mutations across different cancers and the potential for isoform switching as a resistance mechanism highlight the need for dual inhibitors.[1][12][13]
This compound: Mechanism of Action and Preclinical Profile
This compound (Vorasidenib) is a potent, reversible, dual inhibitor of mutant IDH1 and IDH2 enzymes.[1][14] It binds to an allosteric pocket at the interface of the dimeric enzyme, a mechanism distinct from the active site.[1][15] This binding stabilizes an open, inactive conformation of the enzyme, preventing the conversion of α-KG to 2-HG.[16]
Biochemical and Cellular Activity
This compound demonstrates low nanomolar potency against a range of IDH1 and IDH2 mutations in both biochemical and cell-based assays.[17] It effectively reduces 2-HG levels in cells expressing various IDH1 and IDH2 mutations and induces cellular differentiation in primary human AML samples.[17][18]
In Vivo Efficacy and Brain Penetration
A key feature of this compound is its ability to penetrate the blood-brain barrier.[1][18][19] In preclinical animal models, orally administered this compound achieves significant brain-to-plasma ratios.[20] In an orthotopic glioma mouse model using patient-derived neurospheres, this compound treatment resulted in a greater than 97% reduction of 2-HG in brain tumor tissue.[1][21]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of this compound [17]
| Target Enzyme/Cell Line | IC50 (nM) for 2-HG Inhibition |
| mIDH1-R132C expressing cells | 0.04 - 22 |
| mIDH1-R132G expressing cells | 0.04 - 22 |
| mIDH1-R132H expressing cells | 0.04 - 22 |
| mIDH1-R132S expressing cells | 0.04 - 22 |
| mIDH2-R140Q expressing cells | 7 - 14 |
| mIDH2-R172K expressing cells | 130 |
Table 2: In Vitro Antiproliferative Activity of this compound [22]
| Cell Line | IC50 (nM) |
| U-87 MG (glioblastoma) expressing IDH2-R140Q | < 50 |
| HT-1080 (fibrosarcoma) | < 50 |
| TS603 (neurosphere) | < 50 |
Table 3: Phase 1 Clinical Trial (NCT02481154) - Safety and Efficacy in Recurrent/Progressive Glioma [23]
| Parameter | Value |
| Patient Population | |
| Total Glioma Patients | 52 |
| Grade 2/3 Glioma | 90.4% |
| IDH1/IDH2 Mutation | 48 / 3 |
| Common Adverse Events (>20%) | |
| ALT Increased | 44.2% |
| AST Increased | 38.5% |
| Headache | 34.6% |
| Fatigue | 30.8% |
| Nausea | 26.9% |
| Seizure | 21.2% |
| Best Overall Response | |
| Minor Response | 2% |
| Stable Disease | 75% |
| Progressive Disease | 21% |
Table 4: Phase 3 INDIGO Trial (NCT04164901) - Efficacy in Grade 2 IDH-Mutant Glioma [24][25]
| Endpoint | This compound | Placebo | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (months) | 27.7 | 11.1 | 0.39 (0.27 - 0.56) | < 0.0001 |
| Time to Next Intervention (months) | Not Reached | 17.8 | 0.26 (0.15 - 0.43) | < 0.0001 |
Signaling Pathways and Experimental Workflows
IDH Mutation-Driven Oncogenic Signaling Pathway
The following diagram illustrates the signaling cascade initiated by IDH1/2 mutations and the point of intervention by this compound.
Caption: IDH mutation-driven oncogenic pathway and this compound's mechanism of action.
Experimental Workflow for Preclinical Evaluation
The diagram below outlines a typical experimental workflow for the preclinical assessment of an IDH inhibitor like this compound.
Caption: A generalized preclinical experimental workflow for IDH inhibitor development.
Detailed Experimental Protocols
Biochemical Potency Evaluation
The inhibitory activity of this compound on mutant IDH1 and IDH2 enzymes is determined using a biochemical assay that measures the NADPH-dependent reduction of α-KG to 2-HG.
-
Enzymes: Recombinant human mIDH1-R132H/wild-type IDH1 heterodimer and mIDH2-R140Q homodimer are used.[1]
-
Reaction Mixture: The reaction is typically performed in a buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA) containing the enzyme, NADPH, and α-KG.
-
Procedure:
-
This compound is serially diluted in DMSO and pre-incubated with the enzyme for a defined period (e.g., 15 minutes) at room temperature.
-
The reaction is initiated by the addition of a mixture of NADPH and α-KG.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The reaction is quenched by the addition of an acid (e.g., formic acid).
-
The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm, or the production of 2-HG is quantified by LC-MS/MS.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based 2-HG Inhibition Assay
This assay quantifies the ability of this compound to inhibit 2-HG production in cells engineered to express mutant IDH1 or IDH2.
-
Cell Lines: Patient-derived neurosphere lines (e.g., TS603 harboring IDH1-R132H) or engineered cell lines (e.g., U87MG expressing IDH2-R140Q) are used.[20]
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a specified duration (e.g., 48 hours).[1]
-
After treatment, the cell culture medium is collected.
-
The concentration of 2-HG in the medium is quantified using a validated LC-MS/MS method.
-
-
Data Analysis: IC50 values are determined by plotting the percentage of 2-HG inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Orthotopic Glioma Mouse Model
This in vivo model assesses the efficacy of this compound in a clinically relevant setting.
-
Model System: Patient-derived IDH1-mutant glioma neurospheres (e.g., TS603) are intracranially implanted into immunocompromised mice (e.g., nude mice).[1]
-
Treatment: Once tumors are established (confirmed by imaging or clinical signs), mice are randomized to receive vehicle control or this compound orally at a specified dose and schedule (e.g., 50 mg/kg twice daily for 4 days).[20]
-
Endpoint Analysis:
-
At the end of the treatment period, mice are euthanized, and brains are harvested.
-
Tumor and normal brain tissue are dissected.
-
The concentration of 2-HG in the tissue is measured by LC-MS/MS to determine the extent of target inhibition.[1]
-
In survival studies, mice are monitored for tumor progression, and survival outcomes are analyzed.
-
Clinical Development and Future Directions
The clinical development of this compound has focused on IDH-mutant gliomas. The Phase 1 study (NCT02481154) demonstrated a favorable safety profile and preliminary signs of efficacy.[23][26] The pivotal Phase 3 INDIGO trial (NCT04164901) showed that vorasidenib significantly improved progression-free survival and time to next intervention in patients with grade 2 IDH-mutant glioma compared to placebo.[24][25][27] These results represent a significant advancement in the treatment of this patient population.
Future research will likely focus on:
-
Exploring the use of this compound in other IDH-mutant solid tumors and hematologic malignancies.[17]
-
Investigating combination therapies to overcome potential resistance mechanisms.
-
Further elucidating the long-term safety and efficacy of this compound.
Conclusion
This compound (Vorasidenib) is a potent, brain-penetrant dual inhibitor of mutant IDH1 and IDH2 that has demonstrated robust preclinical activity and significant clinical benefit in patients with IDH-mutant gliomas. Its ability to effectively reduce the oncometabolite 2-HG and its favorable pharmacokinetic profile make it a promising targeted therapy. The data presented in this technical guide underscore the potential of this compound to change the treatment paradigm for patients with IDH-mutant cancers.
References
- 1. Vorasidenib (this compound): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ChemGood [chemgood.com]
- 3. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers Publishing Partnerships | Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas [frontierspartnerships.org]
- 7. endbraincancer.org [endbraincancer.org]
- 8. endbraincancer.org [endbraincancer.org]
- 9. Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 11. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]
- 12. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unlocking this compound: A New Era in Glioma Treatment (INDIGO Trial) - OncologyTube [oncologytube.com]
- 15. Crystal structures of pan-IDH inhibitor this compound in complex with mutant human IDH1 and IDH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Vorasidenib (this compound): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. ACTR-31. PHASE 1 STUDY OF this compound, AN INHIBITOR OF MUTANT IDH1 AND IDH2: RESULTS FROM THE RECURRENT/PROGRESSIVE GLIOMA POPULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 24. news.cancerconnect.com [news.cancerconnect.com]
- 25. Study of Vorasidenib (this compound) in Participants With Residual or Recurrent Grade 2 Glioma With an IDH1 or IDH2 Mutation (INDIGO) [clin.larvol.com]
- 26. ascopubs.org [ascopubs.org]
- 27. targetedonc.com [targetedonc.com]
Preclinical Profile of Vorasidenib: An In-Depth Technical Guide for Brain Tumor Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of vorasidenib (AG-881), a first-in-class, orally bioavailable, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes. Mutations in IDH1 and IDH2 are key oncogenic drivers in a significant proportion of gliomas, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] Vorasidenib is designed to inhibit these mutant enzymes, thereby reducing 2-HG levels and suppressing tumor proliferation.[2] This document summarizes key quantitative data, details experimental protocols from pivotal preclinical studies, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables present a consolidated view of the key quantitative data from preclinical evaluations of vorasidenib, facilitating a clear comparison of its biochemical activity, cellular potency, and in vivo efficacy.
Table 1: Biochemical and Cellular Activity of Vorasidenib [1][3]
| Assay | Target | IC50 (nM) |
| Biochemical | mIDH1-R132H/IDH1-WT | Nanomolar range |
| mIDH2-R140Q | Nanomolar range | |
| Cellular (2-HG Inhibition) | IDH1-R132C, G, H, or S | 0.04 - 22 |
| IDH2-R140Q | 7 - 14 | |
| IDH2-R172K | 130 | |
| Cellular (Antiproliferative Activity) | U-87 MG (engineered with IDH2-R140Q) | < 50 |
| TS603 (patient-derived neurosphere, IDH1-R132H) | < 50 | |
| HT-1080 (fibrosarcoma, for comparison) | < 50 |
Table 2: In Vivo Pharmacokinetics and Efficacy of Vorasidenib [3][4]
| Species | Model | Dosage | Key Finding |
| Rat | Pharmacokinetic study | Not specified | Brain-to-plasma ratio: 0.65 |
| Mouse | Orthotopic Grade III mIDH1 Glioma (TS603 neurosphere) | 50 mg/kg, twice daily for 4 days | >97% inhibition of 2-HG production in glioma tissue |
Key Signaling Pathway
Mutations in IDH1 and IDH2 enzymes are a hallmark of a significant subset of gliomas. These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in widespread epigenetic alterations and a block in cellular differentiation, which ultimately promotes tumorigenesis.[1][6] Vorasidenib acts by inhibiting the mutant IDH1 and IDH2 enzymes, thereby blocking the production of 2-HG and reversing these oncogenic effects.[2][7]
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below to enable replication and further investigation.
In Vivo Orthotopic Glioma Mouse Model
This protocol describes the in vivo evaluation of vorasidenib's efficacy in a patient-derived orthotopic glioma mouse model.
Protocol:
-
Cell Culture: Patient-derived TS603 neurospheres harboring an IDH1-R132H mutation are cultured in neurosphere medium.
-
Animal Model: Immunocompromised mice are used for intracranial implantation.
-
Implantation: A stereotactic apparatus is used to inject TS603 neurospheres into the brains of the mice.
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques.
-
Treatment: Once tumors are established, mice are treated with vorasidenib administered orally at a dose of 50 mg/kg twice daily for four consecutive days. A vehicle control group is also included.[3]
-
Sample Collection: Brain tissue is collected at various time points after the final dose to assess the duration of 2-HG inhibition.
-
2-HG Analysis: The concentration of 2-HG in the glioma tissue is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of 2-HG inhibition is calculated by comparing the 2-HG levels in the tumors of treated animals to those of untreated animals.
Cell Viability (Antiproliferative) Assay
This protocol outlines the procedure for determining the antiproliferative activity of vorasidenib in glioma cell lines using the CellTiter-Glo® assay.
Protocol:
-
Cell Seeding: Seed IDH-mutant glioma cells (e.g., U-87 MG engineered with IDH2-R140Q or patient-derived TS603 neurospheres) in 96-well opaque-walled plates.[1]
-
Cell Attachment: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.[1]
-
Compound Preparation: Prepare serial dilutions of vorasidenib from a stock solution. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells.
-
Treatment: Add the vorasidenib dilutions to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Assay Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.
2-HG Measurement by LC-MS/MS
This protocol details the method for quantifying the oncometabolite 2-HG in cell culture media following treatment with vorasidenib.
Protocol:
-
Cell Culture and Treatment: Culture IDH-mutant glioma cells in the presence or absence of vorasidenib for 48 hours.[1]
-
Sample Collection: Collect the cell culture medium.
-
Protein Precipitation: Add cold 80% methanol to the medium to precipitate proteins.[1]
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.[1]
-
Supernatant Transfer and Drying: Transfer the supernatant to a new tube and dry it using a vacuum concentrator.[1]
-
Reconstitution: Reconstitute the dried sample in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system for the quantification of 2-HG. An internal standard is used for accurate quantification.
-
Data Analysis: Determine the concentration of 2-HG in the samples and calculate the percentage of inhibition by vorasidenib compared to the untreated control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vorasidenib (this compound): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncobites.blog [oncobites.blog]
- 6. Fundamental Research Paved the Way for the Development of Vorasidenib - NCI [cancer.gov]
- 7. Vorasidenib | C14H13ClF6N6 | CID 117817422 - PubChem [pubchem.ncbi.nlm.nih.gov]
AG-881 (Vorasidenib): A Technical Guide to its Mechanism of Action and Impact on 2-Hydroxyglutarate Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-881, also known as vorasidenib, is a first-in-class, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are oncogenic drivers in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3] High levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, and contribute to tumor growth.[4] this compound targets these mutant enzymes, leading to a significant reduction in 2-HG levels, which is the primary pharmacodynamic marker of its activity.[4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its profound effect on 2-HG levels, and the experimental methodologies used to characterize its activity.
Mechanism of Action
Mutations in IDH1 and IDH2 confer a new enzymatic function, the conversion of α-ketoglutarate (α-KG) to 2-HG.[1] The accumulation of 2-HG is implicated in oncogenesis through epigenetic dysregulation and interference with cellular differentiation.[1] this compound is a potent, allosteric inhibitor that binds to a pocket at the dimer interface of the mutant IDH1 and IDH2 enzymes.[5] This binding induces a conformational change to an open and inactive state, thereby blocking the production of 2-HG.[5] This leads to the restoration of normal cellular differentiation and inhibition of tumor cell proliferation.[2][3]
Quantitative Data on the Effect of this compound on 2-HG Levels
The efficacy of this compound is primarily assessed by its ability to inhibit the production of 2-HG. This has been quantified in various preclinical and clinical settings.
Table 1: In Vitro Efficacy of this compound (Vorasidenib)
| Cell Line Expressing Mutant IDH | Assay Type | IC₅₀ Range (nM) | Reference |
| IDH1-R132C, G, H, or S | 2-HG Inhibition | 0.04 - 22 | [2][6][7] |
| IDH2-R140Q | 2-HG Inhibition | 7 - 14 | [2][6][7] |
| IDH2-R172K | 2-HG Inhibition | 130 | [2][6][7] |
| U-87 MG (engineered with IDH2-R140Q) | Antiproliferative | <50 | [2][7] |
| TS603 (patient-derived neurosphere, IDH1-R132H) | Antiproliferative | <50 | [2][7] |
| HT-1080 (fibrosarcoma, IDH1-R132C) | Antiproliferative | <50 | [7] |
Table 2: In Vivo Efficacy of this compound (Vorasidenib) in Preclinical Models
| Model | Treatment Dose and Schedule | Change in Tumor 2-HG Levels | Brain-to-Plasma Ratio | Reference |
| Orthotopic TS603 (IDH1-R132H) Glioma in Mice | 50 mg/kg, twice daily for 4 days | >97% inhibition | 1.33 (total brain) | [4][8][9] |
| HT1080 (mIDH1-R132C) and U87 (mIDH2-R140Q) mouse models | ≥30 mg/kg, twice daily | >96% reduction | Not Specified | [3] |
| Orthotopic glioma model (mIDH1-R132H) | ≥0.1 mg/kg | >97% reduction | Not Specified | [3] |
Table 3: Clinical Efficacy of this compound (Vorasidenib)
| Study Population | Method of 2-HG Measurement | Reduction in 2-HG Levels | Reference |
| Patients with mIDH gliomas | Tumor biopsies (perioperative study) | >90% | [8] |
| Patients with IDH1 mutated diffuse glioma | In vivo Magnetic Resonance Spectroscopy (MRS) | Significant decrease (p < 0.001) | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effect on 2-HG levels. The following are generalized protocols based on published literature and technical application notes.
In Vitro Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
IDH-mutant glioma cells
-
Complete culture medium
-
96-well opaque-walled plates
-
This compound (Vorasidenib) stock solution (dissolved in DMSO)
-
CellTiter-Glo® 2.0 Assay Reagent
-
Plate reader with luminescence detection
Protocol:
-
Seed glioma cells into a 96-well opaque-walled plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C with 5% CO₂ for 24 hours.[2]
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.[2]
-
Remove the medium and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.[2]
-
Incubate for a specified period (e.g., 72 hours).[2]
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[2]
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC₅₀ value.[2]
Measurement of 2-HG in Cell Culture by LC-MS/MS
This method provides highly sensitive and specific quantification of 2-HG in cell culture media.
Materials:
-
Cell culture media samples from this compound-treated and control cells
-
Internal standard (e.g., ¹³C₅-2-HG)
-
Cold 80% methanol
-
LC-MS/MS system
Protocol:
-
Culture IDH-mutant glioma cells with and without this compound for 48 hours.[2][8][9]
-
Collect the cell culture medium and centrifuge to remove any detached cells.[2]
-
To 100 µL of medium, add the internal standard.[2]
-
Add 400 µL of cold 80% methanol to precipitate proteins.[2]
-
Vortex and incubate at -80°C for at least 20 minutes.[2]
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated protein.[2]
-
Transfer the supernatant to a new tube and dry it using a vacuum concentrator.[2]
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).[2]
-
Inject the sample into the LC-MS/MS system. A reverse-phase C18 column is commonly used.[1]
-
To distinguish between D- and L-enantiomers, a derivatization step with an agent like (+)-o,o-diacetyl-l-tartaric anhydride (DATAN) may be necessary.[1][12]
-
Monitor the mass transitions for 2-HG and the internal standard.[2]
-
Quantify the concentration of 2-HG by comparing the peak area ratios to a standard curve.[2]
In Vivo Orthotopic Glioma Model and 2-HG Measurement
This protocol describes the establishment of an orthotopic glioma model in mice and the subsequent analysis of 2-HG levels in the brain tumor tissue.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
IDH-mutant glioma cells (e.g., TS603 neurospheres)
-
Stereotactic apparatus
-
Hamilton syringe
-
This compound formulation for oral gavage
-
LC-MS/MS or GC-MS system
Protocol:
-
Tumor Implantation:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a burr hole in the skull over the desired injection site.
-
Slowly inject the glioma cell suspension (e.g., 2-5 µL) into the brain parenchyma.[4]
-
Seal the burr hole with bone wax and suture the scalp incision.[4]
-
Allow tumors to establish.
-
-
Drug Administration:
-
Tissue Collection and 2-HG Analysis:
-
At the end of the treatment period, sacrifice the animals at specified time points.[8][9]
-
Harvest the brains and dissect the tumor tissue.
-
Homogenize the frozen tumor tissue in a suitable solvent (e.g., methanol/water mixture).[4]
-
Perform metabolite extraction, for example, using chloroform to separate polar and non-polar phases.[4]
-
Collect the aqueous layer containing 2-HG.[4]
-
Analyze the extracted metabolites using LC-MS/MS or GC-MS to quantify 2-HG levels.[4]
-
Conclusion
This compound (vorasidenib) is a potent, brain-penetrant dual inhibitor of mutant IDH1 and IDH2 that has demonstrated significant and consistent reduction of the oncometabolite 2-HG in a variety of preclinical and clinical settings. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other mIDH inhibitors. The robust and reproducible measurement of 2-HG is paramount for assessing the pharmacodynamic activity and therapeutic efficacy of this class of targeted agents in the treatment of IDH-mutant cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vorasidenib (this compound): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. (ISMRM 2025) Ivosidenib and Vorasidenib decrease 2-hydroxyglutarate levels in low-grade glioma: an in-vivo MR Spectroscopy study [archive.ismrm.org]
- 11. agilent.com [agilent.com]
- 12. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Dual IDH1/2 Inhibitor AG-881 (Vorasidenib): A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-881, also known as Vorasidenib, is a first-in-class, orally available, and brain-penetrant small molecule that acts as a potent dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are key oncogenic drivers in a variety of cancers, most notably gliomas, acute myeloid leukemia (AML), chondrosarcoma, and cholangiocarcinoma.[1][3] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis by inducing epigenetic dysregulation and altering cellular metabolism.[4][5] this compound is designed to block the production of 2-HG, thereby targeting a fundamental driver of tumor growth in cancers harboring these mutations.[4] This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a synthetic organic compound with a triazine core.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 6-(6-chloropyridin-2-yl)-N2,N4-bis((R)-1,1,1-trifluoropropan-2-yl)-1,3,5-triazine-2,4-diamine[6][7] |
| Synonyms | Vorasidenib, this compound, AG881[6][7] |
| CAS Number | 1644545-52-7[6][7] |
| Chemical Formula | C_14H_13ClF_6N_6[6][7] |
| Molecular Weight | 414.74 g/mol [6][7] |
| SMILES | C--INVALID-LINK--C(F)(F)F)=N1">C@@HC(F)(F)F[6][7] |
| InChI | InChI=1S/C14H13ClF6N6/c1-6(13(16,17)18)22-11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-7(2)14(19,20)21/h3-7H,1-2H3,(H2,22,23,25,26,27)/t6-,7-/m1/s1[8] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Solid powder | [6][7] |
| Purity | >99% by HPLC | [6][7] |
| Solubility | Soluble in DMSO. Soluble in DMSO and EtOH. DMF: 30 mg/ml, DMSO: 30 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/ml. | [6][9][10] |
| Storage | Room temperature for months, or -20ºC for 3 years. | [7] |
Mechanism of Action
Mutations in IDH1 and IDH2 enzymes confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[11] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in widespread epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[12]
This compound is a pan-inhibitor of mutant IDH1 and IDH2, meaning it targets a range of common mutations in both enzymes.[13] It binds to an allosteric pocket at the dimer interface of the mutant enzymes, inducing a conformational change to an open, inactive state.[14] This inhibition blocks the production of 2-HG.[13] The reduction in 2-HG levels is expected to reverse the epigenetic blockade, allowing for normal cellular differentiation and potentially leading to an anti-tumor effect.[13][15]
Preclinical and Clinical Data
In Vitro Potency
This compound has demonstrated potent inhibition of various mutant IDH1 and IDH2 enzymes in biochemical and cell-based assays.
Table 3: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| mIDH1 R132H | Biochemical | 6 | [9] |
| mIDH2 R140Q | Biochemical | 12 | [9] |
| mIDH1 R132C, R132G, R132H, R132S | Cell-based (2-HG inhibition) | 0.04 - 22 | [16] |
| mIDH2 R140Q | Cell-based (2-HG inhibition) | 7 - 14 | [16] |
| mIDH2 R172K | Cell-based (2-HG inhibition) | 130 | [16] |
| U87MG pLVX-IDH2 R140Q | Antiproliferative | <50 | [16] |
| HT-1080 (mIDH1 R132C) | Antiproliferative | <50 | [16] |
| TS603 (mIDH1 R132H) | Antiproliferative | <50 | [16] |
Pharmacokinetics
Preclinical studies have highlighted the favorable pharmacokinetic profile of this compound, including its ability to penetrate the blood-brain barrier.
Table 4: Pharmacokinetic Parameters of this compound
| Species | Parameter | Value | Reference |
| Mouse | Total Body Plasma Clearance | 0.406 L/hr/kg | [11] |
| Rat | Total Body Plasma Clearance | 0.289 L/hr/kg | [11] |
| Mouse | Brain-to-Plasma Ratio (AUC0-24hr) | 0.62 - 1.96 | [13] |
| Rat | Brain-to-Plasma Ratio (AUC0-24hr) | 1.11 - 1.48 | [13] |
In Vivo Efficacy
In vivo studies using xenograft models have demonstrated the ability of this compound to inhibit tumor 2-HG production and impede tumor growth.
-
In an orthotopic glioma model (mIDH1-R132H), this compound reduced brain tumor 2-HG levels by over 97% at doses ≥0.1 mg/kg.[11]
-
Twice-daily dosing of this compound in HT1080 (mIDH1-R132C) and U87 (mIDH2-R140Q) mouse models resulted in a greater than 96% reduction in tumor 2-HG levels at doses ≥30 mg/kg.[11]
Clinical Development
This compound (Vorasidenib) has been evaluated in clinical trials for patients with IDH-mutant solid tumors, including gliomas.[17][18] The INDIGO phase 3 trial (NCT04164901) studied vorasidenib in patients with residual or recurrent grade 2 glioma with an IDH1 or IDH2 mutation who had undergone surgery as their only treatment.[19]
Experimental Protocols
Biochemical Potency Assay
Objective: To determine the in vitro inhibitory activity of this compound against mutant IDH1 and IDH2 enzymes.[4]
Methodology:
-
Enzyme Source: Recombinant human heterodimeric mIDH1-R132H/IDH1-wild type and homodimeric mIDH2-R140Q enzymes are used.[4]
-
Reaction Mixture: The purified mutant IDH enzyme is incubated with its substrate, α-ketoglutarate (αKG), and cofactor, NADPH.[4]
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.[4]
-
Incubation: The reaction is allowed to proceed for a defined time at a controlled temperature.[4]
-
Quenching and Detection: The reaction is stopped, and the amount of 2-hydroxyglutarate (2-HG) produced is quantified using liquid chromatography-mass spectrometry (LC-MS).[4]
-
Data Analysis: The IC50 value, the concentration of this compound required to inhibit 50% of the enzyme's activity, is calculated by fitting the dose-response data to a standard inhibition curve.[4]
Cell-Based 2-HG Inhibition Assay
Objective: To assess the ability of this compound to inhibit 2-HG production in cancer cells expressing mutant IDH enzymes.[17]
Methodology:
-
Cell Lines: Patient-derived neurosphere TS603 (IDH1-R132H) and engineered U87MG pLVX (IDH2-R140Q) cell lines are used.[17]
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Incubation: Cells are incubated for 48 hours.[17]
-
Sample Collection: The cell culture media is collected.
-
2-HG Quantification: The concentration of 2-HG in the media is quantified by liquid chromatography-mass spectrometry (LC-MS).[17]
-
Data Analysis: IC50 values are determined from the dose-response curves.
Orthotopic Glioma Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in a brain tumor model.[19]
Methodology:
-
Cell Implantation: Human glioma cells expressing mutant IDH1 (e.g., TS603) are stereotactically implanted into the brains of immunocompromised mice.[19]
-
Tumor Engraftment: Mice are monitored for tumor engraftment and growth.[20]
-
Treatment: Once tumors are established, mice are treated with this compound or a vehicle control, typically via oral gavage.[19]
-
Endpoint Analysis: At the end of the study, brain tissue is harvested. Tumor 2-HG levels are measured by LC-MS to assess target engagement. Tumor volume and overall survival are also assessed.[19]
Conclusion
This compound (Vorasidenib) is a potent, brain-penetrant dual inhibitor of mutant IDH1 and IDH2 enzymes. Its ability to effectively reduce the oncometabolite 2-HG in both in vitro and in vivo models has established it as a promising therapeutic agent for IDH-mutant cancers, particularly gliomas. The data from preclinical and clinical studies support its continued development and highlight its potential to provide a targeted therapy for this patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Synthetic lethality and synergetic effect: the effective strategies for therapy of IDH-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. Mutant IDH in Gliomas: Role in Cancer and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Vorasidenib (this compound): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. serviermedical.us [serviermedical.us]
- 20. youtube.com [youtube.com]
The Discovery and Development of Vorasidenib (AG-881): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vorasidenib (formerly AG-881) is a first-in-class, orally available, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1] Mutations in IDH1 and IDH2 are key oncogenic drivers in a significant proportion of low-grade gliomas, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[2] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in widespread epigenetic alterations and a block in cellular differentiation, which in turn promotes tumor growth.[2][3] Vorasidenib was specifically designed to cross the blood-brain barrier and target these mutant enzymes, thereby reducing 2-HG levels and delaying tumor progression.[4][5][6] The pivotal Phase 3 INDIGO trial demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) and time to next intervention (TTNI) in patients with residual or recurrent grade 2 IDH-mutant glioma who had undergone surgery as their only prior treatment.[1][7][8] This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Vorasidenib.
Mechanism of Action
Mutations in IDH1 and IDH2 confer a neomorphic enzymatic function, the conversion of α-ketoglutarate (α-KG) to 2-HG.[9] The accumulation of this oncometabolite is implicated in oncogenesis through the dysregulation of epigenetic processes and interference with cellular differentiation.[10][11] Vorasidenib is a potent inhibitor of these mutant IDH enzymes, blocking the production of 2-HG and thereby promoting cellular differentiation and inhibiting tumor cell proliferation.[9][12][13] Clinical studies have confirmed that Vorasidenib can reduce 2-HG levels by over 90% in IDH-mutant gliomas.[4][14]
Below is a diagram illustrating the IDH signaling pathway and the mechanism of action of Vorasidenib.
Preclinical Development
The development of Vorasidenib was driven by the need for a brain-penetrant IDH inhibitor, as earlier compounds like ivosidenib and enasidenib showed limited central nervous system exposure.[4] The lead optimization process focused on improving brain-to-plasma ratios while maintaining potent dual inhibition of mutant IDH1 and IDH2.[15]
Quantitative Preclinical Data
The following tables summarize key in vitro and in vivo preclinical data for Vorasidenib.
Table 1: In Vitro Efficacy of Vorasidenib
| Cell Line/Enzyme | IDH Mutation | Assay | IC₅₀ (nM) |
|---|---|---|---|
| IDH1 | R132C, G, H, or S | 2-HG Inhibition | 0.04 - 22[16] |
| IDH2 | R140Q | 2-HG Inhibition | 7 - 14[16] |
| IDH2 | R172K | 2-HG Inhibition | 130[16] |
| U-87 MG pLVX-IDH2 R140Q-neo | IDH2 R140Q | Antiproliferative | <50[17] |
| HT-1080 | IDH1 R132C | Antiproliferative | <50[17] |
| TS603 (Neurosphere) | IDH1 R132H | 2-HG Inhibition | <50[17] |
Table 2: In Vivo Efficacy of Vorasidenib in Mouse Models
| Model | Parameter | Result |
|---|---|---|
| HT1080 (mIDH1-R132C) Xenograft | Tumor 2-HG Reduction (at ≥30 mg/kg BID) | >96%[18] |
| U87 (mIDH2-R140Q) Xenograft | Tumor 2-HG Reduction (at ≥30 mg/kg BID) | >96%[18] |
| Orthotopic Glioma (mIDH1-R132H) | Brain Tumor 2-HG Reduction (at ≥0.1 mg/kg) | >97%[18] |
Table 3: Preclinical Pharmacokinetics of Vorasidenib
| Species | Brain-to-Plasma Ratio (AUC₀₋₂₄hr) | Total Body Plasma Clearance |
|---|---|---|
| Mice | 0.62 - 1.96[8] | 0.406 L/hr/kg[18] |
| Rats | 1.11 - 1.48[8] | 0.289 L/hr/kg[18] |
Clinical Development
The clinical development of Vorasidenib has progressed through Phase 1 studies to a pivotal Phase 3 trial, demonstrating its safety and efficacy in patients with IDH-mutant gliomas.
Phase 1 Studies
Phase 1 trials (such as NCT02481154) established the safety, pharmacokinetics, and preliminary efficacy of Vorasidenib in patients with IDH-mutant gliomas.[6][19] These studies showed that Vorasidenib was well-tolerated and effectively reduced 2-HG levels in tumors.[19] A perioperative Phase 1 trial (NCT03343197) further confirmed a greater than 90% reduction in tumor 2-HG concentrations.[14]
Phase 3 INDIGO Trial
The INDIGO trial (NCT04164901) was a global, randomized, double-blind, placebo-controlled study that served as the basis for the approval of Vorasidenib.[7][8]
Table 4: INDIGO Trial (NCT04164901) Design
| Parameter | Description |
|---|---|
| Study Design | Phase 3, multicenter, randomized (1:1), double-blind, placebo-controlled[7][20] |
| Patient Population | Patients (≥12 years) with residual or recurrent Grade 2 glioma (oligodendroglioma or astrocytoma) with an IDH1 or IDH2 mutation who had undergone surgery as their only prior treatment.[7][20] |
| Intervention | Vorasidenib 40 mg orally once daily or matching placebo.[7][20] |
| Primary Endpoint | Radiographic Progression-Free Survival (PFS) by Blinded Independent Radiology Committee (BIRC).[7][20] |
| Key Secondary Endpoint | Time to Next Intervention (TTNI).[7][20] |
The following diagram illustrates the workflow of the INDIGO clinical trial.
Clinical Efficacy and Safety
The INDIGO trial demonstrated a significant improvement in outcomes for patients treated with Vorasidenib compared to placebo.
Table 5: INDIGO Trial Efficacy Results
| Endpoint | Vorasidenib | Placebo | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Median PFS | 27.7 months[2][19] | 11.1 months[2][19] | 0.39 (0.27 - 0.56)[21] | <0.0001[22] |
| Median TTNI | Not Reached[8] | 17.8 months[8] | 0.26 (0.15 - 0.43)[8] | <0.0001[8] |
Table 6: Common Adverse Events (≥15%) in the INDIGO Trial
| Adverse Event | Vorasidenib (%) | Placebo (%) |
|---|---|---|
| Fatigue | 32.3[8] | 31.9[8] |
| Headache | 26.9[8] | 27.0[8] |
| COVID-19 | 32.9[8] | 28.8[8] |
| Musculoskeletal pain | N/A | N/A |
| Diarrhea | 24.6[8] | 16.6[8] |
| Nausea | 21.6[8] | 22.7[8] |
| Seizure | N/A | N/A |
| Alanine aminotransferase increased | 38.9[8] | 14.7[8] |
| Aspartate aminotransferase increased | 28.7[8] | 8.0[8] |
Note: Data for some adverse events were not available in the provided search results.
Grade 3 or higher adverse events occurred in 22.8% of patients receiving Vorasidenib and 13.5% of those receiving placebo.[21] An increased alanine aminotransferase level of grade 3 or higher was observed in 9.6% of patients in the Vorasidenib arm, compared to none in the placebo arm.[21]
Human Pharmacokinetics
Table 7: Human Pharmacokinetic Parameters of Vorasidenib
| Parameter | Value |
|---|---|
| Bioavailability | Mean absolute bioavailability is 34%.[6] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | Median of 2 hours at steady state.[6] |
| Plasma Protein Binding | 97%[6][23] |
| Volume of Distribution | 3,930 L at steady state.[4] |
| Brain Tumor-to-Plasma Ratio | 1.6[23] |
| Metabolism | Primarily by CYP1A2.[6][23] |
| Elimination Route | 85% in feces.[6] |
| Terminal Half-life | 10 days at steady state.[23] |
Experimental Protocols
Biochemical Potency Evaluation
The primary biochemical potency of Vorasidenib was evaluated using the heterodimeric enzyme mIDH1-R132H/IDH1-wild type (WT) and the homodimeric enzyme mIDH2-R140Q.[24]
Cell-Based 2-HG Inhibition Assay
-
Cell Culture: IDH-mutant glioma cells (e.g., patient-derived neurosphere TS603 IDH1-R132H or engineered U87MG pLVX IDH2-R140Q) are cultured.[24]
-
Treatment: Cells are treated with varying concentrations of Vorasidenib or vehicle control.
-
Sample Collection: After 48 hours of incubation, the cell culture medium is collected.[24]
-
2-HG Quantification: The concentration of 2-HG in the media is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[24]
Orthotopic Glioma Mouse Model
-
Cell Implantation: Mice are orthotopically inoculated with IDH1-R132H grade III glioma cells (e.g., TS603).[24]
-
Tumor Growth Monitoring: Tumor volume is monitored, for instance, by magnetic resonance imaging.[24]
-
Treatment: Once tumors reach a specified volume, mice are treated with either vehicle or Vorasidenib (e.g., 50 mg/kg orally twice daily for 4 days).[24]
-
Tissue Analysis: Brain tumor tissue is harvested to measure the inhibition of 2-HG production.[24]
2-HG Measurement in Tumor Tissue by LC-MS/MS
-
Homogenization: Frozen tumor tissue samples are homogenized in a solution such as 80% methanol containing a stable isotope-labeled internal standard (e.g., 2,3,3-d3-2HG).[22][25]
-
Centrifugation: The homogenate is centrifuged to pellet proteins.[22][25]
-
Extraction: The supernatant containing the metabolites is collected.
-
Analysis: The extracted sample is analyzed by LC-MS/MS, using multiple reaction monitoring (MRM) to detect the specific ion transitions for 2-HG and the internal standard.[25]
-
Quantification: A calibration curve is used to determine the concentration of 2-HG in the tissue sample.[25]
Drug Discovery and Development Workflow
The journey of Vorasidenib from concept to clinical application follows a typical path for targeted cancer therapies.
Conclusion
Vorasidenib represents a significant advancement in the treatment of IDH-mutant low-grade glioma, offering a targeted therapy that can substantially delay disease progression and the need for more aggressive treatments like radiation and chemotherapy.[1] Its development was a testament to a structured and rational drug discovery process, focusing on a clear molecular target and optimizing for key properties such as brain penetrance. The robust preclinical and clinical data package underscores its efficacy and manageable safety profile, establishing Vorasidenib as a new standard of care for this patient population.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Vorasidenib in IDH1- or IDH2-mutant Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorasidenib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDH1 and IDH2 Mutations in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vorasidenib, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INDIGO: A GLOBAL, RANDOMIZED, DOUBLE-BLINDED, PHASE 3 STUDY OF VORASIDENIB VERSUS PLACEBO IN PATIENTS WITH RESIDUAL OR RECURRENT GRADE 2 GLIOMA WITH AN IDH1/2 MUTATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Fundamental Research Paved the Way for the Development of Vorasidenib - NCI [cancer.gov]
- 12. Role of IDH1 and IDH2 Mutations in Glioma Cellular Biology and Pathogenesis - Hai Yan [grantome.com]
- 13. Study of Vorasidenib (this compound) in Participants With Residual or Recurrent Grade 2 Glioma With an IDH1 or IDH2 Mutation (INDIGO) [clin.larvol.com]
- 14. Vorasidenib and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. IDH Mutations in Glioma: Molecular, Cellular, Diagnostic, and Clinical Implications [mdpi.com]
- 19. IDH1 and IDH2 mutations for glioma - Genelabs [genelabsmedical.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Strategies for the drug development of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. Vorasidenib (this compound): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique [frontiersin.org]
AG-881's Role in Targeting Cancer Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes represent a critical oncogenic driver in a variety of cancers, most notably gliomas and acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in widespread epigenetic dysregulation and a subsequent block in cellular differentiation, thereby promoting tumorigenesis.[4] AG-881 (vorasidenib) is a first-in-class, orally available, potent, and brain-penetrant dual inhibitor of both mutant IDH1 (mIDH1) and mutant IDH2 (mIDH2) enzymes.[2][5][6] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Mechanism of Action: Targeting the Aberrant Cancer Metabolism
This compound is a small-molecule inhibitor that selectively targets the mutant forms of both IDH1 and IDH2 enzymes.[7] By binding to an allosteric site at the dimer interface of the mutant enzymes, this compound induces a conformational change that renders the enzyme inactive.[8] This direct inhibition of the gain-of-function activity of the mIDH proteins blocks the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-HG.[9][10] The subsequent reduction in intracellular 2-HG levels is intended to restore normal cellular differentiation and inhibit tumor cell proliferation.[7][9]
The dual-inhibitor nature of this compound is particularly significant as it addresses the potential for therapeutic escape through isoform switching, where a tumor might develop resistance to a selective inhibitor by upregulating the other mutant IDH isoform.[2][5] Furthermore, its ability to penetrate the blood-brain barrier makes it a promising therapeutic agent for brain tumors such as gliomas.[2][6][11]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Efficacy of this compound
| Mutant IDH Isoform | IC50 (nM) | Reference |
| IDH1 R132C | 0.04 - 22 | [1] |
| IDH1 R132G | 0.04 - 22 | [1] |
| IDH1 R132H | 0.04 - 22 | [1] |
| IDH1 R132S | 0.04 - 22 | [1] |
| IDH2 R140Q | 7 - 14 | [1] |
| IDH2 R172K | 130 | [1] |
| Cell Line | Cancer Type | IDH Mutation | Assay | IC50 (nM) | Reference |
| HT-1080 | Fibrosarcoma | IDH1 R132C | Antiproliferative | <50 | [1] |
| U-87 MG pLVX-IDH2 R140Q-neo | Glioblastoma | IDH2 R140Q | Antiproliferative | <50 | [1] |
| TS603 | Grade III Glioma (Neurosphere) | IDH1 R132H | Antiproliferative | <50 | [9] |
Table 2: Preclinical In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Animal Model | Result | Reference |
| 2-HG Inhibition | |||
| Tumor 2-HG Reduction | Orthotopic Grade III mIDH1 Glioma (TS603) | >97% | [5][6] |
| Tumor 2-HG Reduction | Subcutaneous mIDH1 Glioma | >98% | [12] |
| Pharmacokinetics | |||
| Brain-to-Plasma Ratio (AUC) | Rat | 0.65 | [5] |
| Brain-to-Plasma Ratio (AUC) | Mouse (AGI-15056, a precursor) | 1.5 | [5] |
| Brain-to-Plasma Ratio | Perioperative Glioma Patients | 2.4 | [13] |
Table 3: Phase I Clinical Trial Data in Recurrent/Progressive Glioma (Non-Enhancing)
| Parameter | Value | Reference |
| Patient Population | ||
| Number of Patients | 22 | [14] |
| Median Age (years) | 47 | [14] |
| Tumor Grade (II/III) | 17/5 | [14] |
| Efficacy | ||
| Objective Response Rate (ORR) | 13.6% (1 partial, 2 minor responses) | [14] |
| Stable Disease | 77.3% | [14] |
| Progression-Free Survival at 24 months | 60.5% | [14] |
| Safety (Most Common Treatment-Emergent Adverse Events) | ||
| Increased ALT/AST | 63.6%/59.1% | [14] |
| Headache | 45.5% | [14] |
| Nausea | 40.9% | [14] |
| Neutropenia | 31.8% | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Mutant IDH1/IDH2 Biochemical Inhibition Assay
This protocol describes a method to determine the in vitro potency of this compound against purified mutant IDH1 and IDH2 enzymes. The assay measures the consumption of NADPH, a cofactor in the mIDH-catalyzed reduction of α-KG to 2-HG.
Materials:
-
Purified recombinant human mIDH1 (e.g., R132H, R132C) and mIDH2 (e.g., R140Q, R172K) enzymes
-
This compound (Vorasidenib)
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
384-well assay plates
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer.
-
Add the diluted this compound or vehicle (DMSO) control to the wells of a 384-well plate.
-
Add the purified mIDH enzyme to each well and incubate for a specified pre-incubation period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a solution containing α-KG and NADPH.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader in kinetic mode. The rate of NADPH consumption is proportional to the enzyme activity.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Cellular 2-Hydroxyglutarate (2-HG) Measurement Assay (LC-MS)
This protocol outlines the procedure for quantifying the oncometabolite 2-HG in cell culture supernatants or cell lysates using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
IDH-mutant cancer cell lines (e.g., HT-1080, U-87 MG expressing mIDH2)
-
Cell culture medium and supplements
-
This compound (Vorasidenib)
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold)
-
Internal standard (e.g., ¹³C₅-2-HG)
-
LC-MS system (e.g., with a HILIC column)
Procedure:
-
Cell Culture and Treatment:
-
Seed IDH-mutant cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 48 hours).
-
-
Sample Collection:
-
For supernatant analysis, collect the cell culture medium.
-
For intracellular analysis, wash the cells with PBS, and then lyse the cells (e.g., using a freeze-thaw cycle or scraping in methanol).
-
-
Metabolite Extraction:
-
To the collected medium or cell lysate, add ice-cold methanol containing the internal standard to precipitate proteins.
-
Vortex the samples and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
LC-MS Analysis:
-
Inject the extracted samples into the LC-MS system.
-
Separate the metabolites using a suitable chromatographic method (e.g., hydrophilic interaction liquid chromatography - HILIC).
-
Detect and quantify 2-HG and the internal standard using mass spectrometry in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of 2-HG to the internal standard.
-
Determine the concentration of 2-HG in each sample by comparing the peak area ratio to a standard curve generated with known concentrations of 2-HG.
-
Normalize the 2-HG levels to cell number or protein concentration for intracellular measurements.
-
Cell Viability Assay
This protocol describes a method to assess the effect of this compound on the viability of IDH-mutant cancer cells using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).
Materials:
-
IDH-mutant cancer cell lines
-
Cell culture medium and supplements
-
This compound (Vorasidenib)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed IDH-mutant cells into 96-well opaque-walled plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control wells.
Conclusion
This compound (vorasidenib) represents a significant advancement in the targeted therapy of IDH-mutant cancers. Its dual inhibitory activity against both mIDH1 and mIDH2, coupled with its ability to penetrate the blood-brain barrier, positions it as a highly promising therapeutic agent, particularly for patients with gliomas. The robust preclinical data demonstrating potent inhibition of 2-HG and antiproliferative effects, along with encouraging early clinical trial results, underscore its potential to alter the treatment landscape for these challenging malignancies. Further clinical investigation is ongoing to fully elucidate the efficacy and long-term safety of this compound. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the field of cancer metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Vorasidenib (this compound): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vorasidenib (this compound): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACTR-31. PHASE 1 STUDY OF this compound, AN INHIBITOR OF MUTANT IDH1 AND IDH2: RESULTS FROM THE RECURRENT/PROGRESSIVE GLIOMA POPULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Targeting Mutant IDH in Solid and Hematologic Cancers with this compound: A Potent Brain Penetrant Inhibitor [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. serviermedical.us [serviermedical.us]
- 13. PL3.1 A phase 1, open-label, perioperative study of ivosidenib (AG-120) and vorasidenib (this compound) in recurrent, IDH1-mutant, low-grade glioma: results from cohort 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
The Brain Penetrance of Vorasidenib (AG-881): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorasidenib (AG-881) is a first-in-class, orally available, dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (mIDH1 and mIDH2) enzymes.[1][2][3] These mutations are prevalent in certain cancers, particularly low-grade gliomas.[4] The production of the oncometabolite D-2-hydroxyglutarate (2-HG) by these mutant enzymes is a key driver of tumorigenesis.[1][2][3] A significant challenge in treating brain tumors is the blood-brain barrier (BBB), a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). Vorasidenib was specifically designed for enhanced brain penetration to effectively target mIDH-driven gliomas.[2][5] This technical guide provides an in-depth overview of the BBB penetration of vorasidenib, summarizing key preclinical and clinical data, and detailing the experimental protocols used in its evaluation.
Molecular Design for Brain Penetrance
The development of vorasidenib from earlier mIDH inhibitors like ivosidenib and enasidenib focused on optimizing physicochemical properties to improve BBB penetration. These earlier compounds exhibited low brain drug exposure in preclinical models.[2] Key molecular modifications for vorasidenib included decreasing the topological polar surface area (tPSA) and reducing the number of hydrogen-bond donors.[2] Compounds with tPSA values between 73 and 86 Ų and two hydrogen-bond donors demonstrated significantly improved brain-to-plasma ratios compared to enasidenib, which has a tPSA of 106 Ų and three hydrogen-bond donors.[2]
Quantitative Analysis of Blood-Brain Barrier Penetration
The ability of vorasidenib to cross the BBB has been quantified in both preclinical animal models and in clinical studies with glioma patients. The data consistently demonstrates significant brain penetrance.
Preclinical Data
Pharmacokinetic studies in mice and rats have shown that vorasidenib achieves substantial concentrations in the brain relative to plasma.
| Species | Brain-to-Plasma Ratio (AUC) | Brain Tumor-to-Plasma Ratio (AUC) | Reference |
| Mouse | 1.33 | 1.25 | [2] |
| Rat | 0.65 | Not Reported | [2] |
AUC: Area Under the Curve
In an orthotopic glioma mouse model using TS603 IDH1-R132H grade III glioma cells, vorasidenib treatment (50 mg/kg, twice daily for 4 days) resulted in a greater than 97% inhibition of 2-HG production in the mIDH1 glioma tissue, confirming target engagement within the CNS.[2]
Clinical Data
A perioperative phase 1 study (NCT03343197) in patients with recurrent, nonenhancing Grade 2 or 3 mIDH1 glioma provided definitive evidence of vorasidenib's BBB penetration in humans.
| Drug | Mean Brain:Plasma Ratio | Tumor 2-HG Reduction vs. Control | Reference |
| Vorasidenib (this compound) | 2.4 | -95% | [6] |
| Ivosidenib (AG-120) | 0.16 | -93% | [6] |
These results highlight the superior brain penetrance of vorasidenib compared to ivosidenib, another mIDH1 inhibitor with limited BBB penetration.[6]
Signaling Pathway and Mechanism of Action
Mutant IDH1/2 enzymes convert α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, which contributes to tumorigenesis. Vorasidenib acts by potently and selectively inhibiting the activity of mIDH1 and mIDH2, thereby reducing the production of 2-HG. This restores normal cellular differentiation and inhibits tumor cell proliferation.[7]
Caption: Mechanism of action of vorasidenib in mutant IDH glioma cells.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used to assess the BBB penetration and efficacy of vorasidenib.
In Vivo Pharmacokinetic Studies
These studies are designed to determine the concentration of vorasidenib in the plasma and brain over time after administration.
Workflow for In Vivo Pharmacokinetic Analysis
References
- 1. An Orthotopic Glioblastoma Mouse Model Maintaining Brain Parenchymal Physical Constraints and Suitable for Intravital Two-photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraoperative mass spectrometry mapping of an onco-metabolite to guide brain tumor surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term Intravital Investigation of an Orthotopic Glioma Mouse Model via Optical Coherence Tomography Angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absolute quantification of 2-hydroxyglutarate on tissue by matrix-assisted laser desorption/ionization mass spectrometry imaging for rapid and precise identification of isocitrate dehydrogenase mutations in human glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In Vitro Efficacy of Vorasidenib on Glioma Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vorasidenib (AG-881) is a first-in-class, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1] Mutations in IDH1 and IDH2 are key oncogenic drivers in a significant proportion of low-grade gliomas.[2] These mutations lead to the production and accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis by inducing epigenetic and genetic alterations.[2][3] This technical guide provides an in-depth overview of the initial in vitro efficacy of Vorasidenib in glioma cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.
Introduction to Vorasidenib and its Mechanism of Action
Mutations in the isocitrate dehydrogenase (IDH) 1 and 2 enzymes represent a foundational event in the development of many gliomas.[4] Wild-type IDH enzymes catalyze the conversion of isocitrate to α-ketoglutarate (α-KG).[5] However, specific heterozygous mutations in the active site of IDH1 and IDH2 confer a neomorphic enzymatic activity, leading to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[5][6]
The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[2] This widespread disruption of epigenetic regulation leads to a block in cellular differentiation and promotes oncogenesis.[2][6] Vorasidenib is a potent inhibitor of these mutant IDH1 and IDH2 enzymes, thereby blocking the production of 2-HG and targeting a key dependency of these tumors.[5][7] Preclinical studies have demonstrated that the reduction of 2-HG by Vorasidenib can lead to a reversal of hypermethylation, induction of cellular differentiation, and a decrease in tumor cell proliferation.[7][8]
Quantitative In Vitro Efficacy Data
The in vitro potency of Vorasidenib has been evaluated in various glioma cell lines harboring IDH1 or IDH2 mutations. The key efficacy metrics are the half-maximal inhibitory concentration (IC50) for both 2-HG production and cell proliferation.
Inhibition of 2-Hydroxyglutarate (2-HG) Production
Vorasidenib demonstrates potent and selective inhibition of 2-HG production in glioma cells expressing various IDH mutations. The IC50 values are in the low nanomolar range, indicating high potency.
| Cell Line Expressing Mutant IDH | IC50 Range (nM) for 2-HG Inhibition |
| IDH1-R132C, G, H, or S | 0.04 - 22 |
| IDH2-R140Q | 7 - 14 |
| IDH2-R172K | 130 |
| Data sourced from a clinical study protocol summary of nonclinical information.[2] |
Antiproliferative Activity
The inhibition of mutant IDH and the subsequent reduction in 2-HG levels translate to antiproliferative effects in glioma cell lines.
| Cell Line | Mutation | Assay | Incubation Time | IC50 (nM) |
| U-87 MG (engineered) | IDH2-R140Q | CellTiter-Glo® | 72 hours | < 50 |
| TS603 (patient-derived neurosphere) | IDH1-R132H | CellTiter-Glo® | 72 hours | < 50 |
| HT-1080 (fibrosarcoma, for comparison) | IDH1-R132C | CellTiter-Glo® | 72 hours | < 50 |
| Data sourced from commercially available technical information for Vorasidenib.[2] |
Experimental Protocols
Reproducible and robust experimental design is critical for the evaluation of therapeutic compounds. This section details the methodologies for key in vitro assays used to assess the efficacy of Vorasidenib in glioma cell lines.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. oncobites.blog [oncobites.blog]
- 4. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glioma Mechanism of Disease & VORANIGO® (vorasidenib) MOA [voranigohcp.com]
- 6. ch.promega.com [ch.promega.com]
- 7. promega.com [promega.com]
- 8. Vorasidenib and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AG-881 in In Vivo Mouse Models of Glioma
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-881 (vorasidenib) is a potent, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3] Mutations in IDH1 and IDH2 are common drivers in the progression of low-grade gliomas.[4] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which is implicated in tumorigenesis through epigenetic dysregulation.[1][5] this compound is designed to inhibit the production of 2-HG, thereby targeting a key metabolic vulnerability of IDH-mutant gliomas.[6] Preclinical studies in various mouse models of glioma have demonstrated that this compound effectively crosses the blood-brain barrier, significantly reduces 2-HG levels in tumor tissue, and impedes tumor growth.[1][2][7]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical in vivo mouse models of glioma, intended to guide researchers in designing and executing robust studies to evaluate its therapeutic potential.
Mechanism of Action
This compound is an allosteric inhibitor that binds to the dimer interface of mutant IDH1 and IDH2 enzymes. This binding event prevents the conformational changes necessary for the reduction of α-ketoglutarate to 2-HG. The subsequent decrease in intracellular 2-HG levels is hypothesized to reverse the epigenetic blockade caused by the oncometabolite, leading to cellular differentiation and inhibition of tumor proliferation.[5][6]
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | IDH Mutation | Cell Type | IC50 (2-HG Inhibition) | IC50 (Antiproliferative) |
| TS603 | IDH1-R132H | Neurosphere | Not specified | < 50 nM[5] |
| HT-1080 | IDH1-R132C | Fibrosarcoma | Not specified | < 50 nM[5] |
| U-87 MG | IDH2-R140Q (engineered) | Glioblastoma | Not specified | < 50 nM[5] |
Table 2: In Vivo Efficacy of this compound in Glioma Mouse Models
| Mouse Model | Glioma Cell Line | Treatment Regimen | Key Efficacy Endpoints | Reference |
| Orthotopic Xenograft (SCID mice) | TS603 (Grade III Glioma, IDH1-R132H) | 50 mg/kg, oral, twice daily for 4 days | >97% inhibition of 2-HG in brain tumor tissue | [1][2] |
| Orthotopic Xenograft (SCID mice) | TS603 (Grade III Glioma, IDH1-R132H) | ≥0.1 mg/kg, oral, twice daily | >97% reduction in brain tumor 2-HG levels | [5][8] |
| Subcutaneous Xenograft (SCID mice) | HT1080 (IDH1-R132C) | ≥30 mg/kg, oral, twice daily | >96% reduction in tumor 2-HG levels | [5][8] |
| Subcutaneous Xenograft (SCID mice) | U87 (engineered IDH2-R140Q) | ≥30 mg/kg, oral, twice daily | >96% reduction in tumor 2-HG levels | [5][8] |
| Orthotopic Syngeneic (HLA-A2/HLA-DR1 transgenic mice) | IDH1R132H-expressing glioma cells | Daily oral administration (dose not specified) | Delayed tumor growth, reduced intratumoral 2-HG levels | [9] |
Experimental Protocols
The following protocols are synthesized from published preclinical studies of this compound. Researchers should adapt these protocols based on their specific experimental goals, institutional guidelines, and available resources.
Protocol 1: Orthotopic Glioma Mouse Model Generation
This protocol describes the intracranial implantation of human glioma cells into immunodeficient mice.
Materials:
-
Human glioma cells (e.g., TS603 patient-derived neurospheres) cultured under appropriate conditions.
-
Immunodeficient mice (e.g., male ICR SCID mice), 6-8 weeks old.
-
Stereotactic frame.
-
Anesthetic (e.g., isoflurane).
-
Hamilton syringe with a 26-gauge needle.
-
Surgical tools (drill, forceps, etc.).
-
Analgesics and postoperative care supplies.
-
Phosphate-buffered saline (PBS) or appropriate cell suspension medium.
Procedure:
-
Cell Preparation: Harvest glioma cells and resuspend them in sterile PBS at a concentration of approximately 1 x 10^5 to 2 x 10^6 cells per 2-5 µL.[2][5] Keep the cell suspension on ice.
-
Anesthesia and Stereotactic Mounting: Anesthetize the mouse using isoflurane and securely fix its head in a stereotactic frame.
-
Surgical Procedure:
-
Make a small incision in the scalp to expose the skull.
-
Using stereotactic coordinates for the desired brain region (e.g., striatum), drill a small burr hole through the skull.
-
Slowly lower the Hamilton syringe needle to the target depth (e.g., 1.5-2.5 mm from the dura).[2][5]
-
Inject the cell suspension at a slow, controlled rate (e.g., 1-2 µL/min) to minimize backflow and tissue damage.[2][5]
-
After injection, leave the needle in place for 2-5 minutes to allow for diffusion before slowly retracting it.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
-
Postoperative Care: Administer analgesics as per IACUC guidelines. Monitor the mice closely for recovery and any signs of neurological deficits or distress.[10][11]
Protocol 2: this compound Formulation and Administration
Materials:
-
This compound (Vorasidenib) powder.
-
Vehicle for oral gavage. A common formulation consists of:
-
DMSO (to dissolve the compound).
-
PEG300.
-
Tween80.
-
ddH2O or saline.
-
Note: A specific example for a 1 mL working solution is to add 50 µL of a concentrated DMSO stock solution to 400 µL of PEG300, mix, add 50 µL of Tween80, mix, and then add 500 µL of ddH2O.[6]
-
-
Oral gavage needles.
Procedure:
-
Formulation Preparation: Prepare the this compound formulation fresh daily. First, dissolve the required amount of this compound powder in a small volume of DMSO. Then, add the other vehicle components in the specified order, ensuring the solution is clear and homogenous before adding the next component.[6]
-
Dosing Calculation: Calculate the volume of the drug formulation to administer based on the desired dose (e.g., 0.1 mg/kg to 50 mg/kg) and the individual mouse's body weight.
-
Administration: Administer the calculated volume of this compound or vehicle control to the mice via oral gavage. This is typically performed once or twice daily.[2][5]
Protocol 3: Tumor Growth Monitoring and Efficacy Assessment
A. Bioluminescence Imaging (for luciferase-expressing cells):
-
Substrate Injection: Inject the mice intraperitoneally with D-luciferin substrate solution (e.g., 150 mg/kg body weight).[2]
-
Imaging: After a short waiting period (e.g., 10-15 minutes) for substrate distribution, anesthetize the mice and place them in an in vivo imaging system (IVIS).[1][2]
-
Data Acquisition: Acquire bioluminescence images. The light intensity emitted from the tumor region correlates with the tumor size.[12]
-
Longitudinal Monitoring: Repeat imaging at regular intervals (e.g., twice weekly) to monitor tumor growth over time.
B. Magnetic Resonance Imaging (MRI):
-
Anesthetize the mice and place them in a small animal MRI scanner.
-
Acquire T2-weighted images to visualize the tumor and measure its volume.[13]
-
This method provides detailed anatomical information but is more time-consuming and resource-intensive than bioluminescence imaging.
C. Endpoint Analysis (2-HG Measurement):
-
Tissue Collection: At the end of the study, euthanize the mice and carefully dissect the brains. Collect tumor tissue and, if desired, contralateral normal brain tissue. Immediately snap-freeze the samples in liquid nitrogen and store them at -80°C.[9]
-
Metabolite Extraction: Homogenize the frozen tissue samples in an appropriate ice-cold solvent (e.g., methanol/water mixture).[9]
-
LC-MS/MS Analysis:
-
Process the tissue homogenates, often by protein precipitation.[8][14]
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the levels of D-2-hydroxyglutarate.[8][14] A surrogate analyte approach with a stable isotope-labeled 2-HG standard is often used for accurate quantification.[8]
-
Experimental Workflow Visualization
Animal Welfare Considerations
All animal experiments must be conducted in accordance with protocols approved by the Institutional Animal Care and Use Committee (IACUC). Key considerations for glioma mouse models include:
-
Monitoring: Regularly monitor mice for general health, body weight, and neurological symptoms (e.g., lethargy, ataxia, seizures). Monitoring should be more frequent as tumors are expected to grow.[10]
-
Humane Endpoints: Establish clear humane endpoints to minimize pain and distress. These may include a defined tumor size, a certain percentage of body weight loss, or the presentation of severe neurological signs.[10][11] Euthanasia should be performed when these endpoints are reached.
-
Analgesia and Anesthesia: Use appropriate analgesics for postoperative pain management and reliable anesthetics for all surgical procedures.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Frontiers | Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Protocol to analyze antitumor immunity of orthotopic injection and spontaneous murine high-grade glioma models using flow cytometry and single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A double surrogate approach for the quantitation of 2-Hydroxyglutarate - An oncometabolite in human brain tumors via LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. animalcare.jhu.edu [animalcare.jhu.edu]
- 11. ori.umkc.edu [ori.umkc.edu]
- 12. Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iv.iiarjournals.org [iv.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for AG-881 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-881 (Vorasidenib) is a potent, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3][4] These mutations are implicated in various cancers, including glioma and acute myeloid leukemia (AML), through the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[2][5] this compound acts by inhibiting this enzymatic activity, thereby reducing 2-HG levels and promoting differentiation of tumor cells.[1] Its ability to cross the blood-brain barrier makes it a promising agent for the treatment of brain tumors harboring IDH mutations.[2][3][4][6]
These application notes provide a summary of preclinical data and protocols for the use of this compound in research settings.
Mechanism of Action
Mutant IDH1 and IDH2 enzymes convert α-ketoglutarate (α-KG) to 2-HG. This compound is an allosteric inhibitor that binds to a pocket at the interface of the IDH homodimer, preventing the formation of 2-HG.[7] This leads to a reduction in 2-HG-mediated signaling, which in turn can induce cellular differentiation and inhibit proliferation in tumor cells with IDH mutations.[4]
Data Presentation
In Vitro Potency of this compound
| Cell Line Expressing | Mutant IDH | IC50 for 2-HG Inhibition (nM) |
| mIDH1 | R132C, R132G, R132H, R132S | 0.04 - 22 |
| mIDH2 | R140Q | 7 - 14 |
| mIDH2 | R172K | 130 |
| Data compiled from multiple sources.[1][6] |
In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| U-87 MG (engineered) | Glioblastoma | < 50 |
| HT-1080 | Fibrosarcoma | < 50 |
| TS603 | Neurosphere | < 50 |
| Data compiled from multiple sources.[8][9] |
In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Cancer Type | Dosing Regimen | % Reduction in Tumor 2-HG |
| HT1080 Xenograft (mIDH1-R132C) | Fibrosarcoma | ≥30 mg/kg, twice daily | >96% |
| U87 Xenograft (mIDH2-R140Q) | Glioblastoma | ≥30 mg/kg, twice daily | >96% |
| Orthotopic Glioma (mIDH1-R132H) | Glioma | ≥0.1 mg/kg | >97% |
| Orthotopic Glioma (mIDH1-R132H) | Glioma | 50 mg/kg, twice daily for 4 days | >97% |
| Data compiled from multiple sources.[2][10] |
Pharmacokinetic Parameters of this compound
| Species | Plasma Clearance (L/hr/kg) | Brain-to-Plasma Ratio (AUC0-24hr) |
| Mouse | 0.406 | 0.62 - 1.96 |
| Rat | 0.289 | 1.11 - 1.48 |
| Data compiled from multiple sources. |
Experimental Protocols
In Vivo Xenograft Tumor Model Protocol
This protocol is a general guideline based on published preclinical studies.[6][10]
1. Cell Culture and Implantation:
- Culture human cancer cells with known IDH mutations (e.g., HT1080 for mIDH1-R132C or U87 engineered to express mIDH2-R140Q) under standard conditions.
- Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).
- Inject cells subcutaneously into the flank of immunocompromised mice.
2. Tumor Growth and Randomization:
- Monitor tumor growth regularly using calipers.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
3. Dosing and Administration:
- Prepare this compound formulation for oral gavage.
- Administer this compound at the desired dose (e.g., 30 mg/kg) twice daily.
- Administer vehicle to the control group on the same schedule.
4. Monitoring and Endpoint:
- Continue to monitor tumor volume and animal body weight throughout the study.
- At the end of the treatment period, euthanize the animals and collect tumor tissue.
5. Sample Analysis:
- Process the tumor tissue to extract metabolites.
- Analyze the concentration of 2-HG using a suitable method such as LC-MS/MS.
Orthotopic Glioma Model Protocol
This protocol is based on published preclinical studies investigating this compound in a brain tumor model.[2][6]
1. Cell Culture and Implantation:
- Culture glioma neurospheres with an endogenous IDH1 mutation (e.g., TS603 with mIDH1-R132H).
- Perform stereotactic intracranial implantation of the tumor cells into the brains of immunocompromised mice.
2. Dosing and Administration:
- Allow tumors to establish for a specified period.
- Administer this compound orally at the desired dose (e.g., 0.1 mg/kg to 50 mg/kg) and schedule (e.g., twice daily for 4 days).[2][6]
- Administer vehicle to the control group.
3. Sample Collection and Analysis:
- At designated time points after the last dose, euthanize the animals.
- Harvest the brains and separate the tumor-containing hemisphere from the normal hemisphere.
- Extract metabolites from the brain and tumor tissue.
- Quantify 2-HG levels to determine the extent of inhibition.
Safety and Toxicology
Preclinical safety profiles of this compound have been supportive of its advancement into clinical trials.[1] For detailed toxicology information, it is recommended to consult the manufacturer's safety data sheet and relevant regulatory filings.
Conclusion
This compound is a potent dual inhibitor of mutant IDH1/2 with excellent brain penetration, making it a valuable tool for preclinical research, particularly in the context of IDH-mutant gliomas. The provided data and protocols offer a starting point for designing and conducting experiments to further elucidate its therapeutic potential. Researchers should optimize these protocols based on their specific cell lines, animal models, and experimental objectives.
References
- 1. Targeting Mutant IDH in Solid and Hematologic Cancers with this compound: A Potent Brain Penetrant Inhibitor [synapse.patsnap.com]
- 2. Vorasidenib (this compound): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorasidenib (this compound): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Unlocking this compound: A New Era in Glioma Treatment (INDIGO Trial) - OncologyTube [oncologytube.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. vorasidenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Preparation of AG-881 Stock Solutions for Cell Culture: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AG-881, also known as Vorasidenib, is a potent, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3] Mutations in IDH1 and IDH2 are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[3][4][5] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[2][3][4][6] this compound acts by allosterically inhibiting these mutant enzymes, thereby reducing 2-HG levels and inducing cellular differentiation and inhibiting proliferation in tumor cells with IDH mutations.[6][7][8] Proper preparation of this compound stock solutions is critical for accurate and reproducible results in cell-based assays.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 414.74 g/mol | [2][7] |
| Appearance | Crystalline solid / Solid powder | [2][9] |
| Purity | ≥98% to >99% by HPLC | [2][9][10] |
| Solubility in DMSO | Approximately 30 mg/mL to 83 mg/mL | [7][9][10] |
| Solubility in DMF | Approximately 30 mg/mL | [10] |
| Solubility in Ethanol | 82-83 mg/mL | [7] |
| Aqueous Solubility | Sparingly soluble / Insoluble | [7][9] |
| IC50 (IDH1 R132H) | 0.04 - 31.9 nM | [1][10] |
| IC50 (IDH2 R140Q) | 7 - 31.7 nM | [1][10] |
| IC50 (IDH2 R172K) | 130 nM | [1] |
Experimental Protocols
Materials
-
This compound (Vorasidenib) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing and Calculation:
-
This compound is supplied as a solid. To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 0.001 L x 414.74 g/mol = 4.1474 mg
-
-
-
Dissolution:
-
Aseptically weigh out approximately 4.15 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For 4.15 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[1]
-
-
Sterilization (Optional):
-
If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube. Ensure the filter is compatible with DMSO.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[7]
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[1][7] Some suppliers suggest a shelf life of over 2 years if stored properly as a solid at -20°C.[6]
-
Protocol for Preparing Working Solutions for Cell Culture
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
-
Dilution:
-
Dilute the stock solution to the desired final concentration using pre-warmed, sterile cell culture medium. It is crucial to perform serial dilutions to achieve low nanomolar concentrations accurately.
-
Important: To avoid precipitation, first dilute the DMSO stock solution in a larger volume of cell culture medium. Do not add a small volume of aqueous medium directly to the concentrated DMSO stock. For maximum solubility in aqueous buffers, this compound should first be dissolved in DMSO and then diluted with the aqueous buffer of choice.[9]
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent toxicity to the cells.
-
-
Application to Cells:
-
Add the freshly prepared working solution to your cell cultures. Ensure even distribution by gently swirling the culture vessel.
-
Remember to include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.
Caption: Mechanism of action of this compound in inhibiting mutant IDH1/2.
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labshops.com [labshops.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vorasidenib (this compound): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking this compound: A New Era in Glioma Treatment (INDIGO Trial) - OncologyTube [oncologytube.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols: AG-881 (Vorasidenib) in Orthotopic Glioma Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-881, also known as vorasidenib, is a potent, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3][4][5] Mutations in IDH1 and IDH2 are common drivers in the pathogenesis of low-grade gliomas, leading to the accumulation of the oncometetabolite D-2-hydroxyglutarate (2-HG).[1][2][6] 2-HG is believed to contribute to tumorigenesis through epigenetic dysregulation. This compound targets these mutant enzymes to reduce 2-HG levels, thereby inhibiting tumor growth and inducing cellular differentiation.[5][7] These application notes provide a comprehensive overview of the use of this compound in preclinical orthotopic glioma mouse models, including summaries of key data and detailed experimental protocols.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | IDH Mutation | Assay Type | IC50 | Reference |
| Neurosphere TS603 | IDH1-R132H | 2-HG Inhibition | < 50 nM | [1] |
| U87MG | IDH2-R140Q (engineered) | 2-HG Inhibition | < 50 nM | [1] |
| HT-1080 | IDH1-R132C | Antiproliferative | < 50 nM | [3][5] |
| U87MG | IDH2-R140Q (engineered) | Antiproliferative | < 0.05 µM | [5] |
| TS603 | IDH1-R132H | Antiproliferative | < 0.05 µM | [5] |
In Vivo Efficacy of this compound in Orthotopic Glioma Models
| Mouse Model | Glioma Model | Treatment | Key Findings | Reference |
| Xenograft | Orthotopic patient-derived (TS603, Grade III mIDH1) | 50 mg/kg this compound, BID, PO for 4 days | >97% inhibition of 2-HG in brain tumor tissue. | [1] |
| Xenograft | Orthotopic human Grade III mIDH1-R132H | This compound monotherapy | Modestly impeded glioma growth. | [6] |
| Xenograft | Orthotopic human Grade III mIDH1-R132H | This compound + Radiation Therapy | Significantly greater inhibition of tumor growth than either monotherapy. | [6] |
| Syngeneic | HLA-A2/HLA-DR1 transgenic with IDH1R132H glioma | 10 mg/kg this compound, QD, PO for 14 days | 10-fold reduction of 2-HG in tumor cells; suppressed tumor progression. | [8] |
Signaling Pathway
Mutations in IDH1 and IDH2 lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to tumorigenesis. This compound acts as an allosteric inhibitor of the mutant IDH1/2 enzymes, preventing the production of 2-HG and thereby restoring normal cellular differentiation.
Caption: Signaling pathway of mutant IDH1/2 in glioma and the mechanism of action of this compound.
Experimental Protocols
Orthotopic Glioma Mouse Model Workflow
The establishment of an orthotopic glioma mouse model is a critical step for evaluating the in vivo efficacy of this compound. The following diagram and protocol outline a typical workflow.
Caption: General workflow for an orthotopic glioma mouse model experiment with this compound.
Detailed Protocol: Orthotopic Implantation of Human Glioma Cells
Materials:
-
IDH-mutant human glioma cells (e.g., TS603 neurospheres)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (if applicable for adherent cells)
-
Matrigel or similar basement membrane matrix
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Stereotactic apparatus
-
Hamilton syringe with a 26-gauge needle
-
Anesthetic (e.g., isoflurane)
-
Analgesics
-
Surgical tools
Procedure:
-
Cell Preparation:
-
Culture glioma cells under appropriate conditions. For neurospheres like TS603, culture in serum-free neural stem cell medium.
-
On the day of surgery, harvest the cells and determine cell viability (should be >90%).
-
Wash the cells with sterile PBS and resuspend in a small volume of PBS or appropriate medium at the desired concentration (e.g., 1 x 10^5 cells in 2-5 µL).
-
Keep the cell suspension on ice until injection.
-
-
Animal Preparation and Stereotactic Injection:
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a sterile burr, drill a small hole at the desired coordinates for intracranial injection (e.g., into the striatum).
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Inject the cell suspension over several minutes to minimize backflow.
-
Slowly retract the needle and suture the scalp incision.
-
Administer post-operative analgesics and monitor the animal's recovery.
-
Protocol: this compound Administration and Efficacy Assessment
Materials:
-
This compound (Vorasidenib)
-
Vehicle for formulation (e.g., 0.5% methylcellulose and 0.2% Tween-80 in water)[8]
-
Oral gavage needles
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
Calipers (for subcutaneous models)
-
LC-MS/MS for 2-HG analysis
Procedure:
-
This compound Formulation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.[8]
-
-
Treatment Administration:
-
Once tumors are established (confirmed by imaging or other methods), randomize mice into treatment and control groups.
-
Administer this compound or vehicle via oral gavage at the specified dose and schedule (e.g., 50 mg/kg, twice daily).[1]
-
-
Efficacy Monitoring:
-
Tumor Growth: Monitor tumor growth regularly using non-invasive imaging such as bioluminescence.
-
Survival: Monitor animals daily for signs of neurological symptoms or distress and record survival data.
-
Body Weight: Record body weight regularly as a measure of general health and toxicity.
-
-
Pharmacodynamic Analysis:
-
At the end of the study or at specified time points, euthanize the animals and collect brain tissue.
-
Dissect the tumor from the surrounding normal brain tissue.
-
Snap-freeze the tissues in liquid nitrogen for subsequent analysis.
-
Quantify 2-HG levels in the tumor and normal brain tissue using LC-MS/MS to confirm target engagement.
-
Conclusion
This compound (vorasidenib) has demonstrated significant preclinical efficacy in orthotopic glioma mouse models, effectively crossing the blood-brain barrier to inhibit mutant IDH1/2 and reduce the oncometabolite 2-HG.[1][6] The provided protocols and data serve as a valuable resource for researchers designing and conducting in vivo studies to further evaluate the therapeutic potential of this compound and other IDH inhibitors in the treatment of glioma. The combination of this compound with other treatment modalities, such as radiation therapy, shows promise for enhanced anti-tumor activity.[6]
References
- 1. Vorasidenib (this compound): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ChemGood [chemgood.com]
- 5. selleckchem.com [selleckchem.com]
- 6. serviermedical.us [serviermedical.us]
- 7. aacrjournals.org [aacrjournals.org]
- 8. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for Cell-based Assays to Determine AG-881 (Vorasidenib) Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorasidenib (AG-881) is a first-in-class, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3] In several cancers, including a majority of low-grade gliomas, mutations in IDH1 and IDH2 lead to a "gain-of-function" activity, catalyzing the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3][4] The accumulation of 2-HG disrupts epigenetic regulation and blocks cellular differentiation, thereby promoting tumorigenesis.[2] this compound is designed to specifically inhibit these mutant IDH enzymes, decrease 2-HG levels, and restore normal cellular processes.[1][5]
These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy of this compound in vitro, focusing on target engagement, cell viability, and induction of apoptosis.
Mutant IDH Signaling Pathway and Mechanism of this compound Action
Mutations in IDH1 (cytosolic) and IDH2 (mitochondrial) confer a neomorphic enzymatic activity that reduces α-ketoglutarate to 2-hydroxyglutarate, consuming NADPH.[1][4] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cell differentiation.[2] this compound acts as an allosteric inhibitor, binding to the dimer interface of the mutant IDH enzymes, which locks the enzyme in an inactive state and prevents the production of 2-HG.[4][6]
Data Presentation: Quantitative Efficacy of this compound
The efficacy of this compound can be quantified by its ability to inhibit 2-HG production and reduce cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
Table 1: this compound IC50 Values for 2-HG Inhibition in Mutant IDH Cell Lines
| Cell Line Expressing Mutant IDH | IC50 Range (nM) |
|---|---|
| IDH1-R132C, G, H, or S | 0.04 - 22 |
| IDH2-R140Q | 7 - 14 |
| IDH2-R172K | 130 |
Data sourced from a clinical study protocol summary of nonclinical information.[2][7]
Table 2: this compound IC50 Values for Antiproliferative Activity in Glioma Cell Lines
| Cell Line | Assay | Incubation Time | IC50 (nM) |
|---|---|---|---|
| U-87 MG (engineered with IDH2-R140Q) | CellTiter-Glo® | 72 hours | < 50 |
| TS603 (patient-derived, IDH1-R132H) | CellTiter-Glo® | 72 hours | < 50 |
| HT-1080 (fibrosarcoma, IDH1-R132C) | CellTiter-Glo® | 72 hours | < 50 |
Data sourced from commercially available technical information for Vorasidenib.[2]
Experimental Protocols
Target Engagement: 2-HG Measurement by LC-MS/MS
Principle: This assay directly measures the primary pharmacodynamic effect of this compound by quantifying the reduction of the oncometabolite 2-HG in cell culture media.[8][9] Liquid chromatography-mass spectrometry (LC-MS/MS) provides sensitive and specific detection of 2-HG.
Materials and Reagents:
-
IDH-mutant glioma cells (e.g., TS603, or engineered U-87 MG)
-
Complete culture medium
-
Multi-well cell culture plates
-
This compound stock solution (dissolved in DMSO)[1]
-
Internal standard (e.g., ¹³C₅-2-HG)
-
LC-MS/MS grade cold methanol (80%)
-
LC-MS/MS system
Protocol:
-
Seed IDH-mutant glioma cells in multi-well plates at a predetermined optimal density.
-
Allow cells to adhere and resume growth for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.
-
Aspirate the medium and add the media containing the this compound dilutions or vehicle control to the respective wells.
-
Following incubation, collect the cell culture medium and centrifuge to remove any cellular debris.
-
To 100 µL of the cleared medium, add a known concentration of the internal standard.
-
Add 400 µL of cold 80% methanol to precipitate proteins.[2]
-
Vortex the samples and incubate at -80°C for a minimum of 20 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated protein.[2]
-
Carefully transfer the supernatant to a new tube for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify 2-HG levels.
Data Analysis: Normalize the 2-HG signal to the internal standard. Calculate the percentage of 2-HG inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Cell Viability Assay (Luminescence-Based)
Principle: Cell viability assays assess the cytotoxic or cytostatic effects of a compound.[10] The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[11] A decrease in ATP is proportional to the number of viable cells.
Materials and Reagents:
-
IDH-mutant glioma cells
-
Complete culture medium
-
96-well opaque-walled plates suitable for luminescence assays
-
This compound stock solution (dissolved in DMSO)
-
CellTiter-Glo® 2.0 Assay Reagent (or equivalent)
-
Plate reader with luminescence detection capabilities
Protocol:
-
Seed glioma cells into a 96-well opaque-walled plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line.[2]
-
Incubate the plate at 37°C with 5% CO2 for 24 hours to allow cells to attach.[2]
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is constant across all wells (≤0.1%).[2]
-
Remove the medium from the wells and add 100 µL of the respective this compound dilutions or control media.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
After incubation, equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (100% viability). Plot the percent viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Apoptosis Assay (Caspase Activity)
Principle: Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs exert their effects.[12][13] A hallmark of apoptosis is the activation of a cascade of proteases called caspases.[13][14] Assays like Caspase-Glo® 3/7 measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[15]
Materials and Reagents:
-
IDH-mutant glioma cells
-
Complete culture medium
-
96-well opaque-walled plates
-
This compound stock solution (dissolved in DMSO)
-
Positive control for apoptosis (e.g., Staurosporine)
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Plate reader with luminescence detection capabilities
Protocol:
-
Seed cells in a 96-well opaque-walled plate as described for the cell viability assay.
-
After 24 hours of incubation, treat the cells with various concentrations of this compound. Include a vehicle control and a positive control.
-
Incubate the plate for a period determined by empirical testing (e.g., 24-48 hours) to allow for the induction of apoptosis.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare and add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature, protected from light, for 1 to 2 hours.
-
Measure the luminescence with a plate reader.
Data Analysis: Subtract the average background luminescence (media + reagent only) from all experimental values. Express the results as a fold-change in caspase activity over the vehicle control. This indicates the extent to which this compound induces the executioner phase of apoptosis. Further confirmation can be obtained using complementary methods like Annexin V staining to detect early-stage apoptosis.[12][13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unlocking this compound: A New Era in Glioma Treatment (INDIGO Trial) - OncologyTube [oncologytube.com]
- 4. vorasidenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Vorasidenib (this compound): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis Assay | Immuno-Oncology | Xeno Diagnostics [xenodiagnostics.com]
- 13. Apoptosis Assays [sigmaaldrich.com]
- 14. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for AG-881 (Vorasidenib) in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-881, also known as vorasidenib, is a first-in-class, orally available, brain-penetrant dual inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3][4] Mutations in IDH1 and IDH2 are frequently observed in several cancers, including low-grade gliomas, and lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] 2-HG accumulation drives tumorigenesis through epigenetic dysregulation and a block in cellular differentiation.[1] By inhibiting mutant IDH1 and IDH2, vorasidenib reduces 2-HG levels, thereby reversing these oncogenic effects.[1] The ability of vorasidenib to cross the blood-brain barrier makes it a promising therapeutic agent for brain tumors such as glioma.[1][4]
The rationale for combining this compound with other chemotherapy agents, such as the alkylating agent temozolomide (TMZ) and radiation therapy (RT), is to enhance anti-tumor efficacy. Preclinical studies have explored these combinations, suggesting that this compound does not antagonize the effects of these standard-of-care treatments and may offer additional benefits.[1] This document provides a summary of available data and detailed protocols for investigating this compound in combination with other chemotherapy agents in a research setting.
Data Presentation
In Vitro Efficacy of this compound (Vorasidenib)
| Cell Line | Cancer Type | IDH Mutation | Assay | IC₅₀ (nM) | Reference |
| U-87 MG pLVX-IDH2 R140Q-neo | Glioblastoma (engineered) | IDH2 R140Q | Antiproliferative | <50 | [5] |
| HT-1080 | Fibrosarcoma | IDH1 R132C | Antiproliferative | <50 | [5] |
| TS603 | Grade III Glioma (Neurosphere) | IDH1 R132H | 2-HG Inhibition | <50 | [5] |
| IDH1 R132C, G, H, or S expressing cells | Not specified | IDH1 mutations | 2-HG Inhibition | 0.04 - 22 | [5] |
| IDH2 R140Q expressing cells | Not specified | IDH2 R140Q | 2-HG Inhibition | 7 - 14 | [5] |
| IDH2 R172K expressing cells | Not specified | IDH2 R172K | 2-HG Inhibition | 130 | [5] |
In Vivo Efficacy of this compound in Combination Therapy
A preclinical study using an orthotopic mouse model with the human mIDH1-R132H grade III oligodendroglioma cell line TS603 demonstrated the following:
| Treatment Group | Outcome | Reference |
| This compound + Radiation Therapy (RT) | Significantly greater inhibition of tumor growth compared to either monotherapy. | [1] |
| This compound + Temozolomide (TMZ) | No antagonism observed; this compound did not interfere with TMZ efficacy. | [1] |
Signaling Pathway and Experimental Workflows
Caption: this compound inhibits mutant IDH1/2, blocking 2-HG production and oncogenesis.
Caption: Workflow for assessing in vitro synergy of this compound with chemotherapy.
Caption: Workflow for an in vivo study of this compound in combination therapy.
Experimental Protocols
In Vitro Synergy of this compound and Temozolomide (TMZ)
Objective: To determine if this compound and TMZ act synergistically to inhibit the proliferation of IDH-mutant glioma cells.
Materials:
-
IDH1-mutant glioma cell line (e.g., TS603)
-
Cell culture medium (e.g., Neurobasal medium supplemented with N-2 and B-27 supplements, glutamine, and growth factors)
-
This compound (vorasidenib)
-
Temozolomide (TMZ)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
Luminometer
Protocol:
-
Cell Culture: Culture TS603 cells as neurospheres in the recommended serum-free medium.
-
Cell Seeding: Dissociate neurospheres into a single-cell suspension and seed 5,000 cells per well in 100 µL of media into a 96-well plate. Incubate for 24 hours.
-
Drug Preparation: Prepare stock solutions of this compound and TMZ in DMSO. Create a dilution series for each drug in the cell culture medium.
-
Treatment: Treat cells with a matrix of this compound and TMZ concentrations. Include single-agent controls and a vehicle (DMSO) control. A typical concentration range to test for this compound is 0.1 nM to 1 µM and for TMZ is 1 µM to 500 µM.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Cell Viability Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][7]
In Vivo Combination of this compound and Radiation Therapy (RT)
Objective: To evaluate the efficacy of this compound in combination with radiation therapy in an orthotopic glioma mouse model.
Materials:
-
TS603 human glioma cell line (IDH1-R132H mutant)
-
Female CB17 SCID mice (6-8 weeks old)
-
This compound (formulated for oral gavage)
-
Stereotactic apparatus for intracranial injection
-
Small animal irradiator
-
Bioluminescence imaging system
Protocol:
-
Orthotopic Implantation: Intracranially implant 5 x 10⁴ TS603 cells into the striatum of each mouse using a stereotactic frame.[1]
-
Tumor Monitoring: Monitor tumor growth weekly using bioluminescence imaging.
-
Randomization: When tumor volume reaches approximately 5-20 mm³, randomize mice into four treatment groups: Vehicle control, this compound alone, RT alone, and this compound + RT.[1]
-
Treatment:
-
This compound: Administer this compound orally (e.g., 50 mg/kg, twice daily).[8]
-
Radiation Therapy: Deliver focal radiation to the tumor-bearing hemisphere (e.g., a total of 10 Gy, fractionated over 5 days).
-
Combination: Administer this compound concurrently with the RT schedule.
-
-
Efficacy Assessment: Continue to monitor tumor volume via imaging. Monitor animal survival.
-
Endpoint: Euthanize mice when they show signs of neurological symptoms or significant weight loss, or when the tumor reaches a predetermined size.
-
Data Analysis: Compare tumor growth rates and survival curves between the different treatment groups.
Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS
Objective: To quantify the levels of 2-HG in cell lysates or tumor tissue following treatment with this compound.
Protocol:
-
Sample Preparation:
-
Cells: Harvest and wash cells, then lyse by sonication in an appropriate buffer.
-
Tissue: Homogenize snap-frozen tumor tissue in a suitable buffer.
-
-
Metabolite Extraction: Precipitate proteins by adding ice-cold methanol (4:1 volume ratio). Vortex and centrifuge to pellet the protein. Collect the supernatant containing the metabolites.
-
Derivatization (for chiral separation): To distinguish between D-2-HG and L-2-HG, perform a derivatization step using a chiral reagent such as diacetyl-L-tartaric anhydride (DATAN).
-
LC-MS/MS Analysis: Analyze the derivatized samples using a liquid chromatography system coupled to a triple quadrupole mass spectrometer. Use a C18 column for separation.
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification. Generate a standard curve with known concentrations of D-2-HG.
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound combination therapy on proteins involved in cell proliferation, apoptosis, and DNA damage repair.
Protocol:
-
Protein Extraction: Lyse treated cells or tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3 for apoptosis; γH2AX for DNA damage).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Disclaimer
These application notes and protocols are intended for research use only. The experimental conditions, particularly drug concentrations and treatment times, may require optimization for specific cell lines and experimental setups. Researchers should consult relevant literature and perform pilot studies to determine the optimal conditions for their experiments.
References
- 1. serviermedical.us [serviermedical.us]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking this compound: A New Era in Glioma Treatment (INDIGO Trial) - OncologyTube [oncologytube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vorasidenib (this compound): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of Vorasidenib in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorasidenib (AG-881) is a first-in-class, orally bioavailable, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3][4] These mutations are key drivers in the pathogenesis of several cancers, most notably low-grade gliomas.[5] Vorasidenib functions by blocking the neomorphic activity of mutant IDH enzymes, thereby preventing the conversion of alpha-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][6] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to oncogenesis.[6][7] By reducing 2-HG levels, Vorasidenib has been shown to restore cellular differentiation and inhibit tumor growth.[1][7]
Preclinical animal studies have been instrumental in characterizing the pharmacokinetic, pharmacodynamic, and anti-tumor activity of Vorasidenib, paving the way for its clinical development and eventual FDA approval for the treatment of IDH-mutant gliomas.[8][9] These application notes provide a summary of the available data on the long-term administration of Vorasidenib in animal models and offer detailed protocols for key experiments.
Mechanism of Action
Mutations in IDH1 and IDH2 confer a new enzymatic function, the reduction of α-KG to 2-HG. Vorasidenib specifically targets and inhibits these mutant IDH1 and IDH2 proteins, leading to a significant reduction in 2-HG levels within tumor cells. This action releases the block on cellular differentiation and slows down the proliferation of cancer cells.[1][6]
References
- 1. Toxicological insights and safety considerations of vorasidenib in grade 2 astrocytoma and oligodendroglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vorasidenib (this compound): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Vorasidenib Is Effective against Low-Grade Gliomas - NCI [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Vorasidenib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of AG-881 (Vorasidenib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-881, also known as Vorasidenib, is a potent, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] These mutations are key oncogenic drivers in several cancers, most notably in low-grade gliomas.[3] this compound acts by inhibiting the production of the oncometabolite 2-hydroxyglutarate (2-HG), which is produced by the mutant IDH enzymes.[1] The accumulation of 2-HG is implicated in epigenetic dysregulation and tumorigenesis.[3] By reducing 2-HG levels, this compound can reverse these effects and induce cellular differentiation.[4] These application notes provide a summary of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed protocols for key experimental analyses.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| mIDH1-R132H | --- | Enzymatic | 6 | [2] |
| mIDH2-R140Q | --- | Enzymatic | 12 | [2] |
| mIDH1 R132C | --- | Enzymatic | 0.04 - 22 | |
| mIDH1 R132G | --- | Enzymatic | 0.04 - 22 | |
| mIDH1 R132H | --- | Enzymatic | 0.04 - 22 | |
| mIDH1 R132S | --- | Enzymatic | 0.04 - 22 | |
| mIDH2 R140Q | --- | Enzymatic | 7 - 14 | |
| mIDH2 R172K | --- | Enzymatic | 130 | |
| U-87 MG (mIDH2-R140Q) | U-87 MG | Cell-based | <50 | |
| HT-1080 (mIDH1-R132C) | HT-1080 | Cell-based | <50 | |
| TS603 (mIDH1-R132H) | TS603 | Cell-based | <50 |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Total Body Plasma Clearance (L/hr/kg) | Brain-to-Plasma Ratio | Reference |
| Mouse | Not Specified | Oral | Not Specified | Not Specified | Not Specified | 0.406 | 1.5 (AGI-15056, a related compound) | [5] |
| Rat | Not Specified | Oral | Not Specified | Not Specified | Not Specified | 0.289 | 0.65 | [5] |
Table 3: Clinical Pharmacokinetics of this compound (Phase 1 in Glioma Patients)
| Dose | Patient Population | Key Observations | Reference |
| 10 mg, 25 mg, 50 mg, 100 mg, 200 mg, 300 mg QD | Recurrent/Progressive mIDH1/2 Glioma | Dose-limiting toxicities (Grade 2 ALT/AST increase) observed at 100 mg. Doses <100mg recommended for further study. | [3] |
| 10 mg QD and 50 mg QD | Non-enhancing Glioma (perioperative) | Study evaluating 2-HG concentration in resected tumors, safety, PK, and PD. | [4] |
Table 4: Pharmacodynamic Effects of this compound
| Model | Dose | Effect | Reference |
| HT1080 (mIDH1-R132C) Mouse Model | ≥30 mg/kg (BID) | >96% reduction in tumor 2-HG levels | |
| U87 (mIDH2-R140Q) Mouse Model | ≥30 mg/kg (BID) | >96% reduction in tumor 2-HG levels | |
| Orthotopic Glioma Model (mIDH1-R132H) | ≥0.1 mg/kg | >97% reduction in brain tumor 2-HG levels | |
| Orthotopic Grade III mIDH1 Glioma Model | 50 mg/kg (BID) for 4 days | Sustained inhibition of 2-HG in brain tumor | [5] |
| Patients with IDH1 or IDH2 mutated glioma | Not Specified | Decreased 2-HG tumor concentrations | [1] |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mutant IDH1 and IDH2 enzymes.
Materials:
-
Recombinant human mIDH1 (e.g., R132H) and mIDH2 (e.g., R140Q) enzymes
-
This compound compound
-
α-ketoglutarate (α-KG)
-
NADPH
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and NaCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant mIDH enzyme, and the diluted this compound.
-
Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to the enzyme activity.
-
Plot the enzyme inhibition percentage against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Cell-Based 2-HG Inhibition Assay
Objective: To quantify the inhibition of 2-hydroxyglutarate (2-HG) production by this compound in cells expressing mutant IDH1 or IDH2.
Materials:
-
Cancer cell lines harboring mIDH1 or mIDH2 mutations (e.g., U-87 MG, HT-1080).
-
This compound compound
-
Cell culture medium and supplements
-
Cell lysis buffer
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Seed the mIDH-mutant cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 48 hours).[5]
-
After treatment, harvest the cells and lyse them to release intracellular metabolites.
-
Collect the cell culture medium to measure extracellular 2-HG.
-
Perform a protein quantification assay on the cell lysates to normalize the 2-HG levels.
-
Analyze the 2-HG levels in both the cell lysates and the culture medium using a validated LC-MS method.
-
Calculate the percentage of 2-HG inhibition relative to vehicle-treated control cells.
Protocol 3: In Vivo Pharmacodynamic Analysis in an Orthotopic Glioma Mouse Model
Objective: To evaluate the effect of this compound on 2-HG levels in brain tumors in vivo.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
mIDH1-mutant glioma cells (e.g., TS603 neurosphere)
-
This compound formulation for oral administration
-
Surgical equipment for intracranial cell implantation
-
Brain tissue homogenization buffer
-
LC-MS system
Procedure:
-
Intracranially implant the mIDH1-mutant glioma cells into the brains of the mice.
-
Allow the tumors to establish for a predetermined period.
-
Administer this compound orally to the mice at the desired dose and schedule (e.g., 50 mg/kg twice daily for 4 days).[5]
-
At various time points after the final dose, euthanize the mice and carefully resect the brains.
-
Separate the tumor-bearing hemisphere from the non-tumor hemisphere.
-
Homogenize the brain tumor tissue and the normal brain tissue separately.
-
Extract the metabolites from the tissue homogenates.
-
Quantify the 2-HG levels in the extracts using LC-MS.
-
Calculate the percentage of 2-HG inhibition in the brain tumors of treated animals compared to vehicle-treated controls.
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting tumorigenesis.
References
- 1. Vorasidenib | C14H13ClF6N6 | CID 117817422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. ACTR-31. PHASE 1 STUDY OF this compound, AN INHIBITOR OF MUTANT IDH1 AND IDH2: RESULTS FROM THE RECURRENT/PROGRESSIVE GLIOMA POPULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. pubs.acs.org [pubs.acs.org]
INDIGO Clinical Trial: Application Notes and Protocols for Vorasidenib (AG-881) in IDH-Mutant Glioma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical trial design, experimental protocols, and scientific rationale for the Phase 3 INDIGO trial (NCT04164901). This study evaluates the efficacy and safety of Vorasidenib (AG-881), a dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes, in patients with residual or recurrent Grade 2 glioma harboring an IDH1 or IDH2 mutation.
Introduction and Scientific Rationale
Grade 2 gliomas with mutations in the IDH1 or IDH2 genes are progressive, malignant brain tumors that lead to significant morbidity and mortality.[1] These mutations result in the neomorphic enzymatic activity of converting α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG is implicated in oncogenesis through epigenetic dysregulation and altered cellular metabolism.[4][5]
Vorasidenib is an oral, brain-penetrant, dual inhibitor of mutant IDH1 and IDH2 enzymes.[6] By blocking the production of 2-HG, Vorasidenib aims to restore normal cellular function and impede tumor growth.[2][3] The INDIGO trial was designed to assess the clinical benefit of Vorasidenib in delaying the need for more aggressive treatments like chemotherapy and radiation in patients with IDH-mutant Grade 2 glioma.[7][8]
INDIGO Clinical Trial Design
The INDIGO trial is a Phase 3, multicenter, randomized, double-blind, placebo-controlled study.
Patient Population: Patients aged 12 years or older with residual or recurrent Grade 2 astrocytoma or oligodendroglioma with a centrally confirmed IDH1 or IDH2 mutation were enrolled.[5][9] Key inclusion criteria included having undergone surgery as the only prior treatment and having measurable, non-enhancing disease.[10][11]
Treatment Arms: A total of 331 patients were randomized in a 1:1 ratio to receive either:
-
Vorasidenib: 40 mg administered orally once daily.[4]
-
Placebo: Matching placebo administered orally once daily.[4]
Treatment was administered in 28-day cycles until disease progression or unacceptable toxicity.[1][12]
Endpoints:
-
Primary Endpoint: Progression-Free Survival (PFS), assessed by a blinded independent review committee (BIRC) based on modified Response Assessment in Neuro-Oncology for Low-Grade Glioma (RANO-LGG) criteria.[4][10]
-
Key Secondary Endpoint: Time to Next Intervention (TTNI).[4][10]
-
Other Endpoints: Tumor growth rate, health-related quality of life, neurocognitive function, and seizure control.[9][10]
Quantitative Data Summary
The INDIGO trial demonstrated a statistically significant and clinically meaningful improvement in its primary and key secondary endpoints for patients treated with Vorasidenib compared to placebo.[8][13][14]
| Endpoint | Vorasidenib (n=168) | Placebo (n=163) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 27.7 months[4][15][16] | 11.1 months[4][15][16] | 0.39 (0.27 - 0.56)[4] | <0.001[4] |
| Median Time to Next Intervention (TTNI) | Not Reached[15][17] | 17.8 months[12][15] | 0.26 (0.15 - 0.43)[4] | <0.001[4] |
| Additional Efficacy Outcomes | Vorasidenib | Placebo |
| Tumor Growth Rate (Mean Change in Volume Every 6 Months) | -2.5%[7] | +13.9%[7] |
| Seizure Rate (Seizures per person-year) | 18.2[18] | 51.2[18] |
Adverse Events: Adverse events of Grade 3 or higher occurred in 22.8% of patients receiving Vorasidenib and 13.5% of those receiving placebo.[4] The most common Grade 3 or higher adverse event in the Vorasidenib arm was an increased alanine aminotransferase level (9.6%).[4]
Experimental Protocols
Imaging Protocol for Tumor Assessment (Modified RANO-LGG)
Objective: To standardize the radiographic assessment of tumor response and progression.
Methodology:
-
Imaging Modality: Magnetic Resonance Imaging (MRI) of the brain.
-
Sequences:
-
T2-weighted or T2-weighted fluid-attenuated inversion recovery (FLAIR) for non-enhancing lesions.
-
T1-weighted pre- and post-contrast for enhancing lesions.
-
-
Tumor Measurement:
-
For non-enhancing disease, measure the product of the two largest perpendicular diameters of the T2/FLAIR hyperintensity.
-
A post-hoc analysis of the INDIGO trial also evaluated 3D volumetric RANO, which showed a strong correlation with 2D measurements and a stronger treatment effect.[19]
-
-
Definition of Progression:
-
Assessment Schedule: Tumor assessments were performed every 12 weeks.[3][10]
Neurocognitive Function Assessment
Objective: To evaluate the impact of Vorasidenib on cognitive function.
Methodology: A validated battery of cognitive performance instruments was used to assess various domains of neurocognitive function.[9][20] While the specific tests used in the INDIGO trial are not publicly detailed, a standard neurocognitive battery for brain tumor patients typically includes assessments of:
-
Executive Function: (e.g., Trail Making Test Part B, Stroop Color and Word Test).
-
Verbal Learning and Memory: (e.g., Hopkins Verbal Learning Test-Revised).
-
Attention and Working Memory: (e.g., Digit Span subtest from the Wechsler Adult Intelligence Scale).
-
Processing Speed: (e.g., Symbol Digit Modalities Test).
-
Psychomotor Function: (e.g., Grooved Pegboard Test).
Assessments were conducted at baseline and at specified intervals throughout the trial.[20]
2-Hydroxyglutarate (2-HG) Measurement Protocol (Gas Chromatography-Mass Spectrometry)
Objective: To quantify the oncometabolite 2-HG as a pharmacodynamic biomarker of Vorasidenib activity. While not a primary or secondary endpoint in the INDIGO efficacy analysis, measuring 2-HG is crucial in early phase studies and for mechanistic understanding.
Methodology (based on established methods for 2-HG quantification): [16][18]
-
Sample Collection: Collect patient serum or plasma samples.
-
Metabolite Extraction:
-
Add a known amount of a stable isotope-labeled internal standard (e.g., 13C5-2-HG) to the sample.
-
Precipitate proteins with a cold organic solvent (e.g., methanol or acetonitrile).
-
Centrifuge to pellet the protein precipitate and collect the supernatant containing the metabolites.
-
-
Derivatization:
-
Dry the supernatant under a stream of nitrogen.
-
Derivatize the sample to make the metabolites volatile for GC-MS analysis. A common method is silylation using a reagent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Separate the metabolites based on their retention times on the GC column.
-
Detect and quantify the derivatized 2-HG and the internal standard using selected ion monitoring (SIM) on the mass spectrometer.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of endogenous 2-HG to the peak area of the internal standard.
-
Determine the concentration of 2-HG in the original sample by comparing this ratio to a standard curve generated with known concentrations of 2-HG.
-
Visualizations
Signaling Pathway of Mutant IDH1/2 and Vorasidenib Inhibition
Caption: Mechanism of Vorasidenib in IDH-mutant glioma.
INDIGO Clinical Trial Experimental Workflow
References
- 1. Vorasidenib in IDH1-mutant or IDH2-mutant low-grade glioma (INDIGO): secondary and exploratory endpoints from a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transaminase Inhibition by 2-Hydroxyglutarate Impairs Glutamate Biosynthesis and Redox Homeostasis in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INDIGO Trial Design - VORANIGO® (vorasidenib) [voranigohcp.com]
- 4. 2‐Hydoxyglutarate: D/Riving Pathology in gLiomaS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Analyses from Pivotal Phase 3 INDIGO Study Reinforce Vorasidenib's Potential to Change the Treatment Paradigm for IDH-Mutant Diffuse Glioma [prnewswire.com]
- 8. Glioma INDIGO Phase 3 Trial Vorasidenib in Patients with an IDH1 or IDH2 Mutation - OncologyTube [oncologytube.com]
- 9. QOL-26. A RANDOMIZED, DOUBLE-BLIND PHASE 3 STUDY OF VORASIDENIB VS PLACEBO IN PATIENTS WITH MUTANT IDH1/2DIFFUSE GLIOMA (INDIGO): ANALYSIS OF HEALTH-RELATED QUALITY OF LIFE, NEUROCOGNITION AND SEIZURES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accumulation of 2-hydroxyglutarate in gliomas correlates with survival: a study by 3.0-tesla magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. servier.mediaroom.com [servier.mediaroom.com]
- 13. targetedonc.com [targetedonc.com]
- 14. onclive.com [onclive.com]
- 15. Research Portal [scholarship.miami.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. jneuropsychiatry.org [jneuropsychiatry.org]
- 18. PATH-22. THE DEVELOPMENT OF A NEW ASSAY TO MEASURE 2-HYDROXYGLUTARATE (2-hg) ENANTIOMER LEVELS AND THE UTILITY OF 2-hg AS A BIOMARKER FOR MANAGEMENT OF IDH MUTANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 20. neurology.org [neurology.org]
Troubleshooting & Optimization
Technical Support Center: AG-881 in Glioma Research
Welcome to the technical support center for AG-881 (Vorasidenib). This resource is designed for researchers, scientists, and drug development professionals investigating the use of this compound in glioma cells. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (Vorasidenib) is a potent, oral, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3] In IDH-mutant gliomas, the neomorphic activity of these enzymes produces the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[4][5] this compound blocks the production of 2-HG, thereby targeting a key driver of tumor growth.[1][3]
Q2: What are the known advantages of this compound over first-generation IDH inhibitors?
A2: this compound offers two main advantages. First, it is a dual inhibitor of both mIDH1 and mIDH2, which may be beneficial in overcoming resistance mechanisms like isoform switching, a phenomenon reported in some cancers.[1][5] Second, it was specifically designed for enhanced penetration of the blood-brain barrier, a critical feature for treating brain tumors like glioma.[1][5][6][7] Preclinical studies demonstrated that this compound effectively reduces 2-HG levels in brain tumor tissue.[1][2][4]
Q3: What is the recommended dose for this compound in clinical studies?
A3: In a Phase 1 study, dose-limiting toxicities were observed at doses of 100 mg and higher.[8] The maximum tolerated dose was determined to be 50 mg daily.[8] The Phase 3 INDIGO trial is evaluating vorasidenib at a dose of 40 mg once daily.[9][10][11]
Q4: What are the most common adverse events observed with this compound in clinical trials?
A4: The most frequently reported treatment-related adverse events are generally mild to moderate. These include fatigue, nausea, and increases in liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[12][13]
Troubleshooting Guide for In Vitro Experiments
This guide addresses common issues researchers may face when studying this compound resistance in glioma cell cultures.
| Problem / Observation | Potential Cause | Suggested Troubleshooting Steps & Experimental Protocols |
| Reduced sensitivity to this compound in long-term culture. | 1. Metabolic Reprogramming: Glioma cells adapt by upregulating alternative metabolic pathways (e.g., glycolysis, fatty acid oxidation) to sustain proliferation.[14][15][16] | 1a. Assess Metabolic Phenotype: Use assays like the Seahorse XF Analyzer to measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). A shift towards higher ECAR may indicate increased glycolysis.1b. Combination Therapy: Test this compound in combination with metabolic inhibitors such as 2-deoxy-D-glucose (2-DG) to block glycolysis. |
| 2. Epigenetic Modifications: Alterations in DNA methylation or histone acetylation can lead to the silencing of tumor suppressor genes or the activation of pro-survival pathways, reducing drug efficacy.[17][18][19][20] | 2a. Analyze Epigenetic Marks: Perform bisulfite sequencing or use methylation-specific PCR to check the methylation status of key gene promoters. Use Western blotting to assess global histone acetylation/methylation levels.2b. Combination Therapy: Evaluate this compound in combination with epigenetic modulators like DNA methyltransferase (DNMT) inhibitors (e.g., Azacitidine) or histone deacetylase (HDAC) inhibitors (e.g., Vorinostat). | |
| Inconsistent 2-HG reduction after this compound treatment. | 1. Suboptimal Drug Concentration or Exposure: The effective concentration may vary between different cell lines or culture conditions. | 1a. Dose-Response Curve: Generate a comprehensive dose-response curve to determine the IC50 for 2-HG inhibition in your specific cell line.1b. Time-Course Experiment: Measure 2-HG levels at multiple time points (e.g., 24, 48, 72 hours) after treatment to establish optimal treatment duration. |
| 2. Cell Line Integrity: Misidentification or contamination of the cell line. | 2a. Cell Line Authentication: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.2b. Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, which can alter cellular metabolism and drug response. | |
| Unexpected cell death or off-target effects at effective doses. | 1. Cell Line-Specific Toxicity: Some glioma cell lines may have unique dependencies or vulnerabilities that make them more sensitive to off-target effects. | 1a. Lower Dose Range: Test lower concentrations of this compound in combination with other agents to achieve a synergistic effect with reduced toxicity.1b. Off-Target Analysis: If specific off-target pathways are suspected, use techniques like Western blotting or qPCR to assess the activation of those pathways (e.g., apoptosis markers like cleaved Caspase-3). |
| 2. Alternative Splicing: Drug treatment can sometimes induce alternative splicing of key genes, leading to protein isoforms with altered functions that may contribute to unexpected cellular responses.[21][22][23] | 2a. Splicing Variant Analysis: Use RT-PCR with primers flanking potential splice sites of key survival genes (e.g., BCL-xL) to detect changes in isoform ratios.[23] For a broader view, consider RNA-sequencing. |
Quantitative Data Summary
Table 1: this compound (Vorasidenib) Phase 3 INDIGO Trial Snapshot
| Parameter | Vorasidenib Arm | Placebo Arm | Reference |
| Indication | Grade 2 IDH-mutant glioma (residual or recurrent) | Grade 2 IDH-mutant glioma (residual or recurrent) | [24][25] |
| Number of Patients | 168 | 163 | [25] |
| Median Progression-Free Survival (PFS) | 27.7 months | 11.1 months | [25] |
| Median Time to Next Intervention (TTNI) | Not Reached | 17.8 months (based on early data) | [26] |
Table 2: Preclinical Efficacy of this compound
| Model System | Metric | Result | Reference |
| Orthotopic mIDH1 Glioma Mouse Model | 2-HG Inhibition in Brain Tumor | >97% | [1][2][3] |
| Subcutaneous mIDH1 Glioma Mouse Model | 2-HG Inhibition in Tumor | Reduced to baseline levels | [4] |
| Orthotopic mIDH1 Glioma Mouse Model | Tumor Growth (Combination w/ Radiation) | Significantly greater inhibition than monotherapy | [4] |
Experimental Protocols
Protocol 1: Measurement of 2-HG Levels via LC-MS/MS
This protocol provides a general workflow for quantifying the oncometabolite 2-HG in cell lysates or tumor tissue.
-
Sample Preparation:
-
For adherent cells: Wash 1-5 million cells with ice-cold PBS, then scrape into 1 mL of 80% methanol (pre-chilled to -80°C).
-
For tumor tissue: Weigh 10-20 mg of frozen tissue and homogenize in 1 mL of 80% methanol on ice.
-
-
Metabolite Extraction:
-
Vortex samples vigorously for 1 minute.
-
Incubate at -80°C for at least 2 hours to precipitate proteins.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube and dry completely using a vacuum concentrator.
-
Reconstitute the dried metabolite pellet in a suitable volume (e.g., 100 µL) of LC-MS grade water/acetonitrile.
-
Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system equipped with a suitable column (e.g., HILIC) for polar metabolite separation.
-
Quantify 2-HG levels by comparing against a standard curve generated with pure 2-HG.
-
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol measures ATP levels as an indicator of metabolically active, viable cells to assess drug cytotoxicity.
-
Cell Plating: Seed glioma cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the plate and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.
Visualizations: Pathways and Workflows
Caption: Mechanism of action of this compound in IDH-mutant glioma cells.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. Vorasidenib (this compound): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. serviermedical.us [serviermedical.us]
- 5. aacrjournals.org [aacrjournals.org]
- 6. onclive.com [onclive.com]
- 7. Targeting of Mutant Isocitrate Dehydrogenase in Glioma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. A Phase 3, Multicenter, Randomized, Double-blind, Placebo-Controlled Study of this compound in Subjects With Residual or Recurrent Grade 2 Glioma With an IDH1 or IDH2 Mutation [mdanderson.org]
- 11. Study of Vorasidenib (this compound) in Participants With Residual or Recurrent Grade 2 Glioma With an IDH1 or IDH2 Mutation (INDIGO) [clinicaltrials.servier.com]
- 12. Agios Presents Data from Phase 1 Dose-Escalation Study of this compound in Patients with IDH Mutant Positive Advanced Glioma and Other Solid Tumors – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 13. Agios Presents Updated Data from Phase 1 Dose-Escalation Study of this compound in Patients with IDH Mutant Positive Advanced Glioma – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 14. Frontiers | Targeting metabolic reprogramming in glioblastoma as a new strategy to overcome therapy resistance [frontiersin.org]
- 15. Targeting metabolic reprogramming in glioblastoma as a new strategy to overcome therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Metabolic Reprogramming in Glioma [frontiersin.org]
- 17. oaepublish.com [oaepublish.com]
- 18. mdpi.com [mdpi.com]
- 19. The Impact of Epigenetic Modifications on Adaptive Resistance Evolution in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Epigenetic mechanisms of plasticity and resistance in glioblastoma: therapeutic targets and implications [frontiersin.org]
- 21. Abnormal alternative splicing promotes tumor resistance in targeted therapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]
- 23. Aberrant RNA Splicing in Cancer and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. news.cancerconnect.com [news.cancerconnect.com]
- 25. curetoday.com [curetoday.com]
- 26. onclive.com [onclive.com]
Common adverse events of Vorasidenib in clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vorasidenib. The information is based on findings from clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed with Vorasidenib in clinical trials?
A1: In clinical trials, the most frequently reported adverse reactions (with an incidence of 15% or more) were fatigue, headache, COVID-19 infection, musculoskeletal pain, diarrhea, nausea, and seizure.[1][2][3]
Q2: Are there any common laboratory abnormalities associated with Vorasidenib treatment?
A2: Yes, the most common Grade 3 or 4 laboratory abnormalities (occurring in over 2% of patients) were increased alanine aminotransferase (ALT), increased aspartate aminotransferase (AST), increased gamma-glutamyl transferase (GGT), and decreased neutrophils.[1][2][3]
Q3: What is IDH differentiation syndrome and is it a risk with Vorasidenib?
A3: IDH differentiation syndrome is a potential side effect of drugs that target IDH mutations.[4] While less common, it is a serious condition that requires immediate medical attention.[5]
Q4: What are the known serious adverse events associated with Vorasidenib?
A4: Serious side effects can include liver problems, with symptoms such as jaundice (yellowing of the skin or eyes), dark urine, loss of appetite, and pain in the upper right stomach area.[6] Dose-limiting toxicities of elevated transaminases were observed at doses of 100 mg and higher in a Phase I trial, but these were reversible.[7]
Q5: How should liver function be monitored during experiments with Vorasidenib?
A5: Given the risk of hepatotoxicity, it is crucial to monitor liver enzymes (ALT, AST, GGT) and bilirubin levels regularly throughout the course of any in vivo studies.
Troubleshooting Guides
Managing Elevated Liver Enzymes in Preclinical Models
Researchers may observe an increase in liver enzymes in animal models treated with Vorasidenib. The following guide provides a structured approach to managing this issue.
Quantitative Data from Clinical Trials
The following table summarizes the incidence of common adverse events from the pivotal Phase 3 INDIGO clinical trial.
| Adverse Event | Vorasidenib (N=168) | Placebo (N=163) | Grade ≥3 Vorasidenib (%) | Grade ≥3 Placebo (%) |
| Fatigue | 37% | - | - | - |
| Headache | - | - | - | - |
| COVID-19 | 33% | - | - | - |
| Musculoskeletal Pain | 26% | - | - | - |
| Diarrhea | 25% | - | - | - |
| Nausea | - | - | - | - |
| Seizure | 16% | - | - | - |
| ALT Increased | - | - | 9.6% | 0% |
| AST Increased | - | - | >2% | - |
| GGT Increased | - | - | >2% | - |
| Neutrophils Decreased | - | - | >2% | - |
Data sourced from multiple reports on the INDIGO trial.[1][2][3][8][9][10][11] Dashes indicate data not specified in the provided search results.
Experimental Protocols
Biochemical Assay: Mutant IDH1/2 Enzyme Inhibition
This protocol describes a method to determine the in vitro potency of Vorasidenib against mutant IDH1 and IDH2 enzymes.
Materials:
-
Recombinant human mutant IDH1 (e.g., R132H) and IDH2 (e.g., R140Q) enzymes
-
α-ketoglutarate (α-KG)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl2, pH 7.5)
-
Diaphorase
-
Resazurin
-
Vorasidenib stock solution (in DMSO)
-
384-well assay plates
-
Plate reader with fluorescence detection
Procedure:
-
Prepare serial dilutions of Vorasidenib in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
In a 384-well plate, add the assay components in the following order: assay buffer, Vorasidenib dilutions, and mutant IDH enzyme.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding a mixture of α-KG and NADPH.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and initiate the detection step by adding a mixture of diaphorase and resazurin.
-
Incubate for 10 minutes at room temperature.
-
Measure the fluorescence of resorufin (the product of resazurin reduction) at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.
-
Calculate the percent inhibition for each Vorasidenib concentration relative to a DMSO control and determine the IC50 value.[12][13][14]
Cell-Based Assay: 2-Hydroxyglutarate (2-HG) Measurement
This protocol outlines a method to quantify the effect of Vorasidenib on the production of the oncometabolite 2-HG in IDH-mutant glioma cells.
Materials:
-
IDH-mutant glioma cell line (e.g., U87MG engineered to express IDH2-R140Q, or patient-derived neurosphere lines like TS603 with IDH1-R132H)[15][16]
-
Cell culture medium and supplements
-
Vorasidenib stock solution (in DMSO)
-
6-well plates
-
LC-MS/MS system
Procedure:
-
Seed the IDH-mutant glioma cells in 6-well plates and allow them to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of Vorasidenib. Include a vehicle control (DMSO).
-
Incubate the cells for 48 hours.
-
Collect the cell culture medium.
-
Prepare the samples for LC-MS/MS analysis by protein precipitation with cold methanol.
-
Centrifuge the samples to pellet the precipitated protein and collect the supernatant.
-
Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Quantify the concentration of 2-HG in each sample using a standard curve.
-
Normalize the 2-HG levels to the cell number or total protein concentration.[15][17]
In Vivo Model: Orthotopic Glioma Mouse Model
This protocol provides a general framework for establishing an orthotopic glioma model to evaluate the efficacy and safety of Vorasidenib.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
IDH-mutant glioma cells (e.g., patient-derived xenograft lines)
-
Stereotactic apparatus
-
Vorasidenib formulation for oral administration
-
Imaging modality (e.g., MRI or bioluminescence imaging if cells are luciferase-tagged)
Procedure:
-
Culture the IDH-mutant glioma cells and prepare a single-cell suspension.
-
Anesthetize the mice and secure them in the stereotactic apparatus.
-
Create a small burr hole in the skull over the desired brain region (e.g., the striatum).
-
Slowly inject the glioma cells into the brain parenchyma.
-
Allow the tumors to establish for a set period, monitoring tumor growth via imaging.
-
Once tumors are established, randomize the mice into treatment groups (vehicle control and Vorasidenib).
-
Administer Vorasidenib orally at the desired dose and schedule.
-
Monitor tumor growth regularly using imaging.
-
Monitor the health of the mice, including body weight and any signs of toxicity.
-
At the end of the study, collect tumors and other tissues for further analysis (e.g., histology, 2-HG measurement).[18][19][20][21]
Signaling Pathway
Vorasidenib Mechanism of Action
Vorasidenib is a dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[22] In gliomas with IDH mutations, these enzymes convert α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[23][24] 2-HG accumulation disrupts normal cellular processes, including epigenetic regulation, leading to impaired cellular differentiation and tumor growth.[3][23] Vorasidenib blocks this process, reducing 2-HG levels and thereby inhibiting tumor progression.[22][25]
References
- 1. FDA approves vorasidenib for Grade 2 astrocytoma or oligodendroglioma with a susceptible IDH1 or IDH2 mutation | FDA [fda.gov]
- 2. Vorasidenib Side Effects: Common, Severe, Long Term [drugs.com]
- 3. Glioma Mechanism of Disease & VORANIGO® (vorasidenib) MOA [voranigohcp.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. oncodaily.com [oncodaily.com]
- 6. Vorasidenib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Vorasidenib, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frequently Asked Questions About VORANIGO® (vorasidenib) [voranigohcp.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Vorasidenib Delays Disease Progression or Death in Patients With Grade 2 IDH-Mutated Glioma - The ASCO Post [ascopost.com]
- 11. Frontiers | Vorasidenib for IDH-mutant grade 2 gliomas: clinical advances and future directions [frontiersin.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Contemporary Mouse Models in Glioma Research | MDPI [mdpi.com]
- 19. Modeling Brain Tumors: A Perspective Overview of in vivo and Organoid Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo models of brain tumors: roles of genetically engineered mouse models in understanding tumor biology and use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo C6 glioma models: an update and a guide toward a more effective preclinical evaluation of potential anti-glioblastoma drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Vorasidenib | C14H13ClF6N6 | CID 117817422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. What is Vorasidenib used for? [synapse.patsnap.com]
- 24. oncobites.blog [oncobites.blog]
- 25. Fundamental Research Paved the Way for the Development of Vorasidenib - NCI [cancer.gov]
Optimizing AG-881 Delivery for Enhanced Brain Penetration: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of AG-881 for enhanced brain penetration in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as vorasidenib, is an orally available, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3][4] In cancer cells with IDH1 or IDH2 mutations, these enzymes produce the oncometabolite D-2-hydroxyglutarate (2-HG), which promotes tumorigenesis.[3] this compound blocks the production of 2-HG, thereby inhibiting tumor growth.[1][2][5]
Q2: What is the evidence for this compound's brain penetration?
A2: Preclinical studies have demonstrated that vorasidenib effectively crosses the blood-brain barrier.[1][5][6] In an orthotopic glioma mouse model, vorasidenib treatment led to a greater than 97% inhibition of 2-HG production in the brain tumor tissue.[1] The brain-to-plasma area under the curve ratio was 1.33, and the brain tumor-to-plasma area under the curve ratio was 1.25 in mice.[1] In a phase 1 perioperative study in humans, the mean brain-to-plasma ratio for vorasidenib was 2.4.[6]
Q3: What are the key physicochemical properties of this compound?
A3: Vorasidenib is a crystalline solid with a molecular weight of 414.7 g/mol .[7][8] It is soluble in organic solvents like DMSO and dimethylformamide (approximately 30 mg/mL) but is sparingly soluble in aqueous buffers.[7][8] For aqueous solutions, it is recommended to first dissolve vorasidenib in DMSO and then dilute with the aqueous buffer.[8] The solubility in a 1:2 solution of DMSO:PBS (pH 7.2) is approximately 0.33 mg/mL.[8] It is stable for at least 4 years when stored at -20°C as a solid.[7][8]
Q4: What are the reported side effects of this compound in preclinical and clinical studies?
A4: In a phase 1 study in glioma patients, dose-limiting toxicities of elevated transaminases (ALT and AST) were observed at doses of 100 mg and higher, which were reversible.[2] Common adverse events in the same study included increased ALT and AST, headache, fatigue, nausea, and seizure.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Formulation and Administration Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in formulation | Limited aqueous solubility of this compound. | - Prepare a stock solution in 100% DMSO. - For the final formulation, use a co-solvent system. A commonly used vehicle for oral administration of poorly soluble compounds in mice is a mixture of PEG300, Tween 80, and water or saline. A suggested formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[5] - Prepare the formulation fresh before each use and vortex thoroughly to ensure a uniform suspension. - Visually inspect for any precipitation before administration. |
| Inconsistent dosing due to viscosity | High concentration of co-solvents can increase viscosity. | - Gently warm the formulation to 37°C to reduce viscosity before drawing it into the syringe. - Use a larger gauge gavage needle (e.g., 20G for mice) to facilitate easier administration. |
| Animal distress or injury during oral gavage | Improper gavage technique. | - Ensure proper restraint of the animal to prevent movement.[9][10] - Use a flexible plastic feeding tube to minimize the risk of esophageal or stomach perforation.[9] - Measure the correct length of the feeding tube from the mouth to the last rib to ensure it reaches the stomach without causing injury.[9][10] - Administer the formulation slowly to prevent regurgitation and aspiration.[10][11] |
Inconsistent Brain Penetration and Efficacy
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in brain drug levels between animals | - Inaccurate oral gavage leading to partial dosing. - Individual differences in gastrointestinal absorption and metabolism. - P-glycoprotein (P-gp) efflux at the blood-brain barrier. | - Refine oral gavage technique to ensure consistent and complete dose delivery. - Increase the number of animals per group to account for biological variability. - While this compound is designed for brain penetration, consider co-administration with a P-gp inhibitor in exploratory studies to assess the impact of efflux, though this may increase systemic toxicity. |
| Lower than expected brain-to-plasma ratio | - Suboptimal formulation leading to poor absorption. - Rapid metabolism of the compound. - Issues with sample collection and processing. | - Re-evaluate the formulation for solubility and stability. - Ensure blood and brain samples are collected at the appropriate time points post-dosing to capture peak concentrations. - Immediately process and store samples at -80°C to prevent drug degradation. - Perfuse animals with saline before brain harvesting to remove residual blood from the brain vasculature, which can artificially inflate brain drug concentrations. |
| Lack of tumor response despite evidence of brain penetration | - Insufficient drug concentration at the tumor site. - Development of resistance mechanisms. - Tumor heterogeneity. | - Increase the dose of this compound, monitoring for signs of toxicity. Doses up to 50 mg/kg twice daily have been used in mouse models.[1] - Consider combination therapies with other agents that have a different mechanism of action. - Analyze tumor tissue to confirm the presence of the IDH1/2 mutation and assess 2-HG levels to verify target engagement. |
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound (Vorasidenib)
| Species | Dose | Route | Brain-to-Plasma Ratio (AUC) | Brain Tumor-to-Plasma Ratio (AUC) | 2-HG Inhibition in Brain Tumor | Reference |
| Mouse | 50 mg/kg (BID) | Oral | 1.33 | 1.25 | >97% | [1] |
| Rat | Not Specified | Oral | 0.65 | Not Reported | Not Reported | [1] |
| Human | 50 mg (QD) | Oral | 2.4 (Mean) | Not Applicable | >90% | [6] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Mice
-
Materials:
-
This compound (Vorasidenib) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile water for injection or 0.9% saline
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice.
-
Prepare a stock solution of this compound in DMSO at a concentration of, for example, 20 mg/mL. Vortex until fully dissolved.
-
In a sterile conical tube, prepare the vehicle by mixing the components in the following order:
-
40% PEG300
-
5% Tween 80
-
50% Sterile water or saline
-
-
Add the required volume of the this compound stock solution to the vehicle to achieve the final desired concentration. The final DMSO concentration should be 5% or less.
-
Vortex the final formulation vigorously for at least 1 minute to ensure a homogenous suspension.
-
Visually inspect the formulation for any precipitation before drawing it into the dosing syringe.
-
Prepare the formulation fresh daily.
-
Protocol 2: Assessment of this compound Brain Penetration in Mice
-
Animal Model:
-
Use an appropriate mouse strain (e.g., athymic nude mice for xenograft models).
-
For orthotopic brain tumor models, stereotactically implant tumor cells (e.g., TS603 with IDH1-R132H mutation) into the brain.[1]
-
-
Drug Administration:
-
Administer the prepared this compound formulation via oral gavage at the desired dose (e.g., 50 mg/kg).
-
-
Sample Collection:
-
At predetermined time points after dosing (e.g., 1, 2, 4, 8, and 24 hours), euthanize the mice.
-
Immediately collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Perfuse the mice transcardially with ice-cold saline to remove blood from the brain.
-
Carefully dissect the brain and, if applicable, the tumor tissue.
-
Snap-freeze all plasma, brain, and tumor samples in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of this compound in plasma, brain homogenate, and tumor homogenate using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma ratio and brain tumor-to-plasma ratio by dividing the concentration of this compound in the respective tissue by the concentration in the plasma at each time point.
-
Visualizations
Caption: Mechanism of action of this compound (Vorasidenib).
Caption: Experimental workflow for assessing this compound brain penetration.
Caption: Troubleshooting logic for inconsistent this compound in vivo results.
References
- 1. Vorasidenib (this compound): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Vorasidenib (this compound) is an Orally Available, Brain Penetrant and dual mIDH1/2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PL3.1 A phase 1, open-label, perioperative study of ivosidenib (AG-120) and vorasidenib (this compound) in recurrent, IDH1-mutant, low-grade glioma: results from cohort 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. instechlabs.com [instechlabs.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. ouv.vt.edu [ouv.vt.edu]
AG-881 In Vitro Technical Support Center: Troubleshooting Solubility and Stability
For researchers, scientists, and drug development professionals utilizing AG-881 (Vorasidenib) in in vitro settings, achieving reliable and reproducible results hinges on the proper handling of the compound's solubility and stability. This technical support center provides a comprehensive guide in a question-and-answer format to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol. It is practically insoluble in water. For in vitro experiments, DMSO is the most commonly used solvent to prepare stock solutions.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. To minimize the effects of moisture absorption by DMSO, which can reduce the solubility of this compound, it is crucial to use fresh, anhydrous DMSO. Once prepared, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:
-
Decrease the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.1%, to minimize solvent toxicity.
-
Increase the volume of media for dilution: Instead of adding a small volume of the stock solution to a small volume of media, try adding the stock solution to a larger volume of pre-warmed media while vortexing or gently mixing.
-
Use a surfactant or co-solvent: For certain applications, a formulation containing a surfactant like Tween-80 and a co-solvent like PEG300 can be used to improve solubility in aqueous solutions. However, the compatibility of these excipients with your specific cell line and assay should be validated.
-
Sonication: Gentle sonication of the diluted solution in a water bath for a short period can help to redissolve small precipitates. Be cautious with sonication as it can generate heat and potentially degrade the compound.
Q4: How stable is this compound in cell culture medium at 37°C?
A4: The stability of this compound in cell culture medium can be influenced by factors such as pH, the presence of serum proteins, and other media components. While specific data on the degradation of this compound in cell culture media is not extensively published, it is good practice to assume that the compound may have limited stability over long incubation periods. For experiments lasting more than 24-48 hours, consider replacing the medium with freshly prepared this compound to maintain a consistent concentration.
Q5: Could serum proteins in the cell culture medium affect the activity of this compound?
A5: Yes, serum proteins can bind to small molecule inhibitors, which can reduce the effective concentration of the compound available to interact with the target cells. This can lead to a decrease in the observed potency (higher IC50 values) in the presence of serum. When comparing results across different experiments, it is important to maintain a consistent serum concentration. If you suspect significant protein binding, you may need to perform experiments in low-serum or serum-free conditions, if your cell line can tolerate it.
Quantitative Data Summary
For easy reference, the following tables summarize key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 82-83 mg/mL (approx. 197-200 mM) | |
| Ethanol | 82 mg/mL (approx. 197 mM) | |
| Water | Insoluble | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
Table 2: Recommended Storage of this compound Stock Solutions (in DMSO)
| Storage Temperature | Duration | Reference |
| -20°C | Up to 1 month | |
| -80°C | Up to 1 year |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 414.74 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.15 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, amber vials to protect from light.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (with or without serum, as required by the experiment)
-
Sterile polypropylene tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.
-
For the final dilution step, add the diluted this compound solution to the cell culture plate containing the cells and pre-warmed medium. Gently mix the plate to ensure even distribution of the compound.
-
Always include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound used) in your experiment.
-
Visualizations
Caption: this compound signaling pathway in cancer cells.
Caption: A standard workflow for using this compound in vitro.
Caption: A troubleshooting decision tree for this compound.
Technical Support Center: Managing Off-target Effects of Vorasidenib in Research Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and interpreting the effects of Vorasidenib in experimental models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Vorasidenib?
A1: Vorasidenib is a potent, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] In cancer cells with IDH1 or IDH2 mutations, these enzymes convert α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] High levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, leading to tumorigenesis. Vorasidenib specifically binds to and inhibits the mutant IDH1 and IDH2 enzymes, leading to a significant reduction in 2-HG levels, thereby restoring normal cellular differentiation and inhibiting tumor cell proliferation.[1][3]
Q2: What are the known on-target effects of Vorasidenib in research models?
A2: The primary on-target effect of Vorasidenib is the potent and sustained reduction of 2-hydroxyglutarate (2-HG) levels in IDH-mutant cells and tumors.[2][3] This leads to downstream effects such as the reversal of epigenetic alterations (e.g., DNA hypermethylation), induction of cellular differentiation, and inhibition of proliferation in IDH-mutant cancer models.[3]
Q3: What are the potential off-target effects of Vorasidenib observed in clinical and preclinical studies?
A3: The most clinically significant adverse effect observed with Vorasidenib is hepatotoxicity, indicated by elevated liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[4][5] While the precise molecular off-target responsible for this is not fully elucidated, it suggests potential interactions with other cellular targets in the liver. Vorasidenib is primarily metabolized by the cytochrome P450 enzyme CYP1A2, and it also acts as an inducer of CYP3A enzymes.[1][4][6] This can lead to drug-drug interactions. In silico toxicology studies have suggested potential risks for neurotoxicity, nephrotoxicity, and cardiotoxicity at higher concentrations.[7][8]
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A multi-faceted approach is recommended:
-
Use a Rescue Experiment: Introduce a Vorasidenib-resistant mutant of IDH1/2 into your cells. If the observed phenotype is reversed, it is likely an on-target effect.
-
Employ a Structurally Unrelated mIDH1/2 Inhibitor: If another mIDH1/2 inhibitor with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Use a Negative Control Analog: If available, a structurally similar but inactive analog of Vorasidenib should not produce the on-target phenotype.
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to silence the IDH1/2 genes. If this phenocopies the effect of Vorasidenib, it supports an on-target mechanism.
-
Dose-Response Correlation: On-target effects should correlate with the IC50 of 2-HG inhibition. Off-target effects may appear at higher concentrations.
Troubleshooting Guides
Problem 1: Unexpected Cellular Phenotype Observed
Symptom: You observe a cellular effect (e.g., changes in cell morphology, unexpected signaling pathway activation) that is not readily explained by the known function of IDH1/2 inhibition.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Off-target Kinase Inhibition | 1. Perform a Kinome-wide Scan: Screen Vorasidenib against a broad panel of kinases to identify potential off-target interactions (See Protocol 2). 2. Validate Hits: Confirm any identified off-target kinase inhibition with in vitro kinase assays and cellular target engagement assays like CETSA (See Protocol 3). |
| Cytotoxicity at High Concentrations | 1. Perform a Dose-Response Curve: Determine the EC50 for the observed phenotype and compare it to the IC50 for 2-HG inhibition. A large discrepancy suggests a potential off-target effect or general toxicity. 2. Assess Cell Viability: Use assays like MTT or trypan blue exclusion to determine if the observed phenotype is a result of cell death. |
| Interaction with Other Cellular Proteins | 1. Cellular Thermal Shift Assay (CETSA): Perform CETSA coupled with mass spectrometry to identify novel protein binders of Vorasidenib in an unbiased manner (See Protocol 3). |
Problem 2: Inconsistent Results Between Biochemical and Cell-Based Assays
Symptom: Vorasidenib shows high potency in a biochemical assay (e.g., inhibiting purified mutant IDH1/2 enzyme), but weaker or no activity in a cell-based assay.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | Although Vorasidenib is known to be brain-penetrant, specific cell lines may have lower permeability. Consider using cell lines with characterized transporter expression. |
| Drug Efflux | The cell line may express high levels of efflux pumps (e.g., P-glycoprotein) that actively remove Vorasidenib. Co-treatment with an efflux pump inhibitor can help diagnose this issue. |
| Compound Instability or Metabolism | Vorasidenib may be unstable or rapidly metabolized in your specific cell culture medium or by the cells themselves. Assess compound stability by incubating it in the medium over time and measuring its concentration by LC-MS. |
| Absence of Target | Confirm that your cell line expresses the mutant IDH1 or IDH2 protein at sufficient levels. |
Problem 3: Elevated Liver Enzyme Markers in In Vivo Models
Symptom: You observe elevated ALT/AST levels in the plasma of animals treated with Vorasidenib.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Direct Hepatotoxicity | 1. In Vitro Hepatotoxicity Assays: Treat primary hepatocytes or liver cell lines (e.g., HepG2) with Vorasidenib and assess for cytotoxicity, mitochondrial dysfunction, and oxidative stress (See Protocol 4). 2. Histopathology: Perform histological analysis of liver tissue from treated animals to look for signs of cellular damage. |
| Metabolic Burden | Vorasidenib is metabolized by CYP1A2. High doses may lead to the formation of reactive metabolites that can cause liver stress. |
| Off-target Effects on Liver Kinases or Enzymes | 1. Kinome Profiling of Liver Lysates: Perform kinome profiling on liver tissue lysates from treated and control animals to identify off-target kinase engagement. 2. CETSA on Liver Tissue: Use CETSA on liver tissue to identify proteins that are stabilized by Vorasidenib binding. |
Quantitative Data Summary
Table 1: Hypothetical Vorasidenib Kinase Selectivity Profile
Disclaimer: The following data is a hypothetical representation for illustrative purposes, as comprehensive public kinome scan data for Vorasidenib is not available. This table demonstrates how such data would be presented to guide off-target investigations.
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM | Notes |
| mIDH1 (R132H) | 5 | >95% | Primary On-Target |
| mIDH2 (R140Q) | 10 | >95% | Primary On-Target |
| Wild-type IDH1 | >10,000 | <10% | High selectivity over wild-type |
| Wild-type IDH2 | >10,000 | <10% | High selectivity over wild-type |
| Kinase X | 500 | 75% | Potential off-target, investigate further |
| Kinase Y | 2,500 | 40% | Weaker off-target interaction |
| Kinase Z | >10,000 | <10% | Not a significant off-target |
Table 2: Vorasidenib and Cytochrome P450 Interactions
| Enzyme | Effect of Vorasidenib | Implication for Research |
| CYP1A2 | Substrate | Co-administration with CYP1A2 inhibitors (e.g., ciprofloxacin) or inducers (e.g., omeprazole) in animal models may alter Vorasidenib exposure.[4][9] |
| CYP3A | Inducer | Vorasidenib may decrease the concentration of co-administered drugs that are CYP3A substrates.[1] |
Visualizations
Caption: On-target signaling pathway of Vorasidenib.
Caption: Workflow for troubleshooting unexpected phenotypes.
Key Experimental Protocols
Protocol 1: Measurement of 2-HG Levels in Cells
Objective: To quantify the on-target pharmacodynamic effect of Vorasidenib by measuring the intracellular concentration of 2-hydroxyglutarate.
Methodology:
-
Cell Culture and Treatment: Plate IDH-mutant glioma cells at an appropriate density and allow them to adhere. Treat cells with a dose range of Vorasidenib or vehicle control (DMSO) for a specified time (e.g., 24-72 hours).
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled 80% methanol solution to the cells and scrape them from the plate.
-
Incubate the cell lysate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried pellet in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS).
-
Analyze the samples using a triple-quadrupole mass spectrometer coupled with a liquid chromatography system to quantify 2-HG levels. Use a stable isotope-labeled 2-HG as an internal standard for accurate quantification.
-
Protocol 2: In Vitro Kinase Profiling
Objective: To identify potential off-target kinase interactions of Vorasidenib.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of Vorasidenib in DMSO.
-
Kinase Panel Screening:
-
Submit the compound to a commercial service provider (e.g., Eurofins DiscoverX, Reaction Biology) for screening against a large panel of purified human kinases (e.g., >400 kinases).
-
The screening is typically performed at a single high concentration of Vorasidenib (e.g., 1 µM or 10 µM) in a competition binding assay (e.g., KINOMEscan™) or an enzymatic activity assay.
-
-
Data Analysis:
-
The primary output is typically the percent inhibition of each kinase at the tested concentration.
-
Identify "hits" as kinases that are inhibited above a certain threshold (e.g., >50% or >75% inhibition).
-
-
IC50 Determination: For any significant hits, perform follow-up dose-response assays to determine the IC50 value for the inhibition of each potential off-target kinase.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To validate target engagement of Vorasidenib with its on-targets (mIDH1/2) and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with Vorasidenib or vehicle control for a defined period.
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative proteomics methods like mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a "melting curve."
-
A shift in the melting curve to a higher temperature in the presence of Vorasidenib indicates that the drug binds to and stabilizes the protein.
-
Protocol 4: In Vitro Hepatotoxicity Assay
Objective: To assess the potential for Vorasidenib to cause liver cell damage in a controlled in vitro environment.
Methodology:
-
Cell Culture: Culture primary human hepatocytes or a human liver cell line (e.g., HepG2) in appropriate multi-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of Vorasidenib for various time points (e.g., 24, 48, 72 hours). Include a known hepatotoxin as a positive control.
-
Assessment of Cytotoxicity:
-
Measure cell viability using an MTT or CellTiter-Glo assay.
-
Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane damage.
-
-
Mechanistic Assays:
-
Mitochondrial Dysfunction: Use a probe like JC-1 or TMRE to measure changes in mitochondrial membrane potential.
-
Oxidative Stress: Measure the production of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.
-
Glutathione Depletion: Quantify intracellular glutathione (GSH) levels.
-
-
Data Analysis: Determine the concentration of Vorasidenib that causes a 50% reduction in cell viability (IC50) and the concentrations that induce significant changes in the mechanistic endpoints.
References
- 1. Vorasidenib | C14H13ClF6N6 | CID 117817422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorasidenib and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vorasidenib for IDH-mutant grade 2 gliomas: clinical advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Pharmacist's Application to Practice: Vorasidenib | HOPA [hoparx.org]
- 7. Toxicological insights and safety considerations of vorasidenib in grade 2 astrocytoma and oligodendroglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Voranigo (vorasidenib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Technical Support Center: Troubleshooting AG-881 Treatment
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with their cell lines not responding to AG-881 (vorasidenib) treatment. This guide provides a structured approach to troubleshooting, from initial experimental validation to investigating potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as vorasidenib, is an oral, brain-penetrant, dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes.[1][2][3][4][5][6] In cancer cells with specific mutations in the IDH1 or IDH2 genes, the mutant enzymes gain a new function: converting alpha-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2][7] High levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, and contribute to tumor formation.[7][8] this compound works by binding to an allosteric pocket at the dimer interface of the mutant IDH enzymes, locking them in an inactive state and thereby preventing the production of 2-HG.[5][7][9] This reduction in 2-HG can lead to cellular differentiation and inhibition of tumor cell proliferation.[1][2]
Q2: Which cell lines are known to be sensitive to this compound?
This compound has shown activity in various cell lines harboring IDH1 or IDH2 mutations. The response to this compound is contingent on the presence of these specific mutations. Examples of sensitive cell lines include:
-
U-87 MG (Glioblastoma) engineered to express mutant IDH2: U-87 MG pLVX-IDH2 R140Q-neo is a commonly used model.[2][10]
-
TS603 (Neurospheres): Derived from a patient with glioma harboring an IDH1-R132H mutation.[2][3][10]
The sensitivity of these cell lines is demonstrated by a significant reduction in 2-HG levels and inhibition of cell proliferation upon this compound treatment.
Q3: What are the typical effective concentrations of this compound?
The effective concentration of this compound can vary depending on the specific cell line and the nature of the IDH mutation. Generally, this compound exhibits potent, low nanomolar activity.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different contexts. These values represent the concentration of the inhibitor required to reduce the activity of the target (enzyme or cell proliferation) by 50%.
| Target | Cell Line/System | IC50 Value | Reference |
| IDH1 R132C | Enzymatic Assay | 0.04 - 22 nM | [2][10] |
| IDH1 R132G | Enzymatic Assay | 0.04 - 22 nM | [2][10] |
| IDH1 R132H | Enzymatic Assay | 0.04 - 22 nM | [2][10] |
| IDH1 R132S | Enzymatic Assay | 0.04 - 22 nM | [2][10] |
| IDH2 R140Q | Enzymatic Assay | 7 - 14 nM | [2][10] |
| IDH2 R172K | Enzymatic Assay | 130 nM | [2][10] |
| Cell Proliferation | U-87 MG (mIDH2-R140Q) | < 50 nM | [2][10] |
| Cell Proliferation | HT-1080 (mIDH1-R132C) | < 50 nM | [2][10] |
| Cell Proliferation | TS603 neurospheres | < 50 nM | [2][10] |
Troubleshooting Guide: Why is My Cell Line Not Responding to this compound?
If you are observing a lack of response to this compound in your experiments, follow this step-by-step troubleshooting guide.
Step 1: Verify Experimental Setup and Reagents
The first step is to rule out any technical issues with your experimental setup or reagents.
-
Is your this compound compound viable?
-
Storage: Ensure the compound has been stored correctly, typically at -20°C or -80°C as recommended by the manufacturer.
-
Solvent: this compound is often dissolved in DMSO.[1] Use fresh, high-quality DMSO for preparing your stock solutions.
-
Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid multiple freeze-thaw cycles of the stock solution.
-
-
Is your cell culture healthy?
-
Contamination: Check for any signs of microbial contamination (e.g., bacteria, yeast, mycoplasma).
-
Viability: Ensure your cells have high viability (>95%) before starting the treatment.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.
-
Step 2: Confirm the Presence and Expression of the Target Mutation
The primary requirement for a response to this compound is the presence of a sensitizing IDH1 or IDH2 mutation.
-
Does your cell line have a known IDH1 or IDH2 mutation?
-
Verification: Confirm the mutational status of your cell line. Do not rely solely on the information from the cell bank, as cell line identity can be mistaken over time. It is highly recommended to perform sequencing of the relevant IDH1 and IDH2 gene regions.[11]
-
Expression: The presence of the mutation at the genomic level should be confirmed at the transcript level (e.g., via RT-PCR and sequencing) to ensure the mutant allele is expressed.[12] A western blot using an antibody specific to the mutant IDH protein can also confirm expression at the protein level.[12]
-
-
Is the mutation one that is targeted by this compound?
-
This compound is a pan-inhibitor of common IDH1 and IDH2 mutations, but its potency can vary.[10] Confirm that your specific mutation is known to be sensitive to this compound.
-
Step 3: Assess Target Engagement and Downstream Effects
If the experimental setup and the presence of the target mutation are confirmed, the next step is to determine if this compound is engaging its target in your cells.
-
Are you observing a decrease in 2-HG levels?
-
The direct pharmacodynamic effect of this compound is the inhibition of 2-HG production.[1][2] Measure the intracellular and extracellular levels of 2-HG using methods like liquid chromatography-mass spectrometry (LC-MS).[13] A lack of reduction in 2-HG levels after treatment is a strong indicator of a problem with drug uptake, efflux, or target engagement.
-
-
Is your treatment duration and concentration appropriate?
-
Duration: Inhibition of 2-HG can be observed within hours of treatment.[9] However, downstream effects on cell proliferation and differentiation may take several days. Ensure your experimental endpoint is appropriate for the expected outcome.
-
Concentration: Refer to the quantitative data table above for typical effective concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Step 4: Investigate Potential Mechanisms of Resistance
If you have confirmed that your experimental setup is correct, your cell line has the target mutation, and you are still not observing a response, your cells may have intrinsic or acquired resistance to this compound.
-
Could isoform switching be occurring?
-
A known mechanism of acquired resistance to selective IDH inhibitors is "isoform switching," where a cell with an IDH1 mutation acquires a new mutation in IDH2, or vice-versa, to maintain 2-HG production.[8][13][14] While this compound is a dual inhibitor, it's a possibility to consider, especially in long-term treatment scenarios.
-
-
Are there other genetic or epigenetic alterations?
-
Co-occurring mutations in other signaling pathways, such as the receptor tyrosine kinase (RTK) pathway, have been associated with resistance to IDH inhibitors.[15]
-
Alterations in cellular metabolism could also contribute to resistance. For example, some cancer cells with IDH mutations exhibit enhanced mitochondrial oxidative metabolism, which may confer resistance to IDH inhibitors.[15]
-
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using AlamarBlue)
This protocol is designed to assess the effect of this compound on the proliferation and viability of your cell line.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in your complete cell culture medium. Remember to include a vehicle control (e.g., DMSO at the same final concentration as your highest this compound dose).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for your desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
Viability Assessment:
-
Add AlamarBlue reagent (or a similar metabolic indicator) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits mutant IDH1/2, blocking 2-HG production.
Troubleshooting Workflow for this compound Non-Response
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Vorasidenib (this compound): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking this compound: A New Era in Glioma Treatment (INDIGO Trial) - OncologyTube [oncologytube.com]
- 5. vorasidenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Crystal structures of pan-IDH inhibitor this compound in complex with mutant human IDH1 and IDH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Vorasidenib (this compound) is an Orally Available, Brain Penetrant and dual mIDH1/2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AG-881 (Vorasidenib)
Welcome to the AG-881 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound (vorasidenib), a first-in-class, brain-penetrant, dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (mIDH1/2) enzymes.[1][2] This guide provides troubleshooting advice and frequently asked questions to help you optimize your experiments and strategies for improving the therapeutic index of this compound.
Understanding this compound's Mechanism of Action
Mutations in IDH1 and IDH2 genes lead to a neomorphic enzyme activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG is implicated in oncogenesis by disrupting cellular differentiation and promoting tumor growth.[3] this compound is an orally available small molecule that selectively inhibits these mutant IDH enzymes, thereby blocking 2-HG production and promoting cellular differentiation.[1][5] A key advantage of this compound is its ability to penetrate the blood-brain barrier, making it a promising agent for gliomas.[2][5]
Mechanism of action of this compound (Vorasidenib).
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic index and why is it important for this compound?
The therapeutic index (TI) is a quantitative measurement of the safety of a drug. It is the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect. A high TI is desirable as it indicates a wide margin between efficacy and toxicity. For a targeted therapy like this compound, a favorable TI means it can effectively inhibit mIDH1/2 and suppress 2-HG production at concentrations that are well-tolerated by the patient.
Q2: What are the known toxicities associated with this compound?
In clinical trials, this compound has been generally manageable from a safety perspective.[6] However, researchers should be aware of potential adverse events. The most common treatment-emergent adverse events include elevated liver enzymes (alanine aminotransferase and aspartate aminotransferase), fatigue, headache, diarrhea, and nausea.[6][7] In silico analyses also suggest potential risks for hepatotoxicity, neurotoxicity, nephrotoxicity, and cardiotoxicity, emphasizing the need for careful monitoring in preclinical models.[8][9][10]
Q3: How can I accurately measure the pharmacodynamic effect of this compound in my models?
The primary pharmacodynamic biomarker for this compound is the level of the oncometabolite 2-HG.[11] A significant reduction in 2-HG levels indicates successful target engagement. In preclinical studies, this compound has been shown to reduce 2-HG levels by over 90% in both cell-based assays and in vivo models.[4][12] You can measure 2-HG levels using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Magnetic Resonance Spectroscopy (MRS).[11]
Troubleshooting Guide: Improving Therapeutic Index
This section addresses common challenges encountered during preclinical evaluation of this compound and provides strategies to enhance its therapeutic window.
Workflow for troubleshooting and improving the therapeutic index.
Issue 1: High toxicity observed in in vivo models.
-
Possible Cause: The dose of this compound may be too high, leading to off-target effects or exaggerated on-target toxicities. Low clearance rates can lead to drug accumulation.[9]
-
Troubleshooting Steps:
-
Confirm Pharmacokinetics (PK): Analyze plasma and tissue (especially brain) concentrations of this compound to ensure they are within the expected therapeutic range. This compound has been shown to have rapid oral absorption and relatively low plasma clearance in mice and rats.[4]
-
Dose Fractionation: Instead of a single high daily dose, consider administering smaller doses more frequently (e.g., twice daily). This can maintain therapeutic drug levels while reducing peak concentrations that may drive toxicity.
-
Evaluate Combination Therapy: Combining a lower, better-tolerated dose of this compound with another anti-cancer agent could achieve synergistic efficacy. Studies are exploring combinations with temozolomide and pembrolizumab.[13] Other potential combinations could target pathways that mediate resistance, such as the receptor tyrosine kinase (RTK) pathway.[14]
-
Issue 2: Suboptimal anti-tumor efficacy at well-tolerated doses.
-
Possible Cause: Insufficient target engagement or the development of resistance mechanisms.
-
Troubleshooting Steps:
-
Verify Target Inhibition: Measure 2-HG levels in tumor tissue and plasma. A lack of significant 2-HG reduction (>90%) suggests a potential issue with drug delivery to the tumor or insufficient dosage.[4][15]
-
Investigate Resistance Mechanisms: A potential mechanism of acquired resistance to single-isoform IDH inhibitors is isoform switching.[2] As this compound is a dual inhibitor, this is less likely, but other resistance pathways should be considered.
-
Explore Synergistic Combinations: The metabolic reprogramming induced by mIDH inhibitors can create new vulnerabilities. Consider combining this compound with inhibitors of oxidative phosphorylation (OxPHOS) or agents that target lipid metabolism, which have shown promise in overcoming resistance in mIDH-mutant cancers.[14][16]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro Potency of this compound (Vorasidenib)
| Mutant Enzyme | IC₅₀ (nM) | Cell Line Examples |
|---|---|---|
| IDH1 R132C/G/H/S | 0.04 - 22 | HT-1080 (R132C), TS603 (R132H) |
| IDH2 R140Q | 7 - 14 | U-87 MG (engineered) |
| IDH2 R172K | 130 | N/A |
Data sourced from MedChemExpress and Selleck Chemicals.[5][17]
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Result |
|---|---|---|
| HT1080 (mIDH1) Mouse Xenograft | ≥30 mg/kg (BID) | >96% reduction in tumor 2-HG |
| U87 (mIDH2) Mouse Xenograft | ≥30 mg/kg (BID) | >96% reduction in tumor 2-HG |
| Orthotopic Glioma (mIDH1) Mouse | ≥0.1 mg/kg | >97% reduction in brain tumor 2-HG |
Data sourced from Ma T, et al. J Med Chem. 2018.[4]
Experimental Protocols
Protocol 1: Measurement of 2-HG Levels by LC-MS/MS
This protocol provides a general workflow for quantifying 2-HG in plasma or tissue samples.
Experimental workflow for 2-HG measurement by LC-MS/MS.
-
Sample Collection:
-
Plasma: Collect whole blood in EDTA tubes. Centrifuge to separate plasma and store at -80°C until analysis.[11]
-
Tissue: Flash-freeze tissue samples in liquid nitrogen and store at -80°C. Homogenize the frozen tissue in a suitable buffer on ice.
-
-
Analyte Extraction:
-
Add a cold precipitation solvent (e.g., 4 volumes of methanol) to the plasma or tissue homogenate to precipitate proteins.[11]
-
Vortex thoroughly and incubate at -20°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant and transfer it to an autosampler vial.
-
Inject the sample into a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use established methods with a stable-isotope labeled internal standard for accurate quantification.[18]
-
Quantify the 2-HG concentration by comparing the peak area to a standard curve generated from known concentrations of 2-HG.
-
Protocol 2: In Vitro Cell Viability Assay
This protocol determines the effect of this compound on the proliferation of mIDH cancer cells.
-
Cell Plating:
-
Seed mIDH1 or mIDH2 mutant cell lines (e.g., HT-1080) in 96-well plates at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. It is recommended to use fresh DMSO for initial stock solution preparation.[5]
-
Remove the old medium from the plates and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plates for a period relevant to the cell line's doubling time (e.g., 72 to 120 hours).
-
-
Viability Assessment:
-
Measure cell viability using a commercially available assay, such as a resazurin-based assay or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Read the fluorescence or luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curve and calculate the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).
-
References
- 1. Vorasidenib | C14H13ClF6N6 | CID 117817422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vorasidenib (this compound): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Vorasidenib used for? [synapse.patsnap.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Vorasidenib: Insights from the INDIGO Trial - OncologyTube [oncologytube.com]
- 7. Agios Presents Updated Data from Phase 1 Dose-Escalation Study of this compound in Patients with IDH Mutant Positive Advanced Glioma – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 8. Toxicological insights and safety considerations of vorasidenib in grade 2 astrocytoma and oligodendroglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicological insights and safety considerations of vorasidenib in grade 2 astrocytoma and oligodendroglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. benchchem.com [benchchem.com]
- 12. Vorasidenib (this compound): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. mdpi.com [mdpi.com]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Addressing AG-881-induced hepatotoxicity in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential hepatotoxicity in preclinical models while working with AG-881 (vorasidenib).
Frequently Asked Questions (FAQs)
Q1: We are observing elevated liver enzymes (ALT/AST) in our in vivo model treated with this compound. Is this a known toxicity?
A1: Yes, elevated serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are a documented adverse event associated with this compound in clinical trials.[1][2][3] These elevations appear to be dose-dependent, with a higher incidence observed at doses of 100 mg and above in human studies.[2][3] Therefore, observing elevated transaminases in a preclinical model is consistent with the known clinical safety profile of the compound. An in silico analysis also suggests a potential risk for drug-induced liver injury (DILI) with vorasidenib.[4][5][6][7]
Q2: What are the potential mechanisms of this compound-induced hepatotoxicity?
A2: The exact mechanism of this compound-induced hepatotoxicity has not been fully elucidated in preclinical studies. However, based on data from other IDH inhibitors and general principles of drug-induced liver injury, potential mechanisms could include:
-
Metabolic Bioactivation: this compound is metabolized in the liver, and it's possible that reactive metabolites are formed, leading to cellular stress and injury.[8]
-
Mitochondrial Dysfunction: Drug-induced mitochondrial impairment is a common mechanism of hepatotoxicity.[8][9]
-
Immune-Mediated Injury: Some drug-induced liver injuries involve the adaptive immune system.[10] For the related IDH1 inhibitor ivosidenib, it has been suggested that some serum aminotransferase elevations may be due to the release of proinflammatory cytokines as part of a differentiation syndrome.[4]
-
Off-Target Effects: As seen with the IDH2 inhibitor enasidenib, which can inhibit the UGT1A1 enzyme and cause hyperbilirubinemia, off-target effects of this compound could contribute to liver-related findings.[6][11]
Further investigation in relevant preclinical models is necessary to determine the specific mechanisms for this compound.
Q3: What initial steps should we take to confirm and characterize the observed hepatotoxicity in our animal model?
A3: If you observe elevated liver enzymes, a systematic approach is crucial. The following workflow is recommended:
Caption: Experimental workflow for investigating suspected this compound-induced hepatotoxicity.
A detailed protocol for a comprehensive in vivo assessment is provided in the "Experimental Protocols" section below.
Q4: Are there established in vitro models to study this compound hepatotoxicity?
A4: While specific studies on this compound in in vitro liver models are not widely published, standard models can be adapted. These include:
-
Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro toxicity testing due to their metabolic competence.[2][12]
-
Hepatoma Cell Lines (e.g., HepG2, HepaRG): These are more readily available but may have lower metabolic activity compared to PHHs.[2][13][14] HepaRG cells are known to have metabolic activity and gene expression that more closely mimic PHHs.[14]
-
3D Liver Models (e.g., spheroids, organoids): These models can maintain liver-specific functions for longer periods and may better recapitulate in vivo conditions.[2][9]
A general protocol for assessing cytotoxicity in a hepatic cell line is provided below.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| High variability in ALT/AST levels between animals in the same dose group. | - Improper handling or stress of animals.- Inconsistent dosing technique.- Underlying subclinical infections in the animal colony. | - Ensure consistent and gentle handling of animals.- Verify the accuracy and consistency of the dosing procedure.- Consult with veterinary staff to rule out any underlying health issues in the colony. |
| Elevated ALT/AST but no observable changes in liver histopathology. | - Early or mild hepatocellular injury without significant necrosis or inflammation.- Mitochondrial stress that has not yet resulted in overt cell death. | - Consider more sensitive markers of liver injury (see Q3).- Perform specialized staining (e.g., TUNEL for apoptosis) or electron microscopy to look for subcellular changes.- Analyze gene expression for markers of cellular stress. |
| Significant body weight loss in treated animals in conjunction with elevated liver enzymes. | - Systemic toxicity where hepatotoxicity is one component.- Reduced feed intake due to malaise caused by liver injury. | - Monitor food and water consumption daily.- Consider a pair-fed control group to distinguish between direct toxicity and effects of reduced caloric intake.- Evaluate other organs for signs of toxicity. |
| Inconsistent cytotoxicity results in in vitro assays. | - Cell passage number and health.- Variability in compound solubility or stability in culture media.- Inconsistent seeding density. | - Use cells within a defined low passage number range.- Confirm the solubility and stability of this compound in your culture medium.- Ensure accurate and consistent cell seeding. |
Data Presentation
Table 1: Summary of Clinically Observed Liver-Related Adverse Events with this compound (Vorasidenib)
| Adverse Event | Frequency in Clinical Trials | Grade 3 or Higher | Notes |
| Increased Alanine Aminotransferase (ALT) | 34.4% - 63.6%[1][2][3] | Observed, especially at doses ≥100 mg[1][2][3] | Dose-dependent increases have been noted.[2] |
| Increased Aspartate Aminotransferase (AST) | 34.4% - 59.1%[1][2][3] | Observed, especially at doses ≥100 mg[1][2][3] | Often occurs concurrently with ALT elevations. |
Table 2: Key Parameters for Preclinical Assessment of Drug-Induced Liver Injury
| Assessment Category | Key Parameters | Purpose |
| Serum Biochemistry | ALT, AST, Alkaline Phosphatase (ALP), Total Bilirubin (TBIL), Gamma-Glutamyl Transferase (GGT) | To detect hepatocellular injury, cholestasis, and impaired liver function. |
| Histopathology | H&E staining of liver sections | To identify necrosis, apoptosis, inflammation, steatosis, and other morphological changes. |
| Advanced Markers | Glutamate Dehydrogenase (GLDH), Sorbitol Dehydrogenase (SDH), microRNAs (e.g., miR-122) | To provide more specific or sensitive markers of liver injury. |
| Functional Assessment | Bile acid levels, coagulation parameters (e.g., PT/INR) | To assess the functional capacity of the liver. |
Experimental Protocols
Protocol 1: Comprehensive In Vivo Assessment of this compound Hepatotoxicity
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Dose Selection: Based on efficacy studies and the known clinical profile, select at least three dose levels of this compound and a vehicle control. A high dose expected to induce toxicity, a mid-dose, and a low dose close to the anticipated therapeutic exposure should be included.
-
Dosing and Monitoring: Administer this compound daily via the intended clinical route (oral gavage) for a predetermined duration (e.g., 7, 14, or 28 days). Monitor animals daily for clinical signs of toxicity, and record body weights at least twice weekly.
-
Sample Collection: Collect blood samples at baseline and at selected time points during the study (e.g., days 3, 7, 14, and at termination) for serum biochemistry analysis. At termination, collect a final blood sample and perfuse the liver before collection.
-
Serum Analysis: Analyze serum for a panel of liver injury markers, including ALT, AST, ALP, and TBIL.
-
Liver Tissue Processing:
-
Weigh the entire liver.
-
Fix a portion of the liver (e.g., the left lateral lobe) in 10% neutral buffered formalin for histopathology.
-
Snap-freeze other portions in liquid nitrogen for molecular and biochemical analyses (e.g., gene expression, mitochondrial function assays).
-
-
Histopathology: Process the formalin-fixed tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for evidence of hepatocellular necrosis, apoptosis, inflammation, steatosis, and any other abnormalities.
Protocol 2: In Vitro Cytotoxicity Assessment in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach approximately 80% confluency.
-
Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Dosing: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Replace the medium in the wells with the compound-containing medium.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Cytotoxicity Assay (MTT Assay):
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Signaling Pathways and Workflows
Caption: Putative signaling pathway for this compound-induced hepatotoxicity.
Caption: Troubleshooting decision tree for this compound preclinical hepatotoxicity.
References
- 1. Enasidenib: First Mutant IDH2 Inhibitor for the Treatment of Refractory and Relapsed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical models of idiosyncratic drug-induced liver injury (iDILI): Moving towards prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocytogen.com [biocytogen.com]
- 4. Ivosidenib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [PDF] Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies | Semantic Scholar [semanticscholar.org]
- 6. Enasidenib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Enasidenib-induced hepatitis in an individual with Type II D2-hydroxyglutaric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Idiosyncratic Drug-Induced Liver Injury: Mechanistic and Clinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity | Semantic Scholar [semanticscholar.org]
- 13. In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AG-881 (Vorasidenib) Phase 1 Trials
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the dose-limiting toxicities (DLTs) observed in the Phase 1 clinical trials of AG-881 (vorasidenib).
Frequently Asked Questions (FAQs)
Q1: What were the primary dose-limiting toxicities (DLTs) identified for this compound in its Phase 1 trials?
A1: The primary dose-limiting toxicities reported in the Phase 1 dose-escalation study of this compound were Grade 2 or higher elevations in liver transaminases, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1][2][3][4] These DLTs were observed in five patients with glioma at dose levels of 100 mg and higher.[1][2][3]
Q2: At what dose levels did the dose-limiting toxicities of this compound occur?
A2: The DLTs of elevated transaminases were specifically reported at the higher dose levels of ≥100 mg.[1][2] The Phase 1 trial investigated several dose levels, including 10 mg, 25 mg, 50 mg, 100 mg, 200 mg, and 300 mg daily doses.[3] Doses below 100 mg were found to have a favorable safety profile.[2][4]
Q3: Were the observed dose-limiting toxicities reversible?
A3: Yes, the elevated transaminases that constituted the DLTs were reversible. These events resolved to Grade 1 or less with either dose modification or discontinuation of the treatment.[1][2][3][4]
Q4: Was a maximum tolerated dose (MTD) established for this compound in the Phase 1 trials?
A4: A maximum tolerated dose (MTD) was not reached by the Bayesian model used in the study.[2][3] The doses selected for further clinical development (10 mg and 50 mg) were based on an overall assessment of safety, pharmacokinetics, and pharmacodynamics data rather than the establishment of an MTD.[1][2][3]
Q5: What were the most common adverse events (AEs) observed with this compound in the Phase 1 glioma patient population?
A5: The most frequently reported adverse events (AEs) in glioma patients, regardless of their attribution to the study drug, included increased alanine aminotransferase (ALT) (44.2%), increased aspartate aminotransferase (AST) (38.5%), headache (34.6%), fatigue (30.8%), nausea (26.9%), and seizure (21.2%).[3] The majority of these AEs were mild to moderate in severity.[1][2]
Troubleshooting Guide for Experimental Monitoring
Issue: Elevated liver transaminases (ALT/AST) are observed in a subject.
Troubleshooting Steps:
-
Grading of Toxicity: The dose-limiting toxicity was defined as a Grade 3 or higher adverse event related to this compound occurring within the first cycle (28 days) of treatment, or by sponsor designation.[3][4] In the case of elevated transaminases, Grade 2 or higher was considered a DLT at the 100mg dose level.[3] It is crucial to grade the severity of the transaminitis according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Dose Modification: As demonstrated in the Phase 1 trial, dose modification is a key management strategy. For the five patients who experienced DLTs, the elevated transaminases resolved to Grade ≤1 with dose modification in four of the patients.[3][4]
-
Treatment Discontinuation: In one of the five patients with a DLT, the elevated transaminases resolved after discontinuation of the drug.[3][4] This should be considered if the transaminitis is severe or does not resolve with dose reduction.
-
Supportive Care: Implement appropriate supportive care measures as per institutional guidelines for the management of drug-induced liver injury.
-
Data Collection: Meticulously document all laboratory values, dose adjustments, and clinical observations to ensure a comprehensive safety assessment.
Data Presentation
Table 1: Summary of Dose-Limiting Toxicities (DLTs) in the this compound Phase 1 Trial (Glioma Population)
| Dose Level | Number of Patients with DLTs | Type of DLT | Grade of DLT | Outcome |
| ≥100 mg | 5 | Elevated ALT/AST | Grade ≥2 | Resolved to ≤ Grade 1 with dose modification (n=4) or discontinuation (n=1) |
Experimental Protocols
Protocol: Monitoring and Definition of Dose-Limiting Toxicity
The Phase 1 study of this compound (NCT02481154) employed a Bayesian model for dose escalation in patients with recurrent/progressive mIDH1/2 glioma.[3][5]
-
Treatment Cycles: Patients received this compound daily in continuous 28-day cycles.[3]
-
DLT Definition: A dose-limiting toxicity was formally defined as a Grade 3 or higher adverse event considered related to this compound that occurred during the first treatment cycle (Cycle 1). DLTs could also be designated by the study sponsor.[3][4]
-
Safety Monitoring: Blood samples were collected for pharmacokinetic (PK) and pharmacodynamic (PD) evaluations.[3] Regular monitoring of clinical and laboratory parameters, including liver function tests (ALT, AST), was conducted to assess safety and tolerability.
Mandatory Visualizations
Caption: Dose escalation workflow for this compound and the emergence of dose-limiting toxicities.
References
- 1. Agios Presents Updated Data from Phase 1 Dose-Escalation Study of this compound in Patients with IDH Mutant Positive Advanced Glioma – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 2. Agios Presents Data from Phase 1 Dose-Escalation Study of this compound in Patients with IDH Mutant Positive Advanced Glioma and Other Solid Tumors – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 3. ACTR-31. PHASE 1 STUDY OF this compound, AN INHIBITOR OF MUTANT IDH1 AND IDH2: RESULTS FROM THE RECURRENT/PROGRESSIVE GLIOMA POPULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Strategies to Mitigate Acquired Resistance to IDH Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering acquired resistance to Isocitrate Dehydrogenase (IDH) inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to IDH inhibitors?
Acquired resistance to IDH inhibitors can arise through several mechanisms:
-
Secondary Mutations in the Target IDH Enzyme: Novel mutations can emerge in the IDH1 or IDH2 gene, often at the dimer interface or the allosteric binding site of the inhibitor. These mutations can occur in cis (on the same allele as the primary mutation) or in trans (on the other allele) and can sterically hinder inhibitor binding or otherwise prevent the inhibitor from locking the enzyme in an inactive conformation.[1][2][3]
-
Isoform Switching: Cancer cells can develop a mutation in the other IDH isoform.[4] For example, a tumor with an initial IDH1 mutation may acquire a neomorphic IDH2 mutation, restoring 2-hydroxyglutarate (2-HG) production in the presence of an IDH1-specific inhibitor.
-
Activation of Bypass Signaling Pathways: Upregulation of parallel signaling pathways, such as Receptor Tyrosine Kinase (RTK) pathways (e.g., FLT3, AXL) and the MAPK pathway, can promote cell survival and proliferation independently of the IDH/2-HG axis.[4] Mutations in genes like NRAS, KRAS, and PTPN11 are associated with both primary and acquired resistance.
-
Metabolic Reprogramming: Resistant cells can adapt their metabolism to become less dependent on the pathways affected by IDH inhibition. This can include enhanced mitochondrial oxidative metabolism, which can support resistance.[4][5]
-
Increased Leukemia Stemness: Enhanced "stemness" of cancer cells can contribute to resistance to various therapies, including IDH inhibitors.
Q2: How can I detect the emergence of resistance in my cell line or animal model?
Several methods can be employed to detect and characterize resistance:
-
Cell Viability Assays: A rightward shift in the dose-response curve and an increased IC50 value for the IDH inhibitor are indicative of reduced sensitivity.
-
Metabolomic Analysis: Measurement of intracellular 2-HG levels by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is crucial. A rebound in 2-HG levels despite inhibitor treatment suggests on-target resistance (e.g., secondary mutations or isoform switching).
-
Genotyping: Sanger sequencing or next-generation sequencing (NGS) of the IDH1 and IDH2 genes can identify secondary mutations.[6]
-
Phospho-protein Arrays: Phospho-RTK arrays can be used to screen for the activation of multiple RTKs simultaneously, identifying potential bypass signaling pathways.[1][7][8][9]
Q3: What are some known secondary mutations in IDH1 and IDH2 that confer resistance?
-
IDH1:
-
IDH2:
-
Q316E and I319M: These mutations occur at the dimer interface where enasidenib binds and can emerge in trans to the primary R140Q mutation.[3]
-
Troubleshooting Guides
Guide 1: My IDH-mutant cells are showing reduced sensitivity to the inhibitor.
-
Problem: You observe a significant increase in the IC50 of your IDH inhibitor in your cell line, which was previously sensitive.
-
Troubleshooting Workflow:
Caption: Experimental workflow for troubleshooting reduced inhibitor sensitivity.
Guide 2: I've identified a secondary IDH mutation. How do I proceed?
-
Problem: Sequencing has revealed a secondary mutation in the IDH gene of your resistant cell line.
-
Next Steps:
-
Functional Validation:
-
Use site-directed mutagenesis to introduce the identified secondary mutation into an expression vector containing the primary IDH mutation.
-
Express the double-mutant protein and perform in vitro enzyme assays to assess its sensitivity to a panel of IDH inhibitors.
-
Generate a stable cell line expressing the double-mutant IDH to confirm the resistance phenotype in a cellular context.
-
-
Explore Alternative Inhibitors: Test the efficacy of second-generation or structurally distinct IDH inhibitors that may bind to a different site or be less affected by the secondary mutation.
-
Consider Combination Therapies: Based on the known signaling consequences of the primary IDH mutation, explore combination therapies that target parallel survival pathways.
-
Guide 3: 2-HG levels remain suppressed, but my cells are still proliferating. What should I investigate?
-
Problem: Your IDH inhibitor effectively suppresses 2-HG production, but the cells have developed resistance and continue to proliferate.
-
Investigation Strategy: This scenario strongly suggests the activation of bypass signaling pathways.
-
Screen for Activated Kinases: Perform a phospho-receptor tyrosine kinase (RTK) array to identify upregulated RTKs.
-
Transcriptomic/Proteomic Analysis: Use RNA-sequencing or proteomic profiling to compare sensitive and resistant cells and identify differentially expressed genes or proteins that may point to activated pathways.
-
Metabolic Profiling: Conduct a broader metabolic analysis to see if cells have rewired their metabolism, for example, by increasing reliance on oxidative phosphorylation or fatty acid oxidation.[5]
-
Quantitative Data Summary
Table 1: IC50 Values of IDH Inhibitors Against Cells with Primary and Secondary Mutations
| Cell Line/Enzyme | Primary Mutation | Secondary Mutation | Inhibitor | IC50 (nM) | Fold Change in Resistance | Reference |
| Ba/F3 | IDH1 R132H | None | Ivosidenib | 50 | - | [2] |
| Ba/F3 | IDH1 R132H | D279N | Ivosidenib | >1000 | >20 | [2] |
| Ba/F3 | IDH1 R132H | S280F | Ivosidenib | >1000 | >20 | [2] |
| TF-1 | IDH2 R140Q | None | Enasidenib | 100 | - | [3] |
| TF-1 | IDH2 R140Q | Q316E (in trans) | Enasidenib | >5000 | >50 | [3] |
| TF-1 | IDH2 R140Q | I319M (in trans) | Enasidenib | >5000 | >50 | [3] |
Table 2: Efficacy of Combination Therapies in Overcoming Resistance
| Cell Model | Resistance Mechanism | Combination Therapy | Effect | Reference |
| IDH1-mutant Glioma Cells | Limited monotherapy efficacy | Ivosidenib + PARP inhibitor | Synergistic induction of apoptosis | [10] |
| IDH1-mutant AML PDX | Intrinsic resistance | Ivosidenib + STAT5 inhibitor (Pimozide) | Superior induction of differentiation vs. single agents | |
| IDH-mutant AML | Co-occurring RTK mutations | IDH inhibitor + Azacitidine | Clinical response in patients with unfavorable mutations | |
| IDH-mutant AML | Enhanced mitochondrial metabolism | IDH inhibitor + Oxidative Phosphorylation inhibitor | Improved anti-AML efficacy in vivo | [5] |
Experimental Protocols
Protocol 1: Sanger Sequencing of IDH1/2 to Detect Secondary Mutations
-
Genomic DNA Extraction: Isolate genomic DNA from both sensitive and resistant cell populations using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
PCR Amplification: Amplify the coding regions of IDH1 (exon 4) and IDH2 (exon 4) using primers flanking these regions.
-
IDH1 Exon 4 Forward Primer: 5'-ACCAAATGGCACCATACGAT-3'
-
IDH1 Exon 4 Reverse Primer: 5'-TTCATACCTTGCTTAATGGGTGT-3'
-
IDH2 Exon 4 Forward Primer: 5'-TGTGGGGGTTACTCTTCAGG-3'
-
IDH2 Exon 4 Reverse Primer: 5'-CATCCTGGGGGTGAAGACC-3'
-
-
PCR Product Purification: Purify the PCR products using a PCR purification kit or enzymatic cleanup.
-
Sanger Sequencing Reaction: Set up cycle sequencing reactions using the purified PCR product as a template and one of the amplification primers.
-
Sequence Analysis: Analyze the sequencing data using appropriate software (e.g., SnapGene, FinchTV) to identify any nucleotide changes compared to the sensitive cell line and reference sequences.
Protocol 2: Intracellular 2-HG Measurement by LC-MS/MS
-
Cell Lysis and Metabolite Extraction:
-
Harvest approximately 1-5 million cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol.
-
Vortex thoroughly and incubate at -80°C for at least 30 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Use a chiral column (e.g., Astec® CHIROBIOTIC® R) to separate D-2-HG and L-2-HG enantiomers.[11]
-
The mobile phase can be a gradient of acetonitrile and water with a small amount of an ion-pairing agent like ammonium acetate.[12]
-
Use a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to detect the transition from the parent ion (m/z 147) to a specific daughter ion (e.g., m/z 129).
-
-
Quantification: Quantify 2-HG levels by comparing the peak areas to a standard curve generated with known concentrations of D-2-HG.
Protocol 3: Phospho-Receptor Tyrosine Kinase (RTK) Array
This protocol is based on a commercially available membrane-based sandwich immunoassay (e.g., R&D Systems Proteome Profiler Human Phospho-RTK Array Kit).[9]
-
Cell Lysate Preparation:
-
Lyse sensitive and resistant cells in the provided lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Array Blocking: Incubate the array membranes in blocking buffer for 1 hour at room temperature on a rocking platform.[7]
-
Sample Incubation: Dilute the cell lysates to the recommended concentration and incubate with the blocked array membranes overnight at 4°C on a rocking platform.[1]
-
Washing: Wash the membranes three times with wash buffer to remove unbound proteins.
-
Detection Antibody Incubation: Incubate the membranes with a pan anti-phospho-tyrosine antibody conjugated to horseradish peroxidase (HRP) for 2 hours at room temperature.[7]
-
Chemiluminescent Detection: After further washing, add the chemiluminescent reagents and image the membranes using a chemiluminescence detection system.
-
Data Analysis: Densitometrically quantify the spot intensities and compare the relative phosphorylation levels of 49 different RTKs between sensitive and resistant cells.
Protocol 4: CRISPR/Cas9-Mediated Generation of IDH Double-Mutant Cell Lines
This protocol provides a general framework for introducing a secondary point mutation into a cell line already harboring a primary IDH mutation.
-
Guide RNA Design: Design a single guide RNA (sgRNA) that targets a region as close as possible to the desired secondary mutation site.
-
Donor Template Design: Design a single-stranded oligodeoxynucleotide (ssODN) as a homology-directed repair (HDR) template. This ssODN should contain the desired secondary mutation and silent mutations in the PAM site to prevent re-cutting by Cas9.[13]
-
Transfection: Co-transfect the IDH primary mutant cell line with a plasmid encoding Cas9, the designed sgRNA, and the ssODN donor template.
-
Single-Cell Cloning: After transfection, perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
Screening and Verification:
-
Screen individual clones by PCR amplifying the target region followed by Sanger sequencing to identify clones with the desired secondary mutation.
-
Confirm the presence of both the primary and the newly introduced secondary mutation.
-
Perform functional assays (e.g., cell viability, 2-HG measurement) to confirm the resistant phenotype of the double-mutant cell line.
-
Visualizations
Caption: Key signaling pathways and mechanisms of acquired resistance to IDH inhibitors.
Caption: Logical flowchart for selecting combination therapies based on the resistance mechanism.
References
- 1. Unbiased Screening of Activated Receptor Tyrosine Kinases (RTKs) in Tumor Extracts Using a Mouse Phospho-RTK Array Kit [bio-protocol.org]
- 2. Secondary IDH1 resistance mutations and oncogenic IDH2 mutations cause acquired resistance to ivosidenib in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance to IDH inhibition through trans or cis dimer-interface mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial metabolism supports resistance to IDH mutant inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Unbiased Screening of Activated Receptor Tyrosine Kinases (RTKs) in Tumor Extracts Using a Mouse Phospho-RTK Array Kit [en.bio-protocol.org]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Study: combination treatment effective in IDH mutant cancers - The Cancer Letter [cancerletter.com]
- 11. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
- 12. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]
- 13. blog.addgene.org [blog.addgene.org]
Validation & Comparative
A Comparative Guide to AG-881 (Vorasidenib) and Ivosidenib for the Treatment of IDH1-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent inhibitors targeting isocitrate dehydrogenase (IDH) mutations in various cancers: AG-881 (vorasidenib) and ivosidenib. The following sections objectively present their mechanisms of action, clinical efficacy, safety profiles, and the experimental designs of pivotal clinical trials, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding.
Mechanism of Action: Targeting a Common Oncogenic Driver
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes represent a key oncogenic driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] These mutations lead to a neomorphic enzymatic activity, resulting in the overproduction of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] Elevated levels of 2-HG disrupt normal cellular metabolism and epigenetic regulation, ultimately inhibiting cellular differentiation and promoting tumorigenesis.[1][3][6]
Ivosidenib is a first-in-class, potent, and selective oral inhibitor of the mutant IDH1 (mIDH1) enzyme.[6][7][8] It specifically targets the mutated form of IDH1, thereby blocking the production of 2-HG and restoring normal cellular differentiation.[1][6] Ivosidenib has demonstrated efficacy in cancers harboring susceptible IDH1 mutations.[7]
This compound (Vorasidenib) is a first-in-class, oral, brain-penetrant dual inhibitor of both mutant IDH1 and IDH2 enzymes.[3][4][9] Its ability to cross the blood-brain barrier makes it a particularly promising agent for brain cancers like glioma.[3][4] By inhibiting both mIDH1 and mIDH2, vorasidenib also addresses potential resistance mechanisms involving isoform switching.[4]
Head-to-Head Preclinical and Phase 1 Data
A perioperative phase 1 trial (NCT03343197) directly compared vorasidenib and ivosidenib in patients with recurrent, IDH1-mutant, non-enhancing low-grade glioma. This study provided valuable insights into their respective brain penetrance and ability to suppress the oncometabolite 2-HG.[10][11]
Key Findings:
-
Brain Penetrance: Vorasidenib demonstrated superior brain-to-plasma ratios compared to ivosidenib. In one analysis, the mean brain:plasma ratio was 2.4 for vorasidenib versus 0.16 for ivosidenib.[11][12] Another report cited ratios of 1.74-3.16 for vorasidenib and 0.10-0.13 for ivosidenib depending on the dosage.[13]
-
2-HG Reduction: Both drugs effectively reduced tumor 2-HG concentrations. Vorasidenib (50 mg once daily) and ivosidenib (500 mg once daily) led to 2-HG reductions of 92.6% and 91.1%, respectively.[10] Another analysis showed reductions of 95% for vorasidenib and 93% for ivosidenib compared to untreated controls.[11]
Due to its enhanced brain penetrance and consistent 2-HG suppression, vorasidenib was selected for further phase 3 testing in patients with mIDH low-grade glioma.[10]
Clinical Trial Data: A Comparative Overview
The clinical development of vorasidenib and ivosidenib has focused on different IDH-mutant cancers, reflecting their distinct properties.
Vorasidenib in IDH-Mutant Glioma: The INDIGO Trial
The INDIGO trial was a Phase 3, multicenter, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of vorasidenib in patients with residual or recurrent grade 2 glioma with an IDH1 or IDH2 mutation who had undergone surgery as their only treatment.[14][15]
Table 1: Efficacy and Safety Data from the INDIGO Trial (Vorasidenib vs. Placebo)
| Endpoint | Vorasidenib (n=168) | Placebo (n=163) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 27.7 months[14][16][17] | 11.1 months[14][16][17] | 0.39 (0.27 - 0.56)[15] | < 0.001[15] |
| Median Time to Next Intervention (TTNI) | Not Reached[18] | 20.1 months[18] | 0.25 (0.16 - 0.40)[19] | < 0.0001[19] |
| Grade ≥3 Adverse Events | 22.8%[15] | 13.5%[15] | - | - |
| Most Common Grade ≥3 AE | Increased Alanine Aminotransferase (9.6%)[15] | - | - | - |
Ivosidenib in IDH1-Mutant Cancers: The AGILE and ClarIDHy Trials
Ivosidenib has been extensively studied in IDH1-mutant acute myeloid leukemia (AML) and cholangiocarcinoma.
The AGILE trial was a Phase 3, multicenter, double-blind, randomized study comparing ivosidenib in combination with azacitidine to placebo with azacitidine in adults with previously untreated IDH1-mutated AML who were not candidates for intensive chemotherapy.[20][21]
Table 2: Efficacy and Safety Data from the AGILE Trial (Ivosidenib + Azacitidine vs. Placebo + Azacitidine)
| Endpoint | Ivosidenib + Azacitidine (n=73) | Placebo + Azacitidine (n=75) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 24.0 - 29.3 months[20][21][22] | 7.9 months[20][21][22] | 0.42 - 0.44[20][21] | < 0.0001[20][22] |
| Event-Free Survival (EFS) | - | - | 0.33 (0.16 - 0.69)[21] | 0.0011[21] |
| Complete Remission (CR) Rate | 47%[20][21] | 15%[20][21] | - | < 0.0001[21] |
| Transfusion Independence | 53.8%[20][22] | 17.1%[20][22] | - | 0.0004[20][22] |
The ClarIDHy trial was a Phase 3, randomized, double-blind, placebo-controlled study of ivosidenib in patients with previously treated, unresectable or metastatic cholangiocarcinoma with an IDH1 mutation.[23][24][25]
Table 3: Efficacy and Safety Data from the ClarIDHy Trial (Ivosidenib vs. Placebo)
| Endpoint | Ivosidenib | Placebo | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 2.7 months[23][24][26] | 1.4 months[23][24][26] | 0.37 (0.25 - 0.54)[24] | < 0.0001[23][24][26] |
| Median Overall Survival (OS) | 10.8 months[23][26] | 9.7 months[23][26] | 0.69 (0.44 - 1.1)[24] | 0.06[23][26] |
| Adjusted Median OS (for crossover) | - | 5.1 months[25][27] | 0.49 (0.34 - 0.70)[27] | < 0.001[27] |
Experimental Protocols: A Glimpse into the Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the methodologies for the key trials discussed.
INDIGO Trial (Vorasidenib) - Experimental Workflow
-
Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[15]
-
Patient Population: Included 331 patients with grade 2 gliomas harboring an IDH1 or IDH2 mutation who had undergone surgery and had no other cancer therapy.[15][16][17]
-
Intervention: Patients were randomized to receive either vorasidenib or a matching placebo orally once daily in 28-day cycles.[28]
-
Endpoints: The primary endpoint was progression-free survival (PFS) as assessed by a blinded independent review committee.[14] A key secondary endpoint was the time to the next anticancer intervention (TTNI).[14]
AGILE Trial (Ivosidenib) - Experimental Workflow
-
Study Design: A Phase 3, multicenter, double-blind, randomized, placebo-controlled study.[20][21]
-
Patient Population: Enrolled 148 patients with newly diagnosed IDH1-mutated AML who were ineligible for intensive chemotherapy.[20][22]
-
Intervention: Patients were randomized to receive either ivosidenib (500 mg daily) in combination with azacitidine or placebo with azacitidine.[29]
-
Endpoints: The primary endpoint was event-free survival (EFS).[21] Key secondary endpoints included overall survival (OS) and complete remission (CR) rates.[20][21]
Logical Relationship: Drug, Target, and Disease
The therapeutic rationale for both vorasidenib and ivosidenib is rooted in the targeted inhibition of a specific molecular aberration that drives cancer growth.
Summary and Conclusion
Both vorasidenib and ivosidenib are highly effective targeted therapies that have significantly advanced the treatment landscape for patients with IDH-mutant cancers.
-
Vorasidenib (this compound) has emerged as a transformative treatment for IDH-mutant low-grade glioma, primarily due to its dual inhibition of mIDH1 and mIDH2 and its excellent brain penetrance. The INDIGO trial demonstrated a substantial improvement in progression-free survival, establishing a new standard of care for this patient population.[14][16]
-
Ivosidenib is a well-established inhibitor of mIDH1 with proven efficacy in systemic malignancies, including AML and cholangiocarcinoma.[20][23][26] The AGILE and ClarIDHy trials have solidified its role as a crucial therapeutic option for patients with these challenging diseases.
The choice between these agents is currently dictated by the cancer type and the specific IDH mutation. Vorasidenib's properties make it uniquely suited for intracranial tumors, while ivosidenib's established efficacy profile supports its use in hematologic malignancies and cholangiocarcinoma. Future research may explore the potential of these inhibitors in other IDH-mutant cancers and in combination with other therapeutic modalities.
References
- 1. IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA [tibsovopro.com]
- 2. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glioma Mechanism of Disease & VORANIGO® (vorasidenib) MOA [voranigohcp.com]
- 4. Vorasidenib - Wikipedia [en.wikipedia.org]
- 5. What is Vorasidenib used for? [synapse.patsnap.com]
- 6. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 7. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Vorasidenib | C14H13ClF6N6 | CID 117817422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Vorasidenib and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PL3.1 A phase 1, open-label, perioperative study of ivosidenib (AG-120) and vorasidenib (this compound) in recurrent, IDH1-mutant, low-grade glioma: results from cohort 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. cancernetwork.com [cancernetwork.com]
- 14. INDIGO Trial Results: Vorasidenib Shows Promising Efficacy for IDH-Mutant Low-Grade Glioma - OncologyTube [oncologytube.com]
- 15. Vorasidenib in IDH1- or IDH2-Mutant Low-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vorasidenib Is Effective against Low-Grade Gliomas - NCI [cancer.gov]
- 17. curetoday.com [curetoday.com]
- 18. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 19. onclive.com [onclive.com]
- 20. ashpublications.org [ashpublications.org]
- 21. Phase 3 AGILE Data of TIBSOVO® (ivosidenib tablets) in Combination with Azacitidine for Patients with Previously Untreated IDH1-mutated Acute Myeloid Leukemia Published in the New England Journal of Medicine [prnewswire.com]
- 22. Long-term results from the AGILE study of azacitidine plus ivosidenib vs placebo in newly diagnosed IDH1-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 24. dovepress.com [dovepress.com]
- 25. Ivosidenib as a promising new contender against advanced cholangiocarcinoma - VHIO [vhio.net]
- 26. Clinical Utility of Ivosidenib in the Treatment of IDH1-Mutant Cholangiocarcinoma: Evidence To Date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ovid.com [ovid.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. AGILE: Long-term results of ivosidenib vs placebo in IDH1-mutated newly diagnosed AML [aml-hub.com]
A Comparative Guide to IDH2-Targeted Therapies: Vorasidenib (AG-881) vs. Enasidenib
In the landscape of targeted cancer therapies, inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes have emerged as a significant advancement, particularly for hematologic malignancies and solid tumors harboring these specific genetic alterations. This guide provides an objective comparison of two key players in this field: vorasidenib (AG-881), a dual inhibitor of mutant IDH1 and IDH2, and enasidenib, a selective inhibitor of mutant IDH2. The focus is on their efficacy, mechanisms of action, and the experimental data supporting their clinical use for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Neomorphic Activity of Mutant IDH2
Mutations in the isocitrate dehydrogenase 2 (IDH2) gene lead to a neomorphic enzymatic function, causing the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] This accumulation of 2-HG competitively inhibits α-KG-dependent enzymes, including histone and DNA demethylases, leading to epigenetic dysregulation, histone and DNA hypermethylation, and a block in cellular differentiation.[1][2][4] This process is a key driver in the pathogenesis of several cancers, including acute myeloid leukemia (AML) and gliomas.[1][2][5]
Enasidenib is a selective, oral, small-molecule inhibitor that specifically targets mutant IDH2 proteins (variants R140Q, R172S, and R172K).[1][6] By binding to and inhibiting the mutant enzyme, enasidenib reduces 2-HG levels, thereby restoring normal cellular differentiation of hematopoietic progenitor cells.[1][6][7][8]
Vorasidenib (this compound) is a potent, oral, brain-penetrant dual inhibitor of both mutant IDH1 and IDH2 enzymes.[9][10][11] Its mechanism also involves the inhibition of 2-HG production, leading to the induction of cellular differentiation.[9][11] Its ability to cross the blood-brain barrier makes it a promising agent for brain tumors like glioma.[9][10][12]
Quantitative Efficacy Data
The clinical development and approved indications for enasidenib and vorasidenib differ significantly, reflecting their distinct profiles. Enasidenib is primarily established for IDH2-mutant AML, while vorasidenib has shown significant promise in IDH-mutant gliomas.
Table 1: Efficacy of Enasidenib in Relapsed/Refractory IDH2-Mutant AML
| Clinical Trial / Study | Patient Population | N | Overall Response Rate (ORR) | Complete Remission (CR) | Median Overall Survival (OS) |
| Phase I/II (NCT01915498) [2][3][4][13][14][15] | Relapsed/Refractory AML | 176-239 | 40.3% | 19.3% | 9.3 months (overall) |
| 19.7 months (for patients achieving CR) | |||||
| Real-world Study [16] | Relapsed/Refractory AML | 124 | 77% | - | 11 months |
| IDHENTIFY (Phase III) [14] | Older patients with R/R AML | - | - | - | Did not meet primary OS endpoint vs. conventional care |
Table 2: Efficacy of Vorasidenib (this compound) in IDH-Mutant Glioma
| Clinical Trial / Study | Patient Population | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Phase I (NCT02481154) [10][17] | Recurrent/Progressive Glioma (non-enhancing) | 52 | 18% | 36.8 months |
| INDIGO (Phase III, NCT04164901) [5][18] | Grade 2 Glioma | 366 | - | Significantly improved vs. placebo (Reduced risk of progression/death by 61%) |
Experimental Protocols
Enasidenib: Phase I/II Study in Advanced Myeloid Malignancies (NCT01915498)
-
Study Design: This was a first-in-human, open-label, dose-escalation and expansion study.[2][4][19]
-
Patient Population: Patients with advanced myeloid malignancies harboring an IDH2 mutation, with the largest subgroup being patients with relapsed or refractory AML.[4][19] The median age was 67 years.[2]
-
Methodology: In the dose-escalation phase, patients received enasidenib orally once or twice daily in continuous 28-day cycles at doses ranging from 50 to 650 mg per day.[4][19] The expansion phase utilized a dose of 100 mg once daily, which was selected based on pharmacokinetic, pharmacodynamic profiles, and observed efficacy.[2][15]
-
Endpoints: The primary objectives were to determine the maximum tolerated dose (MTD) and assess the safety profile.[15][19] Secondary endpoints included clinical activity, such as overall response rate (ORR), duration of response, and overall survival (OS).[2][15]
Vorasidenib: Phase III INDIGO Study (NCT04164901)
-
Study Design: A global, multicenter, randomized, double-blind, placebo-controlled study.[5][20][21]
-
Patient Population: Patients aged 12 years or older with residual or recurrent Grade 2 oligodendroglioma or astrocytoma with a confirmed IDH1 or IDH2 mutation who have undergone surgery as their only treatment.[20][21]
-
Methodology: Approximately 366 patients were randomized in a 1:1 ratio to receive either vorasidenib (originally specified as 50 mg once daily, though the final approved dose may vary) or a matched placebo.[21] Treatment was administered in continuous 28-day cycles. Crossover from the placebo arm to the vorasidenib arm was permitted upon confirmed radiographic disease progression.[21]
-
Endpoints: The primary endpoint was radiographic progression-free survival (PFS) as assessed by a blinded independent review committee.[20] A key secondary endpoint was the time to next intervention (TTNI).[18][20]
Summary and Conclusion
While both vorasidenib (this compound) and enasidenib target the oncogenic pathway driven by IDH mutations, they are not direct competitors and have been developed for different therapeutic niches.
-
Enasidenib is a selective IDH2 inhibitor approved for adult patients with relapsed or refractory AML harboring an IDH2 mutation.[1][14] It has demonstrated an ability to induce durable remissions and improve survival in this heavily pre-treated population, with an overall response rate of about 40%.[2][3][13]
-
Vorasidenib (this compound) is a dual IDH1 and IDH2 inhibitor with excellent brain penetration , making it particularly suitable for central nervous system malignancies.[9][10][12] Its efficacy has been most prominently demonstrated in IDH-mutant low-grade glioma , where it significantly delays disease progression compared to placebo.[18]
For researchers and clinicians, the choice between these agents is dictated by the specific cancer type and the mutational status (IDH1 vs. IDH2). Enasidenib remains a key therapy for IDH2-mutant hematologic cancers, whereas vorasidenib represents a major therapeutic advance for patients with IDH-mutant gliomas. Future research may explore the efficacy of vorasidenib in hematologic malignancies or the potential for combination therapies to overcome resistance.[22][23][24]
References
- 1. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enasidenib in Mutant-IDH2 Relapsed or Refractory AML: Results of a Phase 1 Dose-Escalation and Expansion Study [ahdbonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Unlocking this compound: A New Era in Glioma Treatment (INDIGO Trial) - OncologyTube [oncologytube.com]
- 6. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]
- 8. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Vorasidenib (this compound): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Real-world clinical outcomes with enasidenib in relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vorasidenib, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. ASCO – American Society of Clinical Oncology [asco.org]
- 22. sohoinsider.com [sohoinsider.com]
- 23. ashpublications.org [ashpublications.org]
- 24. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Brain Penetration: Vorasidenib (AG-881) vs. Ivosidenib (AG-120)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vorasidenib (AG-881) demonstrates significantly higher brain penetration compared to ivosidenib (AG-120), a critical attribute for treating primary brain tumors such as glioma. Preclinical and clinical data consistently show that vorasidenib achieves superior brain-to-plasma concentration ratios, leading to robust target inhibition within the central nervous system (CNS).[1][2][3][4][5] This guide provides a detailed comparison of the brain penetration capabilities of these two mutant isocitrate dehydrogenase (mIDH) inhibitors, supported by experimental data and protocols.
Data Presentation: Quantitative Comparison of Brain Penetration
The following table summarizes the key quantitative data from preclinical and clinical studies comparing the brain penetration of vorasidenib (this compound) and ivosidenib (AG-120).
| Parameter | Vorasidenib (this compound) | Ivosidenib (AG-120) | Study Type | Species/Population | Source |
| Mean Brain-to-Plasma Ratio | 1.74 (at 50 mg daily) | 0.10 (at 500 mg daily) | Perioperative Phase 1 Clinical Trial (NCT03343197) | Patients with recurrent, IDH1-mutant, low-grade glioma | [2][3] |
| Mean Brain-to-Plasma Ratio | 3.16 (at 10 mg daily) | 0.13 (at 250 mg twice daily) | Perioperative Phase 1 Clinical Trial (NCT03343197) | Patients with recurrent, IDH1-mutant, low-grade glioma | [2][3] |
| Brain-to-Plasma Area Under the Curve (AUC) Ratio | 1.33 | Not Reported in this study | Preclinical Orthotopic Glioma Model | Mice | [1] |
| Brain Tumor-to-Plasma AUC Ratio | 1.25 | Not Reported in this study | Preclinical Orthotopic Glioma Model | Mice | [1] |
| Preclinical Brain-to-Plasma Ratio | 1.33 | <0.04 | Preclinical Orthotopic Glioma Model | Mice | [5][6] |
| 2-HG Reduction in Brain Tumor | >97% (at 50 mg/kg twice daily for 4 days) | 85% | Preclinical Orthotopic Glioma Model | Mice | [1][5][6] |
| Tumor 2-HG Reduction | 92.6% (at 50 mg daily) | 91.1% (at 500 mg daily) | Perioperative Phase 1 Clinical Trial (NCT03343197) | Patients with mIDH1-R132H nonenhancing gliomas | [4] |
Experimental Protocols
Perioperative Phase 1 Clinical Trial in Recurrent Low-Grade Glioma (NCT03343197)
Objective: To evaluate the safety, pharmacokinetics, and pharmacodynamics of vorasidenib and ivosidenib in patients with recurrent IDH1-mutant low-grade glioma.[4]
Methodology:
-
Patient Population: Patients with recurrent, nonenhancing WHO 2016 Grade 2 or 3 mIDH1-R132H oligodendroglioma or astrocytoma scheduled for craniotomy were enrolled.[5][6]
-
Treatment Arms: Patients were randomized to receive either vorasidenib (10 mg or 50 mg once daily), ivosidenib (250 mg twice daily or 500 mg once daily), or no treatment prior to surgery.[2][4]
-
Drug Administration: The assigned drug was administered for approximately 4 weeks leading up to the scheduled surgical resection.[2]
-
Sample Collection: During surgery, tumor tissue was collected. Blood samples were also taken to determine plasma drug concentrations.
-
Analysis: Drug concentrations in both tumor tissue and plasma were measured to calculate the brain-to-plasma ratio. The concentration of the oncometabolite D-2-hydroxyglutarate (2-HG) in the tumor tissue was also quantified.[4][5][6]
Preclinical Orthotopic Glioma Mouse Model
Objective: To assess the brain penetration and efficacy of vorasidenib in a preclinical model of glioma.
Methodology:
-
Model: An orthotopic grade III mIDH1 glioma model was established using the TS603 neurosphere line.[1]
-
Dosing: Mice were administered vorasidenib at 50 mg/kg orally twice daily for 4 days.[1]
-
Sample Collection: At various time points after the final dose, brain and plasma samples were collected.
-
Analysis: The concentrations of vorasidenib in the brain and plasma were measured to determine the brain-to-plasma area under the curve (AUC) ratio. The levels of 2-HG in the glioma tissue were also measured to assess target inhibition.[1]
Visualizations
Signaling Pathway of Mutant IDH Inhibition
Caption: Mutant IDH enzymes convert α-ketoglutarate to the oncometabolite 2-HG, which drives tumorigenesis. Vorasidenib and ivosidenib inhibit this process.
Experimental Workflow for Brain Penetration Assessment
Caption: Workflow for assessing brain penetration and target engagement of mIDH inhibitors in clinical and preclinical settings.
References
- 1. Vorasidenib (this compound): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. onclive.com [onclive.com]
- 4. Vorasidenib and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PL3.1 A phase 1, open-label, perioperative study of ivosidenib (AG-120) and vorasidenib (this compound) in recurrent, IDH1-mutant, low-grade glioma: results from cohort 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Validating the Dual Inhibitory Effect of AG-881 on IDH1/2: A Comparative Guide
Vorasidenib (AG-881) is an investigational, orally available, small-molecule inhibitor designed to potently and selectively target the mutated forms of isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes.[1][2][3] Mutations in IDH1 and IDH2 are found in a variety of cancers, including gliomas, acute myeloid leukemia (AML), chondrosarcoma, and cholangiocarcinoma.[4][5] These mutations confer a neomorphic (new) function, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis by altering cellular metabolism and epigenetic regulation.[6][7]
This compound is distinguished by its dual inhibitory activity and its ability to penetrate the blood-brain barrier, making it a promising therapeutic candidate for IDH-mutant brain tumors.[1][4][8] This guide provides an objective comparison of this compound's performance against mutant IDH1 and IDH2, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the Source of Oncometabolite Production
Wild-type IDH enzymes catalyze the conversion of isocitrate to α-ketoglutarate (α-KG).[9] However, specific mutations in the active site of IDH1 (cytosolic) and IDH2 (mitochondrial) lead to a gain-of-function that enables the enzyme to convert α-KG into 2-HG.[6] this compound acts as an allosteric inhibitor, binding to a pocket at the dimer interface of the mutant enzymes.[10] This binding induces a conformational change that renders the enzyme inactive, thereby blocking the production of 2-HG.[10] By suppressing 2-HG levels, this compound aims to restore normal cellular differentiation and inhibit tumor cell proliferation.[1][11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Unlocking this compound: A New Era in Glioma Treatment (INDIGO Trial) - OncologyTube [oncologytube.com]
- 4. Vorasidenib (this compound): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. IDH1 and IDH2 mutations as novel therapeutic targets: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. cancer-research-network.com [cancer-research-network.com]
A Comparative Analysis of Vorasidenib (AG-881) and Standard of Care in IDH-Mutant Glioma
A new era of targeted therapy for low-grade gliomas has been ushered in with the recent clinical trial results of vorasidenib (formerly AG-881). This oral, brain-penetrant inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes has demonstrated significant clinical benefit in patients with grade 2 IDH-mutant diffuse glioma, potentially altering the treatment landscape for this patient population.[1][2] This guide provides a detailed comparison of vorasidenib to the current standard of care, supported by data from the pivotal Phase 3 INDIGO clinical trial.
Executive Summary
Vorasidenib has shown a remarkable improvement in progression-free survival (PFS) and time to next intervention (TTNI) compared to the standard of care, which for many patients with residual or recurrent grade 2 IDH-mutant glioma is a "watch-and-wait" approach following surgery.[3][4] The INDIGO trial demonstrated that vorasidenib significantly delayed tumor growth and the need for more aggressive treatments like radiation and chemotherapy. In August 2024, the U.S. Food and Drug Administration (FDA) approved vorasidenib for the treatment of grade 2 astrocytoma or oligodendroglioma with a susceptible IDH1 or IDH2 mutation.[5][6][7]
Data Presentation: Efficacy and Safety of Vorasidenib vs. Placebo
The following tables summarize the key quantitative data from the Phase 3 INDIGO trial, which compared vorasidenib to placebo in patients with residual or recurrent grade 2 glioma with an IDH1/2 mutation who had undergone surgery as their only prior treatment.
Table 1: Primary and Key Secondary Efficacy Endpoints
| Endpoint | Vorasidenib (n=168) | Placebo (n=163) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 27.7 months | 11.1 months | 0.39 (0.27-0.56) | <0.0001 |
| Median Time to Next Intervention (TTNI) | Not Reached | 17.8 months | 0.26 (0.15-0.43) | <0.0001 |
Data from the second planned interim analysis of the INDIGO trial.[8][9] An extended analysis with 6 more months of data confirmed the improvement in PFS, with the median PFS not reached for the vorasidenib arm versus 11.4 months for the placebo arm.[8]
Table 2: Tumor Growth and Response
| Endpoint | Vorasidenib | Placebo |
| Mean Change in Tumor Volume (every 6 months) | -2.5% | +13.9% |
| Objective Response Rate | 10.7% | 2.5% |
Tumor volume analysis showed that vorasidenib was associated with a reduction in tumor size, while tumors in the placebo group continued to grow.[10]
Table 3: Key Safety and Tolerability Data (All Grades)
| Adverse Event (>20% in either arm) | Vorasidenib (n=167) | Placebo (n=163) |
| Alanine aminotransferase (ALT) increased | 38.9% | 14.7% |
| COVID-19 | 32.9% | 28.8% |
| Fatigue | 32.3% | 31.9% |
| Aspartate aminotransferase (AST) increased | 28.7% | 8.0% |
| Headache | 26.9% | 27.0% |
| Diarrhea | 24.6% | 16.6% |
| Nausea | 21.6% | 22.7% |
| Seizure | 16% | 15% |
The most common adverse reactions were generally manageable.[9][11] Grade 3 or higher ALT and AST elevations were more frequent with vorasidenib but were reversible.[12][13]
Experimental Protocols
INDIGO Phase 3 Trial Methodology
The INDIGO trial (NCT04164901) was a multicenter, randomized, double-blind, placebo-controlled study.[14]
-
Patient Population: The trial enrolled 331 patients aged 12 years and older with residual or recurrent grade 2 oligodendroglioma or astrocytoma harboring an IDH1 or IDH2 mutation.[9][15] All patients had undergone at least one surgery as their only prior treatment and were not in immediate need of chemoradiotherapy.[14][15]
-
Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either vorasidenib (40 mg daily) or a matching placebo in 28-day cycles.[16][15]
-
Endpoints: The primary endpoint was radiographic progression-free survival (PFS) as assessed by a blinded independent radiology committee.[9] The key secondary endpoint was the time to next intervention (TTNI).[9] Other secondary and exploratory endpoints included objective response rate, tumor growth rate, safety, and health-related quality of life.[1][17]
-
Crossover: Patients in the placebo group were allowed to cross over to the vorasidenib arm upon confirmed radiographic progression.[16]
Mandatory Visualizations
Signaling Pathway of IDH Mutation and Vorasidenib Action
Caption: Mechanism of action of vorasidenib in IDH-mutant glioma.
INDIGO Clinical Trial Workflow
Caption: Workflow of the Phase 3 INDIGO clinical trial.
References
- 1. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 2. Treatment of IDH-mutant glioma in the INDIGO era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapies for IDH-Mutant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Vorasidenib - Wikipedia [en.wikipedia.org]
- 6. Vorasidenib | C14H13ClF6N6 | CID 117817422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Clinical Trial Results - VORANIGO® (vorasidenib) [voranigohcp.com]
- 9. ascopubs.org [ascopubs.org]
- 10. targetedonc.com [targetedonc.com]
- 11. Glioma Mechanism of Disease & VORANIGO® (vorasidenib) MOA [voranigohcp.com]
- 12. INDIGO Trial Results: Vorasidenib Shows Promising Efficacy for IDH-Mutant Low-Grade Glioma - OncologyTube [oncologytube.com]
- 13. ACTR-31. PHASE 1 STUDY OF this compound, AN INHIBITOR OF MUTANT IDH1 AND IDH2: RESULTS FROM THE RECURRENT/PROGRESSIVE GLIOMA POPULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. oncologynewscentral.com [oncologynewscentral.com]
- 17. Unlocking this compound: A New Era in Glioma Treatment (INDIGO Trial) - OncologyTube [oncologytube.com]
Vorasidenib Demonstrates Potential to Overcome Ivosidenib Resistance in Glioma Models
For Immediate Release
Shanghai, China – December 14, 2025 – Preclinical evidence and mechanistic rationale suggest that vorasidenib, a dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (mIDH1/2), may offer a therapeutic advantage in gliomas that have developed resistance to the mIDH1-specific inhibitor ivosidenib. While direct comparative studies in ivosidenib-resistant glioma models are not yet publicly available, the unique mechanism of action of vorasidenib, combined with its favorable pharmacokinetic profile, positions it as a promising next-generation therapy for IDH-mutant gliomas.
IDH mutations are a hallmark of lower-grade gliomas and a subset of glioblastomas, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis. Ivosidenib, a potent inhibitor of mIDH1, has shown clinical activity in these tumors. However, the emergence of resistance poses a significant clinical challenge.
Overcoming Resistance: The Dual Inhibition Advantage
One of the key hypothesized mechanisms of acquired resistance to ivosidenib is "isoform switching," where tumors with an initial mIDH1 mutation acquire a resistance-conferring mutation in IDH2.[1][2] As a selective mIDH1 inhibitor, ivosidenib would be ineffective against tumors driven by mIDH2. Vorasidenib, by simultaneously targeting both mIDH1 and mIDH2, is rationally designed to overcome this resistance mechanism.[1][2][3]
dot
Caption: Potential mechanism of vorasidenib in overcoming ivosidenib resistance.
Comparative Preclinical Efficacy and Pharmacokinetics
Preclinical studies have established the superior brain penetrance of vorasidenib compared to ivosidenib, a critical attribute for treating brain tumors.[1][4] This enhanced central nervous system (CNS) exposure could lead to more potent and sustained target inhibition within the tumor microenvironment.
| Parameter | Vorasidenib | Ivosidenib | Reference |
| Target | mIDH1 and mIDH2 | mIDH1 | [1] |
| Brain-to-Plasma Ratio (preclinical) | High | Low | [1] |
| 2-HG Inhibition in Glioma Models | >97% | Not specified in direct comparison | [1] |
Experimental Protocols
Orthotopic Glioma Mouse Model for 2-HG Inhibition:
-
Cell Line: Patient-derived neurosphere TS603 IDH1-R132H glioma-sphere line was used.
-
Implantation: Cells were implanted into the brains of immunodeficient mice.
-
Treatment: Mice were treated with either vehicle or vorasidenib (50 mg/kg) orally every 12 hours for 4 days.
-
Analysis: Brain and plasma concentrations of vorasidenib and 2-HG levels in tumor tissue were measured at various time points after the last dose.[1]
dot
Caption: Workflow for assessing vorasidenib efficacy in a preclinical glioma model.
Clinical Data in IDH-Mutant Gliomas
Clinical trials in patients with IDH-mutant gliomas have demonstrated that both vorasidenib and ivosidenib can effectively reduce tumor 2-HG levels. A perioperative phase 1 trial showed a reduction of over 90% in tumor 2-HG concentrations with both drugs. However, vorasidenib exhibited more consistent 2-HG suppression and superior brain penetrance, which led to its selection for further phase 3 testing.[4][5]
| Clinical Endpoint | Vorasidenib (50 mg q.d.) | Ivosidenib (500 mg q.d.) | Reference |
| Tumor 2-HG Reduction | 92.6% | 91.1% | |
| Median Progression-Free Survival (Non-enhancing glioma) | 36.8 months | Not directly compared in the same study | [2][3] |
Future Directions
While the dual inhibitory mechanism and favorable pharmacokinetics of vorasidenib provide a strong rationale for its use in ivosidenib-resistant gliomas, further preclinical and clinical studies are warranted. Specifically, head-to-head comparisons in validated ivosidenib-resistant glioma models are necessary to definitively establish the efficacy of vorasidenib in this setting. Understanding the full spectrum of resistance mechanisms to IDH inhibitors will be crucial for optimizing treatment strategies for patients with IDH-mutant gliomas.
References
- 1. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorasidenib, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ivosidenib for the treatment of IDH1-mutant glioma, grades 2–4: Tolerability, predictors of response, and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ivosidenib, an IDH1 inhibitor, in a patient with recurrent, IDH1-mutant glioblastoma: a case report from a Phase I study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the safety profiles of IDH inhibitors
A Comparative Safety Analysis of Isocitrate Dehydrogenase (IDH) Inhibitors
Isocitrate dehydrogenase (IDH) inhibitors have emerged as a pivotal class of targeted therapies for cancers harboring IDH1 and IDH2 mutations, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These agents, which include ivosidenib (IDH1 inhibitor), enasidenib (IDH2 inhibitor), olutasidenib (IDH1 inhibitor), and vorasidenib (dual IDH1/IDH2 inhibitor), have demonstrated significant clinical efficacy. However, their unique mechanism of action gives rise to a distinct set of adverse events. This guide provides a comparative analysis of the safety profiles of these four IDH inhibitors, supported by clinical trial data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Oncometabolite Production
Mutations in IDH1 and IDH2 genes lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1] High levels of D-2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.[2] IDH inhibitors work by blocking the production of D-2-HG, thereby restoring normal cellular differentiation.[3][4] This induced differentiation is central to their therapeutic effect but also underlies some of their characteristic toxicities.
Figure 1: IDH Mutation Signaling Pathway and Therapeutic Intervention.
Comparative Safety Profiles
The safety profiles of ivosidenib, enasidenib, olutasidenib, and vorasidenib share common features, but also exhibit important differences in the incidence and severity of adverse events. The following tables summarize key safety data from pivotal clinical trials.
Common Adverse Events
Gastrointestinal toxicities, fatigue, and hematological abnormalities are common across the class.[5][6]
| Adverse Event | Ivosidenib (AML)[7] | Enasidenib (AML)[8] | Olutasidenib (AML)[9] | Vorasidenib (Glioma)[10] |
| Nausea | ≥20% | ≥20% | 38% | >20% |
| Fatigue/Malaise | ≥20% | 41% | 36% | 32.3% |
| Diarrhea | ≥20% | ≥20% | 20% | >20% |
| Leukocytosis | ≥20% | ≥20% | 25% | N/A |
| Arthralgia | ≥20% | N/A | 28% | N/A |
| Increased ALT | N/A | N/A | N/A | 38.9% |
| Increased AST | N/A | N/A | N/A | >20% |
| Headache | N/A | N/A | N/A | >20% |
Note: Data are presented as percentages of patients experiencing the adverse event at any grade. "N/A" indicates the data was not highlighted as a most common adverse event in the cited source.
Serious Adverse Events of Special Interest
Differentiation syndrome, hepatotoxicity, and QTc prolongation are key risks associated with IDH inhibitors that require careful monitoring and management.
| Adverse Event | Ivosidenib (AML)[7] | Enasidenib (AML)[8] | Olutasidenib (AML)[9] | Vorasidenib (Glioma)[10][11] |
| Differentiation Syndrome (any grade) | 11% (dose interruption) | 8% (serious) | 19% | N/A |
| Differentiation Syndrome (Grade ≥3) | N/A | N/A | 8% | N/A |
| Hepatotoxicity (Transaminitis, Grade ≥3) | N/A | N/A | 12% | Increased ALT: 9.6%Increased AST: 4.2% |
| QTc Prolongation (any grade) | 26% | N/A | N/A | N/A |
| QTc Prolongation (Grade ≥3) | 10% | N/A | N/A | N/A |
Note: The definition and reporting of adverse events can vary between clinical trials.
Key Adverse Events in Detail
IDH Differentiation Syndrome
A clinically significant and potentially fatal toxicity, IDH differentiation syndrome (DS) is characterized by a rapid proliferation and differentiation of myeloid cells.[12] Symptoms can include fever, dyspnea, hypoxia, pulmonary infiltrates, pleural or pericardial effusions, rapid weight gain, peripheral edema, hypotension, and renal or hepatic dysfunction.[7] The incidence of DS varies among the different IDH inhibitors.[12][13][14] Early recognition and prompt management are crucial.
Management of Differentiation Syndrome: If DS is suspected, corticosteroids (e.g., dexamethasone 10 mg intravenously every 12 hours) should be initiated and continued for at least 3 days and until symptoms resolve.[15][16] The IDH inhibitor may need to be temporarily withheld.[12]
Hepatotoxicity
Elevations in liver enzymes, particularly alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are a known class effect of IDH inhibitors.[17] Vorasidenib, in particular, has shown a notable incidence of grade 3 or higher ALT and AST elevations.[10][11] Regular monitoring of liver function is essential.
QTc Prolongation
Ivosidenib has been associated with prolongation of the QTc interval on electrocardiograms (ECGs), which can increase the risk of life-threatening cardiac arrhythmias.[7][18] Careful monitoring with baseline and on-treatment ECGs is recommended, especially in patients with pre-existing cardiac conditions or those taking other QTc-prolonging medications.
Experimental Protocols and Safety Monitoring
While specific protocols vary by clinical trial, a general framework for safety monitoring in patients receiving IDH inhibitors can be outlined.
Figure 2: Experimental Workflow for Safety Monitoring and Management.
General Monitoring Recommendations:
-
Complete Blood Count (CBC) with Differential: Monitored frequently at the beginning of therapy to assess for hematologic changes and leukocytosis.
-
Liver Function Tests (LFTs): Including ALT, AST, and bilirubin, should be monitored at baseline and regularly during treatment.[17]
-
Electrocardiogram (ECG): For agents associated with QTc prolongation like ivosidenib, a baseline ECG followed by periodic monitoring is recommended.[19]
-
Clinical Monitoring: Patients should be closely monitored for the signs and symptoms of differentiation syndrome.[12]
Conclusion
IDH inhibitors represent a significant advancement in the treatment of IDH-mutant cancers. While they offer a targeted therapeutic approach, they are associated with a unique set of adverse events, most notably differentiation syndrome, hepatotoxicity, and QTc prolongation. The incidence and severity of these toxicities can vary between the different agents. A thorough understanding of these safety profiles, coupled with vigilant monitoring and proactive management, is essential to optimize patient outcomes and ensure the safe and effective use of this important class of drugs. Further head-to-head comparative studies are warranted to more definitively delineate the relative safety of these agents.
References
- 1. D-2-Hydroxyglutarate in Glioma Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of FDA-approved IDH inhibitors in the treatment of IDH mutated acute myeloid leukemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety profile of isocitrate dehydrogenase inhibitors in cancer therapy: a pharmacovigilance study of the FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Olutasidenib for Relapsed or Refractory Acute Myeloid Leukemia With a Susceptible IDH1 Mutation - The ASCO Post [ascopost.com]
- 10. Vorasidenib in IDH1- or IDH2-Mutant Grade 2 Glioma - The ASCO Post [ascopost.com]
- 11. Vorasidenib in IDH1- or IDH2-Mutant Low-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 13. Differentiation syndrome associated with treatment with IDH2 inhibitor enasidenib: pooled analysis from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Managing Differentiation Syndrome Associated with Treatment for AML [jhoponline.com]
- 16. onclive.com [onclive.com]
- 17. ASCO: Vorasidenib shows its glioma potential in INDIGO | pharmaphorum [pharmaphorum.com]
- 18. ashpublications.org [ashpublications.org]
- 19. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of AG-881 (Vorasidenib): A Guide for Laboratory Professionals
For immediate reference, AG-881 (Vorasidenib) and any materials contaminated with it must be treated as hazardous chemical waste. It should not be disposed of with household garbage or allowed to enter the sewage system.[1][2][3] Disposal must adhere to all applicable official regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound.
Hazard Profile and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Understanding these risks is the first step in ensuring a safe disposal process.
Identified Hazards: According to safety data sheets, this compound is classified with the following hazards:
Personal Protective Equipment (PPE): To mitigate the risks associated with these hazards, the following personal protective equipment should be worn at all times when handling this compound, including during disposal procedures:
| PPE Category | Specification |
| Hand Protection | Compatible chemical-resistant gloves |
| Eye Protection | Safety glasses with side-shields or goggles |
| Body Protection | Lab coat |
| Respiratory | NIOSH-approved respirator, as conditions warrant |
This data is a summary of recommended PPE from safety data sheets. Always refer to your institution's specific chemical hygiene plan.
Step-by-Step Disposal Procedure
The following procedure outlines the general steps for the proper disposal of this compound. It is imperative to consult and follow your institution's specific chemical waste management guidelines, as they are designed to comply with local, state, and federal regulations.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's guidelines.
-
Collect all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.[5]
-
For liquid waste containing this compound, use a dedicated, leak-proof, and compatible container.[6] The container must have a tightly fitting cap.[7]
2. Container Labeling:
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.[6]
-
The label must include:
3. Storage of Waste:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[6]
-
Ensure the container is kept closed at all times, except when adding waste.[5]
-
Store incompatible waste types separately to prevent dangerous reactions.[5]
4. Arranging for Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for its collection by your Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to transport hazardous waste off-site yourself.[9]
The logical flow for this disposal process is illustrated in the diagram below.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. Hazardous Chemical Waste Management Guidelines | Columbia | Research [research.columbia.edu]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
Essential Safety and Logistics for Handling AG-881 (Vorasidenib)
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling AG-881 (Vorasidenib). The following procedures are designed to ensure safe operational handling and disposal in a laboratory setting.
Hazard Identification and Safety Precautions
This compound, also known as Vorasidenib, is an orally available inhibitor of mutated isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2).[1] While a valuable research compound, it is crucial to handle it with care due to its potential health effects. The substance is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[2] |
| Skin Irritation | H315: Causes skin irritation[2] |
| Eye Irritation | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[2] |
Signal Word: Warning[2]
Hazard Pictogram:
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Specific Requirements |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin and Body Protection | Laboratory coat. Ensure skin is not exposed. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. |
Operational and Handling Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Preparation of Stock Solutions:
-
For in vitro use (DMSO): this compound is soluble in DMSO.[1] To prepare a stock solution, for example, a 10 mM solution in 1 mL of DMSO, dissolve the appropriate amount of this compound in fresh, anhydrous DMSO.[3] Moisture-absorbing DMSO can reduce solubility.[1]
-
For in vivo use (e.g., oral gavage): A common formulation involves a multi-step process. For a 1 mL working solution, 50 μL of a concentrated, clear DMSO stock solution can be added to 400 μL of PEG300 and mixed until clear. Subsequently, 50 μL of Tween80 is added and mixed, followed by the addition of 500 μL of ddH2O to reach the final volume.[1] Another example for oral or intraperitoneal injection involves adding a 100 μL DMSO stock solution to 400 μL of PEG300, mixing, adding 50 μL of Tween-80, mixing again, and finally adding 450 μL of saline.[3] These mixed solutions should be used immediately for optimal results.[1]
General Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
Avoid prolonged or repeated exposure.[2]
-
Take precautionary measures against static discharge.[2]
-
Use only in a chemical fume hood.
Emergency Procedures
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Call a physician. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. Do not allow to enter sewers or surface water.[2]
-
Follow all federal, state, and local environmental regulations for disposal.
Visualized Workflows
The following diagrams illustrate key procedural workflows for handling this compound in a laboratory setting.
Caption: General laboratory workflow for handling this compound.
Caption: Emergency response flowchart for this compound exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
